molecular formula C17H12F3N3O4S B018387 Celecoxib carboxylic acid CAS No. 170571-01-4

Celecoxib carboxylic acid

Numéro de catalogue: B018387
Numéro CAS: 170571-01-4
Poids moléculaire: 411.4 g/mol
Clé InChI: WTHNOVFEXONZMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Carboxylic acid celecoxib is a member of pyrazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHNOVFEXONZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434744
Record name Celecoxib Carboxylic Acid
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Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170571-01-4
Record name 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid
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Record name 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celecoxib Carboxylic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQJ1364UKF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carboxycelecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the chemical structure of Celecoxib carboxylic acid?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celecoxib (B62257) carboxylic acid is the primary, yet pharmacologically inactive, metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. Understanding its chemical properties, metabolic generation, and analytical quantification is crucial for comprehensive pharmacokinetic and metabolic studies of celecoxib. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the study of celecoxib carboxylic acid.

Chemical Structure and Identification

This compound is structurally characterized by the oxidation of the methyl group of the p-tolyl moiety of celecoxib to a carboxylic acid group.

Chemical Structure:

Chemical structure of this compound

IUPAC Name: 4-[1-[4-(aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid[1]

SMILES String: O=C(O)C1=CC=C(C2=CC(C(F)(F)F)=NN2C3=CC=C(S(=O)(N)=O)C=C3)C=C1

CAS Number: 170571-01-4[1]

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented in Table 1. It is important to note that this metabolite is considered inactive as a COX-1 or COX-2 inhibitor.[2]

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₂F₃N₃O₄S[1]
Molecular Weight 411.36 g/mol [1]
Appearance White to off-white solidMedchemExpress
Solubility
   DMSO125 mg/mL (with sonication)MedchemExpress
   DMF30 mg/mL[1]
   Ethanol30 mg/mL[1]
   Ethanol:PBS (pH 7.2) (1:6)0.12 mg/mL[1]
   PBS (pH 7.2)Slightly soluble[1]
Biological Activity Inactive metabolite of celecoxib[2][3]

Metabolic Pathway and Synthesis

This compound is not typically synthesized directly for pharmacological use due to its inactivity. Its formation is a result of the in vivo metabolism of celecoxib. This metabolic pathway is a key area of study in understanding the pharmacokinetics of the parent drug.

Metabolic Generation

The metabolic conversion of celecoxib to its carboxylic acid derivative primarily occurs in the liver and is catalyzed by the cytochrome P450 enzyme, CYP2C9. The process involves a two-step oxidation of the methyl group.

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 Carboxylic_Acid Celecoxib Carboxylic Acid Hydroxycelecoxib->Carboxylic_Acid Alcohol/Aldehyde Dehydrogenase HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification

References

The In Vivo Transformation of Celecoxib to Celecoxib Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic conversion of the selective COX-2 inhibitor, celecoxib (B62257), to its primary inactive metabolite, celecoxib carboxylic acid. This biotransformation is a critical determinant of celecoxib's pharmacokinetic profile and clearance from the body. This document details the metabolic pathway, the enzymes responsible, quantitative pharmacokinetic data, and the experimental protocols utilized to study this process. Diagrams illustrating the metabolic pathway and a typical experimental workflow are included to facilitate understanding.

Introduction

Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, thereby reducing inflammation and pain.[1] The clinical efficacy and safety profile of celecoxib are intrinsically linked to its metabolic fate in the body. The primary route of celecoxib elimination is through extensive hepatic metabolism, with less than 3% of the drug being excreted unchanged.[1][2] The principal metabolic pathway involves the oxidation of the tolyl-methyl group to form a carboxylic acid metabolite, rendering the compound inactive.[1][2] Understanding the kinetics and mechanisms of this in vivo transformation is paramount for predicting drug-drug interactions, understanding inter-individual variability in patient response, and guiding dose adjustments in specific populations.

The Metabolic Pathway of Celecoxib

The in vivo conversion of celecoxib to this compound is a two-step oxidative process primarily occurring in the liver.[2]

  • Hydroxylation: The initial and rate-limiting step is the hydroxylation of the methyl group on the p-tolyl moiety of celecoxib to form an intermediate metabolite, hydroxycelecoxib. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9, with a minor contribution from CYP3A4 (less than 25%).[1][2]

  • Oxidation: Subsequently, hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases, specifically ADH1 and ADH2, to form the stable and inactive this compound.[1][2]

  • Glucuronidation: The final step in the elimination pathway for some of the carboxylic acid metabolite is conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a glucuronide conjugate, which is then excreted.[1][2]

It is important to note that none of the metabolites of celecoxib, including hydroxycelecoxib and this compound, possess any significant inhibitory activity against COX-1 or COX-2 enzymes.[3]

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxylic_Acid This compound Hydroxycelecoxib->Carboxylic_Acid Alcohol Dehydrogenase (ADH1, ADH2) Glucuronide Carboxylic Acid Glucuronide Carboxylic_Acid->Glucuronide UGTs Experimental_Workflow cluster_study_conduct In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Volunteer_Screening Volunteer Screening (Inclusion/Exclusion Criteria) Dosing Oral Administration of Celecoxib (200 mg) Volunteer_Screening->Dosing Blood_Sampling Serial Blood Sampling (0-48 hours) Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage (-70°C) Blood_Sampling->Plasma_Processing Sample_Preparation Plasma Sample Preparation (LLE) Plasma_Processing->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Concentration_Determination Concentration-Time Data Generation LCMS_Analysis->Concentration_Determination PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Concentration_Determination->PK_Analysis

References

The Central Role of CYP2C9 in Celecoxib Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID).[1][2] Its clinical efficacy and safety are intrinsically linked to its metabolic fate, which is predominantly governed by the polymorphic cytochrome P450 enzyme, CYP2C9. This technical guide provides an in-depth examination of the pivotal role of CYP2C9 in the biotransformation of celecoxib to its primary inactive carboxylic acid metabolite. We will delve into the quantitative aspects of this metabolic pathway, detail the experimental protocols used to elucidate these processes, and visualize the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacogenetic studies.

The Metabolic Pathway of Celecoxib

Celecoxib undergoes extensive hepatic metabolism, with less than 3% of the drug being eliminated unchanged.[3][4] The primary metabolic route is the oxidation of the methyl group on the pyrazole (B372694) ring, a two-step process initiated by CYP2C9.[5]

Step 1: Methyl Hydroxylation

The initial and rate-limiting step in celecoxib metabolism is the hydroxylation of the tolyl methyl group to form hydroxycelecoxib.[3][4] This reaction is primarily catalyzed by CYP2C9, with a minor contribution from CYP3A4 (less than 25%).[3][4]

Step 2: Oxidation to Carboxylic Acid

Following its formation, hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to form the major circulating and inactive metabolite, carboxycelecoxib.[3][6]

Step 3: Glucuronidation

Finally, carboxycelecoxib can undergo conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form its 1-O-glucuronide, which is then excreted.[3][4] None of the metabolites of celecoxib are pharmacologically active.[3][4]

Celecoxib_Metabolism cluster_excretion Excretion Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib (Inactive) Hydroxycelecoxib->Carboxycelecoxib ADH1, ADH2 Glucuronide Carboxycelecoxib Glucuronide Carboxycelecoxib->Glucuronide UGTs

Figure 1: Metabolic Pathway of Celecoxib.

Quantitative Impact of CYP2C9 Genetic Variants

The gene encoding CYP2C9 is highly polymorphic, with several variant alleles leading to decreased or deficient enzyme function.[3] The most well-studied variants in relation to celecoxib metabolism are CYP2C92 and CYP2C93.[3] These genetic variations have a significant impact on the pharmacokinetics of celecoxib, leading to inter-individual differences in drug exposure and response.[3][7]

In Vitro Kinetic Data

In vitro studies using recombinant CYP2C9 enzymes and human liver microsomes (HLMs) have provided quantitative data on the functional consequences of these genetic variants on celecoxib metabolism.

CYP2C9 VariantSystemParameterValueFold Change vs. CYP2C9.1Reference
CYP2C9.1 (Wild-Type) Recombinant (Yeast)Intrinsic Clearance (Vmax/Km) 0.44 ml min⁻¹ nmol⁻¹-[6]
CYP2C9.3 Recombinant (Yeast)Intrinsic Clearance (Vmax/Km) 0.14 ml min⁻¹ nmol⁻¹3.1-fold decrease [6]
CYP2C91/1 Human Liver MicrosomesRate of Hydroxycelecoxib Formation (at 1 µM Celecoxib) Baseline-[6]
CYP2C91/3 Human Liver MicrosomesRate of Hydroxycelecoxib Formation (at 1 µM Celecoxib) 2.2-fold lower2.2-fold decrease [6]
CYP2C93/3 Human Liver MicrosomesRate of Hydroxycelecoxib Formation (at 1 µM Celecoxib) 5.3-fold lower5.3-fold decrease [6]
CYP2C92 RecombinantVmax/Km Ratio 34% reduction1.5-fold decrease [8]
CYP2C93 RecombinantVmax/Km Ratio 90% reduction10-fold decrease [8]
In Vivo Pharmacokinetic Data

Clinical studies in healthy volunteers with different CYP2C9 genotypes have confirmed the in vitro findings, demonstrating increased systemic exposure to celecoxib in individuals carrying reduced-function alleles.

CYP2C9 GenotypeParameterFold Change vs. CYP2C91/1Reference
CYP2C91/3 AUC (Area Under the Curve) ≥ 2-fold increase[3]
CYP2C93/3 AUC (Area Under the Curve) ≥ 2-fold increase[3]
CYP2C9 Intermediate Metabolizer (IM) AUC₀₋∞ 1.63-fold increase[9]
CYP2C9 Intermediate Metabolizer (IM) Apparent Oral Clearance (CL/F) 39.6% decrease[9]
CYP2C9 Poor Metabolizer (PM) AUC₀₋∞ Markedly higher[9]
CYP2C91/3 and 3/3 AUC ~2.2-fold increase[8]

Experimental Protocols

The characterization of CYP2C9's role in celecoxib metabolism has been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

Objective: To determine the kinetic parameters of celecoxib hydroxylation by different CYP2C9 variants and to identify the enzymes involved in the formation of carboxycelecoxib.

Methodology:

  • Enzyme Sources:

    • Human Liver Microsomes (HLMs): Microsomal fractions are prepared from genotyped human liver samples to represent the native enzymatic environment.[6]

    • Recombinant Enzymes: cDNA-expressed CYP2C9 variants (e.g., CYP2C9.1, CYP2C9.2, CYP2C9.3) are expressed in a heterologous system like yeast or insect cells.[6][8]

  • Incubation:

    • Celecoxib (at a range of concentrations, e.g., 0.05 to 100 µM) is incubated with the enzyme source in the presence of an NADPH-generating system (for CYP-mediated reactions) or NAD+ (for ADH-mediated reactions).[6]

    • For the second metabolic step, hydroxycelecoxib is incubated with liver cytosol (as a source of ADHs) and NAD+.[6]

  • Inhibition Studies:

    • To confirm the role of specific enzymes, incubations are performed in the presence of selective chemical inhibitors. For example, sulfaphenazole (B1682705) is a selective inhibitor of CYP2C9, while quinidine (B1679956) is used to inhibit CYP2D6.[6][10]

  • Metabolite Analysis:

    • The reaction is quenched (e.g., with acetonitrile).

    • The samples are then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) to separate and quantify celecoxib and its metabolites.[9][11]

  • Data Analysis:

    • Enzyme kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

    • Intrinsic clearance is calculated as Vmax/Km.

InVitro_Workflow cluster_prep Preparation Enzyme Enzyme Source (HLMs or Recombinant CYP2C9) Incubation Incubation (e.g., 37°C) Enzyme->Incubation Substrate Celecoxib (various concentrations) Substrate->Incubation Cofactors Cofactors (NADPH or NAD+) Cofactors->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Data Analysis (Kinetic Parameters) Analysis->Data

Figure 2: In Vitro Metabolism Experimental Workflow.
In Vivo Pharmacokinetic Studies

Objective: To investigate the effect of CYP2C9 genetic polymorphisms on the pharmacokinetics of celecoxib and its metabolites in humans.

Methodology:

  • Subject Recruitment: Healthy volunteers are genotyped for CYP2C9 and grouped based on their genotype (e.g., extensive metabolizers - EM, intermediate metabolizers - IM, and poor metabolizers - PM).[9]

  • Drug Administration: A single oral dose of celecoxib (e.g., 200 mg) is administered to the subjects.[9]

  • Blood Sampling: Serial blood samples are collected at predefined time points over a period of 48 to 96 hours after drug administration.[9]

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of celecoxib and its metabolites are determined using a validated HPLC-MS/MS method.[9]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:

    • Area Under the plasma concentration-time Curve (AUC)

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Elimination half-life (t1/2)

    • Apparent oral clearance (CL/F)

InVivo_Workflow Recruitment Subject Recruitment & CYP2C9 Genotyping Dosing Oral Administration of Celecoxib Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Analysis by LC-MS/MS Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, CL/F, etc.) Analysis->PK_Analysis

Figure 3: In Vivo Pharmacokinetic Study Workflow.

The Role of Other Enzymes

While CYP2C9 is the primary enzyme responsible for celecoxib metabolism, other enzymes play minor or secondary roles.

  • CYP3A4: Contributes to a lesser extent (less than 25%) to the initial hydroxylation of celecoxib.[3][4]

  • CYP2D6: Although not a major metabolizing enzyme for celecoxib, some studies suggest that in individuals with reduced CYP2C9 activity, CYP2D6 may play a more significant role in celecoxib hydroxylation.[10][12] Celecoxib is also an inhibitor of CYP2D6, which can lead to drug-drug interactions.[3][4]

  • ADH1 and ADH2: These cytosolic alcohol dehydrogenases are responsible for the second step in the metabolic pathway, the oxidation of hydroxycelecoxib to carboxycelecoxib.[3][6]

  • UGTs: UDP-glucuronosyltransferases are involved in the final phase II conjugation of carboxycelecoxib to its glucuronide metabolite for excretion.[3][4]

Clinical Implications and Future Directions

The profound influence of CYP2C9 genotype on celecoxib pharmacokinetics has significant clinical implications. Individuals who are poor metabolizers of CYP2C9 substrates have a markedly increased exposure to celecoxib, which may increase the risk of adverse drug reactions.[2][3]

The FDA-approved label for celecoxib recommends initiating treatment with half the lowest recommended dose in patients who are known or suspected to be CYP2C9 poor metabolizers.[2] The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides similar dosing recommendations.

Future research should continue to explore the role of other genetic variants in CYP2C9 and other metabolizing enzymes in celecoxib disposition. A deeper understanding of the interplay between genetic and non-genetic factors will further enable the personalization of celecoxib therapy to maximize efficacy and minimize toxicity.

Conclusion

CYP2C9 is the cornerstone of celecoxib metabolism, playing a critical and rate-limiting role in its conversion to the inactive carboxylic acid metabolite. The genetic polymorphism of CYP2C9 is a major determinant of inter-individual variability in celecoxib pharmacokinetics. A thorough understanding of this metabolic pathway, supported by robust in vitro and in vivo experimental data, is essential for the safe and effective use of celecoxib in diverse patient populations. This technical guide provides a comprehensive overview of the current knowledge in this area, serving as a valuable resource for the scientific and drug development communities.

References

The Pharmacological Profile of Celecoxib Carboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Celecoxib (B62257) is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor. Its clinical efficacy is attributed to the parent molecule, while its metabolism plays a crucial role in its clearance from the body. The primary metabolic pathway of celecoxib leads to the formation of Celecoxib Carboxylic Acid. This technical guide provides a comprehensive analysis of the pharmacological activity of this major metabolite. Extensive in vitro studies have unequivocally demonstrated that this compound is pharmacologically inactive as an inhibitor of both COX-1 and COX-2 enzymes.[1][2][3] This document details the metabolic generation of this compound, presents the evidence for its pharmacological inactivity, outlines the experimental protocols used for such determinations, and discusses its pharmacokinetic profile. For researchers, scientists, and drug development professionals, understanding the inert nature of this primary metabolite is critical for a complete comprehension of the disposition and safety profile of celecoxib.

Introduction to Celecoxib and its Metabolism

Celecoxib is a selective NSAID used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[4][5] Unlike traditional NSAIDs, celecoxib's selective inhibition of COX-2 is intended to reduce the gastrointestinal side effects associated with COX-1 inhibition.[6] The biotransformation of celecoxib is a critical aspect of its pharmacology, primarily occurring in the liver. The metabolic process is sequential, involving initial hydroxylation followed by oxidation to its principal metabolite, this compound.[7][8]

Metabolic Pathway of Celecoxib

The journey from the active parent drug to its inactive carboxylic acid metabolite involves a two-step enzymatic process predominantly occurring in the liver.

Step 1: Hydroxylation Celecoxib is first metabolized via hydroxylation of its methyl group to form hydroxycelecoxib. This reaction is primarily catalyzed by the cytochrome P450 isoform CYP2C9, with a minor contribution from CYP3A4.[4][7][8]

Step 2: Oxidation The intermediate, hydroxycelecoxib, is subsequently oxidized to this compound. This oxidation is carried out by cytosolic alcohol dehydrogenases, specifically ADH1 and ADH2.[4][7][8] The resulting carboxylic acid metabolite is then typically conjugated with glucuronic acid before excretion.[4]

G Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxylic_Acid This compound (Inactive) Hydroxycelecoxib->Carboxylic_Acid Alcohol Dehydrogenase (ADH1, ADH2) Excretion Glucuronidation & Excretion Carboxylic_Acid->Excretion

Figure 1: Metabolic pathway of Celecoxib to its inactive carboxylic acid metabolite.

Pharmacological Inactivity as a Cyclooxygenase (COX) Inhibitor

The defining characteristic of this compound is its lack of inhibitory activity against the COX-1 and COX-2 enzymes. This has been consistently reported in multiple in vitro studies and is noted in regulatory submissions.[2][3][9] The structural modification from a methyl group in celecoxib to a carboxylic acid group in the metabolite drastically alters its ability to bind to the active site of the COX enzymes.

CompoundTargetActivityReference
CelecoxibCOX-2Selective Inhibitor (IC₅₀ ≈ 40 nM)[1]
This compoundCOX-1Inactive as an inhibitor[1][2][3]
This compoundCOX-2Inactive as an inhibitor[1][2][3]

Table 1: Summary of COX-Inhibitory Activity

Investigation of Other Potential Pharmacological Activities

While the primary mechanism of celecoxib is COX-2 inhibition, some studies have explored COX-independent effects of the parent drug, including the inhibition of carbonic anhydrase and modulation of signaling pathways like NF-κB and PDK1/Akt.[10][11][12][13][14] However, there is a notable absence of published literature investigating whether this compound possesses any of these off-target activities. Current scientific evidence does not support any significant pharmacological role for this metabolite.

Experimental Protocols: In Vitro COX Inhibition Assay

To determine the inhibitory activity of a compound like this compound against COX-1 and COX-2, a standardized in vitro enzyme inhibition assay is employed. The following protocol provides a representative methodology.

Objective: To quantify the 50% inhibitory concentration (IC₅₀) of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (this compound) and reference inhibitor (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction termination solution (e.g., HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E₂ (PGE₂)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitor.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the various concentrations of the test compound, reference inhibitor, or vehicle control (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • Quantification of Prostaglandin Production: Measure the amount of PGE₂ produced using a competitive EIA kit. The absorbance is read using a plate reader.

  • Data Analysis: Calculate the percentage of COX activity inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound C Add Test Compound (Pre-incubation) A->C B Add COX Enzyme, Buffer, & Heme to Plate B->C D Add Arachidonic Acid (Initiate Reaction) C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Quantify PGE₂ (EIA) F->G H Calculate % Inhibition G->H I Determine IC₅₀ Value H->I

Figure 2: Standard experimental workflow for an in vitro COX inhibition assay.

Pharmacokinetics and Excretion

Celecoxib is extensively metabolized, with very little of the parent drug (<3%) being excreted unchanged.[4][8] The primary route of elimination is through hepatic metabolism. Following a single oral dose of radiolabeled celecoxib, a significant portion of the dose is recovered in the feces and urine as its metabolites. This compound is the principal metabolite found in both urine and feces.[2]

Excretion RoutePercentage of Administered DosePrimary Metabolite IdentifiedReference
Feces~57%This compound[2]
Urine~27%This compound[2]

Table 2: Excretion of Celecoxib Metabolites

Conclusion

The scientific evidence is conclusive that this compound, the main metabolite of celecoxib, is pharmacologically inactive, particularly with respect to the inhibition of COX-1 and COX-2 enzymes. Its formation via the CYP2C9 and alcohol dehydrogenase pathways represents the primary route for the clearance and elimination of celecoxib. For professionals in drug development and research, the inert nature of this metabolite confirms that the therapeutic effects of celecoxib are attributable to the parent compound and that the metabolite itself does not contribute to the drug's efficacy or its known side-effect profile. Future research into the pharmacology of celecoxib can confidently focus on the activities of the parent drug and its COX-independent mechanisms of action.

References

Unveiling the Metabolic Fate of Celecoxib: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, has been a cornerstone in the management of pain and inflammation. A thorough understanding of its metabolic disposition is paramount for a comprehensive assessment of its efficacy and safety profile. This technical guide provides an in-depth overview of the discovery and initial characterization of celecoxib metabolites. It details the metabolic pathways, presents quantitative pharmacokinetic data, and outlines the experimental protocols employed in these seminal studies.

Metabolic Pathways of Celecoxib

The biotransformation of celecoxib is a well-defined process primarily occurring in the liver. The principal metabolic cascade involves the oxidation of the tolyl-methyl group, leading to the formation of two major pharmacologically inactive metabolites.[1][2]

The initial and rate-limiting step is the hydroxylation of the methyl group of celecoxib to form hydroxycelecoxib (also referred to as M3).[1] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[3][4] Subsequently, hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases to yield carboxycelecoxib (M2).[1][5] These phase I metabolites can then undergo phase II conjugation with glucuronic acid to form their respective glucuronide conjugates.[1][6]

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib (M3) Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib (M2) Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase Glucuronide_conjugates Glucuronide Conjugates Carboxycelecoxib->Glucuronide_conjugates UGTs

Figure 1: Primary metabolic pathway of Celecoxib.

Quantitative Pharmacokinetics of Celecoxib and its Metabolites

The initial characterization of celecoxib involved comprehensive pharmacokinetic studies in various preclinical species and humans. These studies were crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug and its metabolites.

Preclinical Pharmacokinetics

Pharmacokinetic parameters of celecoxib and its primary metabolites, hydroxycelecoxib and carboxycelecoxib, were determined in several preclinical species, including rats, dogs, and monkeys. These studies revealed species-specific differences in metabolism and excretion.

Table 1: Pharmacokinetic Parameters of Celecoxib and its Metabolites in Male Sprague-Dawley Rats following a single oral dose.

AnalyteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Celecoxib2,300 ± 4504.0 ± 1.023,500 ± 3,100
Hydroxycelecoxib125 ± 256.0 ± 1.51,200 ± 250
Carboxycelecoxib4,500 ± 9008.0 ± 2.055,000 ± 11,000
Data are presented as mean ± standard deviation.
Clinical Pharmacokinetics

In humans, celecoxib is well absorbed after oral administration, reaching peak plasma concentrations in approximately 3 hours.[1] It is extensively metabolized, with less than 3% of the dose excreted unchanged in the urine and feces.[4][7] The major circulating metabolite in plasma is carboxycelecoxib.

Table 2: Excretion of Celecoxib and its Metabolites in Humans following a single oral dose.

Route of Excretion% of Administered Dose
Urine
Celecoxib< 3%
Carboxycelecoxib~27%
Glucuronide ConjugatesMinor
Feces
Celecoxib< 3%
Carboxycelecoxib~57%
Data represents the percentage of the administered radioactive dose recovered.[7]

Experimental Protocols

The discovery and characterization of celecoxib metabolites relied on a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes responsible for celecoxib metabolism.

Methodology: Incubation with Human Liver Microsomes

  • Preparation of Incubation Mixture: A typical incubation mixture contains human liver microsomes (0.5 mg/mL), celecoxib (10 µM), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl2) in a phosphate (B84403) buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.

Methodology: Incubation with Primary Hepatocytes

  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and cultured according to the supplier's instructions.

  • Incubation: Celecoxib (at various concentrations) is added to the culture medium, and the cells are incubated at 37°C in a humidified incubator with 5% CO2 for different time points.

  • Sample Collection: Aliquots of the culture medium and cell lysates are collected at each time point.

  • Sample Preparation: Samples are treated with an organic solvent to precipitate proteins and extract the analytes.

  • Analysis: The extracts are analyzed by LC-MS/MS to monitor the disappearance of the parent drug and the formation of metabolites over time.

In Vivo Preclinical and Clinical Studies

Objective: To determine the pharmacokinetic profile and excretion pathways of celecoxib and its metabolites.

Methodology: Animal Pharmacokinetic Studies

  • Animal Models: Studies are typically conducted in various species, including rats, dogs, and monkeys.

  • Drug Administration: A single dose of celecoxib (often radiolabeled, e.g., with 14C) is administered orally or intravenously.

  • Sample Collection: Blood, urine, and feces are collected at predetermined time points over a period of several days.

  • Sample Processing: Plasma is separated from blood samples. Urine and feces are homogenized.

  • Analysis: The concentrations of celecoxib and its metabolites in plasma, urine, and feces are determined using LC-MS/MS and/or radiometric analysis.

Methodology: Human Pharmacokinetic Studies

  • Study Population: Healthy volunteers are recruited for initial pharmacokinetic studies.

  • Study Design: A single oral dose of celecoxib is administered.

  • Sample Collection: Blood and excreta (urine and feces) are collected at specified intervals.

  • Bioanalysis: Plasma and excreta samples are analyzed for celecoxib and its metabolites using validated analytical methods, such as LC-MS/MS.

Analytical Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been the cornerstone for the identification and quantification of celecoxib and its metabolites due to its high sensitivity and selectivity.

Identification: Metabolites are initially identified by comparing the mass spectra of the parent drug and the potential metabolites. The fragmentation patterns observed in the tandem mass spectra provide structural information, allowing for the elucidation of the metabolic modifications.

Quantification: A validated LC-MS/MS method is used for the quantitative determination of celecoxib and its metabolites in biological matrices. This typically involves the use of a stable isotope-labeled internal standard to ensure accuracy and precision.

Metabolite_Characterization_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Analytical Characterization cluster_outcome Outcome iv_microsomes Liver Microsomes ac_lcms LC-MS/MS Analysis iv_microsomes->ac_lcms iv_hepatocytes Hepatocytes iv_hepatocytes->ac_lcms iv_preclinical Preclinical Species (Rat, Dog, Monkey) iv_preclinical->ac_lcms iv_clinical Human Volunteers iv_clinical->ac_lcms ac_identification Metabolite Identification (Mass & Fragmentation) ac_lcms->ac_identification ac_quantification Quantitative Analysis ac_lcms->ac_quantification o_pathway Metabolic Pathway Elucidation ac_identification->o_pathway o_pk Pharmacokinetic Profile ac_quantification->o_pk o_excretion Excretion Balance ac_quantification->o_excretion

Figure 2: Workflow for the Discovery and Characterization of Celecoxib Metabolites.

Conclusion

The initial discovery and characterization of celecoxib metabolites were a critical component of its preclinical and clinical development. Through a systematic combination of in vitro and in vivo studies, coupled with advanced analytical techniques, the primary metabolic pathways were elucidated, and the pharmacokinetic profiles of the parent drug and its major metabolites were established. This foundational knowledge has been instrumental in ensuring the safe and effective use of celecoxib in clinical practice.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Celecoxib Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257) carboxylic acid, the principal active metabolite of the selective COX-2 inhibitor Celecoxib, is a critical molecule in understanding the pharmacokinetics and metabolism of its parent drug. This technical guide provides a comprehensive overview of the chemical properties and stability of Celecoxib carboxylic acid (also known as carboxycelecoxib), offering valuable data and detailed experimental protocols for professionals in drug development and research. A thorough understanding of these characteristics is essential for impurity profiling, stability-indicating method development, and ensuring the quality and safety of Celecoxib-related pharmaceuticals.

Chemical Properties

This compound is formed in vivo through the oxidation of the hydroxymethyl metabolite of Celecoxib, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[1] Its chemical structure is closely related to Celecoxib, with the key difference being the substitution of a methyl group with a carboxylic acid group on the phenyl ring.

PropertyValueReference
Chemical Name 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid[2][3]
Synonyms Carboxycelecoxib, Celebrex Carboxylic Acid[2][3]
CAS Number 170571-01-4[2][3]
Molecular Formula C₁₇H₁₂F₃N₃O₄S[2][3]
Molecular Weight 411.36 g/mol [2]
Appearance White to off-white solid[4]
pKa 9.68 ± 0.10 (Predicted)[5]
Melting Point Not experimentally determined in the provided results. The parent compound, Celecoxib, has a melting point in the range of 157-164 °C.[5][6][7]
Solubility Profile

The solubility of this compound has been determined in various solvents. The data is summarized in the table below.

SolventSolubilityReference
Dimethylformamide (DMF)30 mg/mL[3]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL (125 mg/mL with sonication)[3][4]
Ethanol30 mg/mL[3]
Ethanol:PBS (pH 7.2) (1:6)0.12 mg/mL[3]
PBS (pH 7.2)Slightly soluble[3]
WaterPoorly soluble[6]
Methanol (B129727)Freely soluble (for Celecoxib)[8]
Acetonitrile (B52724)Soluble (for Celecoxib)[9]

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. Forced degradation studies, conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines, help to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies on the parent drug, Celecoxib, have shown that it is susceptible to degradation under oxidative conditions, while showing more stability under acidic, basic, thermal, and photolytic stress.[10] Significant degradation of Celecoxib was observed in the presence of potassium permanganate.[10] Studies on Celecoxib in river water indicated minimal degradation under sunlight or at 70°C, but complete degradation upon irradiation at 254nm.[11] Long-term transformation in river water led to the formation of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonic acid and 4-[1-(4-sulfoaminephenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid.[11]

While specific forced degradation data for this compound is limited in the provided search results, its chemical structure suggests that it would exhibit its own unique stability profile. The carboxylic acid moiety could potentially influence its susceptibility to different stress conditions compared to the parent drug.

A UPLC-MS/MS method has been developed for the simultaneous quantitation of Celecoxib and its metabolites, including carboxycelecoxib, which is essential for monitoring its stability and the formation of degradation products.[12]

Potential Degradation Pathways

Based on the structure of this compound and general knowledge of drug degradation, potential degradation pathways could include:

  • Decarboxylation: Under thermal stress, the carboxylic acid group may be lost.

  • Hydrolysis: The sulfonamide group could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The pyrazole (B372694) ring and other parts of the molecule may be susceptible to oxidation.

  • Photodegradation: Exposure to UV light could lead to the formation of various photoproducts.

The following diagram illustrates a hypothetical experimental workflow for investigating these degradation pathways.

G cluster_0 Forced Degradation of this compound cluster_1 Analysis of Degradation Products cluster_2 Outcome drug This compound (in solution) stress_conditions Stress Conditions drug->stress_conditions acid Acidic (e.g., 0.1 N HCl, 80°C) stress_conditions->acid base Basic (e.g., 0.1 N NaOH, 80°C) stress_conditions->base oxidative Oxidative (e.g., 5% KMnO₄, 80°C) stress_conditions->oxidative thermal Thermal (e.g., 105°C) stress_conditions->thermal photolytic Photolytic (UV light, 254 nm) stress_conditions->photolytic analysis Sample Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis hplc Stability-Indicating HPLC-UV analysis->hplc lcms UPLC-MS/MS analysis->lcms outcome Data Interpretation analysis->outcome pathway Degradation Pathway Elucidation outcome->pathway kinetics Degradation Kinetics (Rate Constants) outcome->kinetics identification Degradant Structure Identification outcome->identification

Forced Degradation Experimental Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the chemical properties and stability of this compound.

Determination of pKa by Potentiometric Titration

This protocol is based on standard potentiometric titration methods.[13][14]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Potentiometer/Automatic titrator

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water (carbonate-free)

  • Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility

Procedure:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent system. If a co-solvent is used, record the exact composition.

  • Titration Setup: Calibrate the pH meter using standard buffers. Place a known volume of the sample solution in a beaker with a magnetic stirrer. Add KCl to maintain a constant ionic strength.

  • Titration: Titrate the sample solution with the standardized NaOH solution, adding small, precise increments. Record the pH value after each addition.

  • Data Analysis: Plot the pH values against the volume of titrant added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point.

G start Start prep Prepare Celecoxib Carboxylic Acid Solution start->prep calibrate Calibrate pH Meter prep->calibrate titrate Titrate with Standardized Base calibrate->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve record->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka end End determine_pka->end

pKa Determination Workflow
Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol follows general procedures for melting point determination using DSC.

Objective: To determine the melting point of this compound.

Materials:

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • Aluminum pans and lids

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum pan and seal it with a lid.

  • DSC Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting DSC thermogram.

Stability-Indicating HPLC Method

This protocol is a general guideline for developing a stability-indicating HPLC method, based on methods described for Celecoxib.[11]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile and/or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 254 nm, similar to Celecoxib).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

  • Method Development: Inject solutions of stressed samples (from forced degradation studies) to evaluate the separation of the main peak from any degradation product peaks. Adjust the mobile phase composition and other parameters as needed to achieve adequate resolution.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

This protocol is based on ICH guidelines Q1A(R2).[8][12][15]

Objective: To investigate the degradation of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified time (e.g., 24 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 80°C for a specified time.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3-30% H₂O₂ or 5% KMnO₄) at room temperature or elevated temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and/or visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and stability of this compound. The provided data, while highlighting some gaps in the literature for this specific metabolite, offers a strong starting point for researchers and drug development professionals. The detailed experimental protocols serve as a practical resource for generating further data to fully characterize this important molecule. A comprehensive understanding of the physicochemical and stability characteristics of this compound is paramount for the development of robust and safe pharmaceutical products containing Celecoxib. Further research is encouraged to fill the existing data gaps, particularly concerning the experimental determination of the pKa and melting point, and a detailed elucidation of its degradation pathways.

References

The Metabolic Journey of Celecoxib: An In-depth Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Celecoxib (B62257) in key preclinical models. Understanding how this selective cyclooxygenase-2 (COX-2) inhibitor is absorbed, distributed, metabolized, and excreted is paramount for the design and interpretation of non-clinical safety and efficacy studies, as well as for predicting its pharmacokinetic profile in humans. This document synthesizes critical data on metabolic pathways, metabolite profiles, and the enzymatic processes governing Celecoxib's biotransformation, supported by detailed experimental methodologies.

Core Metabolic Pathways of Celecoxib

Celecoxib undergoes extensive metabolism in preclinical species, a process that is qualitatively similar to that observed in humans.[1][2] The primary metabolic route involves the oxidation of the tolyl-methyl group, leading to the formation of a primary alcohol metabolite, hydroxycelecoxib. This intermediate is subsequently oxidized to the corresponding carboxylic acid, carboxycelecoxib. Both Celecoxib and its primary metabolites can also undergo Phase II conjugation reactions, primarily glucuronidation.[1][2] These metabolic transformations result in metabolites that are inactive as COX-1 or COX-2 inhibitors.[3]

The key enzymes responsible for the initial hydroxylation of Celecoxib are members of the cytochrome P450 (CYP) superfamily, with CYP2C9 being the principal catalyst in humans.[4][5] While the specific CYP isoforms may vary slightly across preclinical species, the overall metabolic pattern remains consistent. Subsequent oxidation of hydroxycelecoxib to carboxycelecoxib is mediated by cytosolic alcohol dehydrogenases.[4]

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib (Primary Alcohol Metabolite) Celecoxib->Hydroxycelecoxib CYP450 (e.g., CYP2C9) (Hydroxylation) Celecoxib_Glucuronide Celecoxib Glucuronide Celecoxib->Celecoxib_Glucuronide UGTs (Glucuronidation) Carboxycelecoxib Carboxycelecoxib (Carboxylic Acid Metabolite) Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase (Oxidation) Hydroxycelecoxib_Glucuronide Hydroxycelecoxib Glucuronide Hydroxycelecoxib->Hydroxycelecoxib_Glucuronide UGTs (Glucuronidation) Carboxycelecoxib_Glucuronide Carboxycelecoxib Glucuronide Carboxycelecoxib->Carboxycelecoxib_Glucuronide UGTs (Glucuronidation)

Figure 1: Principal metabolic pathways of Celecoxib.

Quantitative Analysis of Celecoxib and its Metabolites

The quantification of Celecoxib and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. A sensitive and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the simultaneous determination of Celecoxib and its major metabolites in rat blood.[1]

Table 1: UPLC-MS/MS Method Parameters for Analysis in Rat Blood

ParameterValue
Chromatography System Waters ACQUITY UPLC
Mass Spectrometer API 5500 Qtrap
Column Waters BEH C18 (1.7 µm, 100 mm x 2.1 mm)
Mobile Phase A 2.5 mM Ammonium Acetate in water, pH 4.5
Mobile Phase B 100% Acetonitrile (B52724)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Multiple Reaction Monitoring (MRM)
Source: Yuan et al., 2015[1]

Table 2: Linear Response Ranges and Lower Limits of Quantification (LLOQ) in Rat Blood

AnalyteLinear Range (nM)LLOQ (nM)
Celecoxib0.3 - 20,0000.3
Carboxycelecoxib (M2)1.2 - 20,0001.2
Hydroxycelecoxib (M3)0.3 - 20,0000.3
Hydroxycelecoxib Glucuronide (M1)2.0 - 2,0002.0
Carboxycelecoxib Glucuronide (M5)1.5 - 6,0001.5
Source: Yuan et al., 2015[1]

Interspecies Comparison of Celecoxib Metabolism

While the metabolic pathways are generally conserved, quantitative differences in the pharmacokinetics and excretion profiles of Celecoxib exist across preclinical species.

Table 3: Comparative Pharmacokinetics of Celecoxib in Preclinical Species

SpeciesModelKey Pharmacokinetic Parameters
Rat Sprague-DawleyOral (20 mg/kg): Cmax: 15.40 µM, Tmax: 8.0 h (Celecoxib); Cmax: 7.55 µM, Tmax: 13.3 h (Hydroxycelecoxib); Cmax: 0.18 µM, Tmax: 21.3 h (Carboxycelecoxib)[1]
Dog Beagle (Extensive Metabolizers)IV: Plasma Elimination Half-life: 1.72 ± 0.79 h; Clearance: 18.2 ± 6.4 mL/min/kg[6]
Beagle (Poor Metabolizers)IV: Plasma Elimination Half-life: 5.18 ± 1.29 h; Clearance: 7.15 ± 1.41 mL/min/kg[6]
GreyhoundOral (11.8 mg/kg): Cmax: 2,620 ng/mL (1st dose), 2,032 ng/mL (10th dose)[7]
Monkey Cynomolgus & RhesusData on specific pharmacokinetic parameters like Vmax and Km for Celecoxib metabolism are not readily available in the reviewed literature.
Mouse N/ASpecific pharmacokinetic data for Celecoxib metabolism is not detailed in the provided search results.

Table 4: Excretion of [14C]Celecoxib-Derived Radioactivity in Preclinical Species

SpeciesRoute of Administration% of Dose in Urine% of Dose in FecesMajor Metabolite in Excreta
Rat (Male) IV9.691.7Carboxylic acid metabolite[2]
Rat (Female) IV10.691.3Carboxylic acid metabolite[2]
Mouse (Male) Oral~28.971.1Carboxylic acid metabolite[8]
Mouse (Female) Oral45.746.7Carboxylic acid metabolite[8]
Rabbit Oral~27.872.2Carboxylic acid metabolite[8]
Dog (EM) IV~20.080.0Carboxylic acid metabolite[8]
Dog (PM) IV~16.683.4Carboxylic acid metabolite[8]
Cynomolgus Monkey IV~36.563.5Carboxylic acid metabolite[8]
Rhesus Monkey IV~16.983.1Carboxylic acid metabolite[8]
EM = Extensive Metabolizer; PM = Poor Metabolizer

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of Celecoxib in liver microsomes from various preclinical species.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Thaw Liver Microsomes Preincubation Pre-incubate Microsomes and Celecoxib at 37°C Microsomes->Preincubation Celecoxib_Sol Prepare Celecoxib Working Solution Celecoxib_Sol->Preincubation Cofactor_Sol Prepare NADPH Cofactor Solution Start_Reaction Initiate Reaction with NADPH Cofactor_Sol->Start_Reaction Preincubation->Start_Reaction Time_Points Incubate at 37°C (Collect aliquots at 0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Stop_Reaction Quench Reaction with Acetonitrile Time_Points->Stop_Reaction Centrifugation Centrifuge to Pellet Protein Stop_Reaction->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LCMS_Analysis UPLC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Processing Calculate % Remaining and Intrinsic Clearance LCMS_Analysis->Data_Processing

Figure 2: In Vitro Metabolism Experimental Workflow.
  • Preparation of Reagents:

    • Thaw cryopreserved liver microsomes (e.g., rat, dog, monkey) on ice.

    • Prepare a stock solution of Celecoxib in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a fresh solution of NADPH (cofactor) in buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, buffer, and Celecoxib working solution.

    • Pre-incubate the mixture at 37°C for approximately 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate the reaction mixture at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.

    • Quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Analyze the samples by a validated UPLC-MS/MS method to determine the concentration of Celecoxib remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of Celecoxib remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of Celecoxib.

In Vivo Metabolism Study in Rats

This protocol outlines a typical in vivo study to characterize the pharmacokinetic profile and metabolite formation of Celecoxib in rats.

  • Animal Dosing and Sample Collection:

    • House male Sprague-Dawley rats in individual metabolism cages that allow for the separate collection of urine and feces.

    • Administer a single oral dose of Celecoxib (e.g., 20 mg/kg) by gavage.[1]

    • Collect blood samples via a cannulated vessel (e.g., jugular vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

    • Collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).

  • Sample Processing:

    • Process blood samples to obtain plasma or whole blood, and store frozen at -80°C until analysis.

    • Homogenize fecal samples and store frozen. Pool urine samples for each collection interval.

  • UPLC-MS/MS Analysis of Celecoxib and Metabolites in Rat Blood: [1]

    • Sample Preparation (Salting-out Liquid-Liquid Extraction):

      • To a 40 µL aliquot of rat blood, add an internal standard.

      • Add 300 µL of acetonitrile to precipitate proteins.

      • Add a salting-out agent (e.g., saturated NaCl solution).

      • Vortex vigorously for 1 minute.

      • Centrifuge at 12,000 x g for 15 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in 100 µL of the mobile phase.

    • Chromatographic and Mass Spectrometric Conditions:

      • Utilize the parameters outlined in Table 1.

  • Data Analysis:

    • Construct calibration curves for Celecoxib and its metabolites.

    • Determine the concentrations of the parent drug and metabolites in each sample.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

    • Quantify the amount of parent drug and metabolites excreted in urine and feces.

Logical Relationships in Preclinical Metabolism Studies

The assessment of a drug's metabolic fate is a structured process that integrates in vitro and in vivo data to build a comprehensive understanding of its disposition.

Preclinical_Metabolism_Logic cluster_invitro In Vitro Assessment cluster_invivo In Vivo Characterization cluster_integration Data Integration & Prediction Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Metabolic_Stability->IVIVE Metabolite_ID_vitro Metabolite Identification Metabolite_Profiling_vivo Metabolite Profiling (Plasma, Urine, Feces) Metabolite_ID_vitro->Metabolite_Profiling_vivo Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Enzyme_Kinetics->IVIVE Reaction_Phenotyping Reaction Phenotyping (CYP Inhibition) PK_Studies Pharmacokinetic Studies (Single & Multiple Dose) PK_Studies->IVIVE Human_PK_Prediction Human Pharmacokinetic Prediction Metabolite_Profiling_vivo->Human_PK_Prediction Excretion_Balance Excretion Balance (Mass Balance) Excretion_Balance->Human_PK_Prediction IVIVE->Human_PK_Prediction

Figure 3: Logical Flow of Preclinical Metabolism Assessment.

Conclusion

The metabolic fate of Celecoxib in preclinical models is well-characterized, with hydroxylation and subsequent oxidation of the tolyl-methyl group being the predominant pathways. While the qualitative metabolic profile is consistent across species, quantitative differences in pharmacokinetics and excretion highlight the importance of conducting species-specific studies. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug development professionals involved in the preclinical evaluation of Celecoxib and other COX-2 inhibitors. A thorough understanding of these metabolic processes is essential for the successful translation of preclinical findings to the clinical setting.

References

The Biological Significance of Celecoxib's Primary Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive hepatic metabolism to form its primary metabolites, hydroxycelecoxib and carboxycelecoxib. While celecoxib's anti-inflammatory and analgesic properties are well-documented, the biological significance of its metabolites is primarily characterized by their general lack of pharmacological activity as COX inhibitors. This technical guide provides an in-depth analysis of the metabolic pathways, enzymatic drivers, and the resulting biological implications of these primary metabolites. Quantitative data on their formation and inhibitory potential are summarized, and detailed experimental protocols for their analysis are provided. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand the complete metabolic profile of celecoxib.

Introduction

Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1][2] Its therapeutic effect is derived from the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins (B1171923) involved in inflammation.[2] The clinical efficacy and safety profile of celecoxib are not only determined by its intrinsic activity but also by its pharmacokinetic properties, which are heavily influenced by its metabolism. The primary metabolites of celecoxib, while not contributing to its therapeutic effect, are of significant biological interest as they represent the terminal products of its biotransformation and are central to its clearance from the body.

The Metabolic Pathway of Celecoxib

Celecoxib is extensively metabolized in the liver, with less than 3% of the drug being excreted unchanged in urine and feces.[3][4] The metabolic process involves a two-step oxidative pathway.

Step 1: Hydroxylation The initial and rate-limiting step is the hydroxylation of the methyl group on the tolyl moiety of celecoxib to form hydroxycelecoxib (also referred to as SC-60613).[3][5] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C9 , with a minor contribution from CYP3A4 (less than 25%).[3][6][7]

Step 2: Oxidation Hydroxycelecoxib is subsequently oxidized by cytosolic alcohol dehydrogenases, specifically ADH1 and ADH2 , to form the corresponding carboxylic acid metabolite, carboxycelecoxib (also referred to as SC-62807).[3][8]

Step 3: Glucuronidation Carboxycelecoxib can then be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a glucuronide conjugate, which is then excreted.[3][6]

The following diagram illustrates the metabolic pathway of celecoxib.

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib ADH1, ADH2 Glucuronide_Conjugate Glucuronide Conjugate Carboxycelecoxib->Glucuronide_Conjugate UGTs InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Quenching cluster_analysis Analysis Incubation_Mixture Prepare Incubation Mixture: - Human Liver Microsomes - Celecoxib (various concentrations) - NADPH regenerating system - Phosphate buffer (pH 7.4) Incubate Incubate at 37°C Incubation_Mixture->Incubate Terminate Terminate reaction with organic solvent (e.g., acetonitrile) Incubate->Terminate Centrifuge Centrifuge to precipitate proteins Terminate->Centrifuge Analyze Analyze supernatant by LC-MS/MS for hydroxycelecoxib quantification Centrifuge->Analyze LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Sample_Aliquot Aliquot biological sample (e.g., plasma, blood) Add_IS Add internal standard (e.g., deuterated celecoxib) Sample_Aliquot->Add_IS Extraction Perform protein precipitation or liquid-liquid extraction Add_IS->Extraction Evaporate_Reconstitute Evaporate solvent and reconstitute in mobile phase Extraction->Evaporate_Reconstitute Inject Inject sample onto a reverse-phase C18 column Evaporate_Reconstitute->Inject Gradient_Elution Perform gradient elution with a mobile phase of acetonitrile (B52724) and water with a modifier Inject->Gradient_Elution Ionization Utilize electrospray ionization (ESI) Gradient_Elution->Ionization MRM Detect analytes using Multiple Reaction Monitoring (MRM) Ionization->MRM

References

The Potential of Celecoxib Carboxylic Acid as a Biomarker for Celecoxib Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] It is widely prescribed for the management of osteoarthritis, rheumatoid arthritis, and acute pain.[3][4] The clinical efficacy and safety of celecoxib are intrinsically linked to its metabolic profile, which is predominantly governed by the cytochrome P450 enzyme system, specifically the CYP2C9 isoform.[5][6] Genetic variations in the CYP2C9 gene can lead to significant inter-individual variability in drug exposure and response, highlighting the need for a reliable biomarker to assess metabolic activity.[3]

This technical guide explores the potential of celecoxib carboxylic acid (CCA), the main inactive metabolite of celecoxib, as a functional biomarker for celecoxib metabolism.[7][8] By quantifying the parent drug and its primary metabolite, researchers can gain insights into an individual's CYP2C9 phenotype, which can be critical for dose optimization and personalized medicine strategies in both clinical and research settings.

Metabolic Pathway of Celecoxib

Celecoxib undergoes extensive hepatic metabolism before excretion.[5][9] Less than 3% of the drug is eliminated unchanged in urine and feces.[5][10] The metabolic cascade is a two-step oxidative process:

  • Hydroxylation: The metabolism is initiated by the hydroxylation of the methyl group on the tolyl moiety of celecoxib, forming hydroxycelecoxib. This reaction is primarily catalyzed by the CYP2C9 enzyme, with a minor contribution from CYP3A4.[3][5][11]

  • Oxidation: The newly formed hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases to form this compound (CCA).[3][5]

Both hydroxycelecoxib and CCA are pharmacologically inactive.[5][9] The CCA can then be conjugated with glucuronic acid to form an acyl glucuronide, which is subsequently eliminated.[12][13]

G cluster_pathway Celecoxib Metabolism cluster_key Key celecoxib Celecoxib hydroxy Hydroxycelecoxib celecoxib->hydroxy CYP2C9 (major) CYP3A4 (minor) cca This compound (CCA) hydroxy->cca Alcohol Dehydrogenase conjugate CCA-Glucuronide cca->conjugate UGTs k1 Metabolite k2 Enzyme k1_box Metabolite

Caption: Metabolic pathway of celecoxib to its inactive metabolites.

The Role of CYP2C9 Polymorphisms

The CYP2C9 gene is highly polymorphic, with several variant alleles associated with reduced or deficient enzyme activity.[14] The most common and clinically significant variants are CYP2C92 and CYP2C93.[5] Individuals can be classified into three main phenotype groups based on their genotype:

  • Extensive Metabolizers (EM): Carry two wild-type alleles (e.g., 1/1) and exhibit normal enzyme function.

  • Intermediate Metabolizers (IM): Carry one wild-type and one variant allele (e.g., 1/2, 1/3) and have reduced enzyme activity.

  • Poor Metabolizers (PM): Carry two variant alleles (e.g., 2/2, 3/3) and have significantly impaired metabolic capacity.[7]

These genetic differences directly impact celecoxib pharmacokinetics. Poor metabolizers exhibit significantly higher plasma concentrations of celecoxib, leading to increased drug exposure and a higher risk of adverse effects.[2][14][15] Consequently, the FDA recommends initiating treatment with half the lowest recommended dose in known or suspected CYP2C9 poor metabolizers.[2][15]

Quantitative Pharmacokinetic Data

The impact of CYP2C9 genotype on the pharmacokinetics of celecoxib and the formation of CCA is evident in clinical studies. A study in healthy Korean subjects demonstrated a clear gene-dose effect on celecoxib exposure after a single 200 mg oral dose.[7]

ParameterCYP2C9 Genotype (Metabolizer Status)CelecoxibThis compound (CCA)
AUC₀₋∞ (ng·h/mL) 1/1 (EM)4338.4 ± 1383.110839.2 ± 3072.5
1/3 & 1/13 (IM)7073.4 ± 2452.38945.3 ± 2745.0
3/3 (PM)16345.1 ± 2188.45530.7 ± 111.3
Cₘₐₓ (ng/mL) 1/1 (EM)705.4 ± 167.6552.2 ± 131.0
1/3 & 1/13 (IM)884.2 ± 210.9436.7 ± 117.8
3/3 (PM)741.5 ± 140.7185.7 ± 19.4
CL/F (L/h) 1/1 (EM)48.9 ± 14.8-
1/3 & 1/13 (IM)29.5 ± 9.6-
3/3 (PM)12.4 ± 1.7-
Metabolic Ratio (AUC of CCA / AUC of Celecoxib) 1/1 (EM)~2.5-
1/3 & 1/13 (IM)~1.3-
3/3 (PM)~0.3-

Data adapted from Kim et al., Arch. Pharm. Res. 2017.[7][8] Values are presented as mean ± SD. The Metabolic Ratio was calculated from the mean AUC values.

As the data illustrates, with decreasing CYP2C9 function (from EM to PM), the area under the plasma concentration-time curve (AUC) for celecoxib increases significantly, while the oral clearance (CL/F) decreases.[7] Conversely, the AUC for CCA decreases, reflecting its reduced rate of formation.[7] This inverse relationship between parent drug and metabolite concentrations forms the basis for using CCA as a biomarker.

CCA as a Biomarker for Celecoxib Metabolism

The ratio of metabolite to parent drug in plasma (Metabolic Ratio) can serve as a phenotypic marker for enzyme activity. For celecoxib, the AUC ratio of CCA to celecoxib provides a quantitative measure of metabolic turnover.

G cluster_logic Biomarker Logic genotype CYP2C9 Genotype (e.g., *1/*1, *1/*3, *3/*3) activity CYP2C9 Enzyme Activity genotype->activity Determines metabolism Rate of Celecoxib Metabolism activity->metabolism Controls celecoxib_conc Plasma Celecoxib Concentration metabolism->celecoxib_conc Decreases cca_conc Plasma CCA Concentration metabolism->cca_conc Increases ratio CCA / Celecoxib Ratio (Biomarker) celecoxib_conc->ratio cca_conc->ratio

Caption: Relationship between CYP2C9 genotype, metabolism, and the CCA biomarker.

  • High CCA/Celecoxib Ratio: Indicates efficient metabolism, characteristic of Extensive Metabolizers (EMs).

  • Low CCA/Celecoxib Ratio: Indicates impaired metabolism, characteristic of Poor Metabolizers (PMs).

This approach allows for a functional assessment of metabolism, which can be more informative than genotyping alone, as it reflects the combined effects of genetics and other potential inducing or inhibiting factors.

Experimental Protocol: Quantification of Celecoxib and CCA in Human Plasma

A robust and sensitive analytical method is crucial for accurate biomarker assessment. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity.[16][17]

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add an internal standard (e.g., 20 µL of celecoxib-D4).[17]

  • Add 300 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate plasma proteins.[17]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[16]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[18]

Chromatographic and Mass Spectrometric Conditions

The following table provides typical parameters for an LC-MS/MS method.

ParameterCondition
LC System UPLC or HPLC system (e.g., Agilent, Waters)[16][18]
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[17]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[17][19]
Mobile Phase B Acetonitrile or Methanol[17][19]
Flow Rate 0.4 mL/min[16]
Injection Volume 5-20 µL[16][18]
Column Temperature 40-45 °C[19]
MS System Triple quadrupole mass spectrometer[16]
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[16][17]
Detection Mode Multiple Reaction Monitoring (MRM)[16]
MRM Transitions Celecoxib: e.g., m/z 380 → 316 (Negative Ion Mode)[17]CCA: To be optimized based on standardIS (Celecoxib-D4): e.g., m/z 384 → 320 (Negative Ion Mode)[17]
Method Validation

The analytical method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, sensitivity (LLOQ), recovery, and matrix effects.[19]

G cluster_workflow Analytical Workflow sample 1. Plasma Sample Collection prep 2. Sample Preparation (Protein Precipitation) sample->prep analysis 3. LC-MS/MS Analysis prep->analysis data 4. Data Acquisition (Peak Areas) analysis->data quant 5. Quantification (vs. Calibration Curve) data->quant report 6. Report Generation (Concentrations & Ratio) quant->report

Caption: Experimental workflow for CCA biomarker analysis.

Conclusion

This compound holds significant promise as a readily accessible and informative biomarker for celecoxib metabolism. The quantitative relationship between the plasma concentrations of celecoxib and CCA, expressed as a metabolic ratio, directly reflects the functional activity of the CYP2C9 enzyme. For drug development professionals and researchers, employing this biomarker can aid in phenotyping subjects for clinical trials, investigating drug-drug interactions, and advancing personalized medicine by providing a tool to help guide dose adjustments. The use of a validated, high-sensitivity LC-MS/MS assay is essential for the reliable quantification required for these applications.

References

Initial Studies on the Excretion and Metabolism of Celecoxib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the initial studies concerning the excretion and metabolic fate of Celecoxib. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative excretion data, detailed experimental methodologies, and visual representations of the core metabolic pathways and study workflows.

Quantitative Excretion of Celecoxib and its Metabolites

Initial studies to determine the disposition of Celecoxib were conducted in healthy male volunteers. Following the administration of a single 300-mg oral dose of radiolabeled [¹⁴C]Celecoxib, the total recovery of the radioactive dose was approximately 85%.[1] The primary routes of elimination were found to be through feces and urine.[2][3][4] Celecoxib is extensively metabolized, with very little of the drug (less than 3%) being eliminated in its unchanged form.[2][3][4][5] The majority of the excreted dose consists of its metabolites.[6][7]

The quantitative data from a pivotal human excretion study are summarized in the table below.

Excretion Route Compound Mean Percentage of Administered Dose (± SD)
Feces Unchanged Celecoxib2.56% (± 1.09%)
Carboxylic Acid Metabolite (M2)54.4% (± 6.8%)
Total Fecal Excretion 57.6% (± 7.3%)
Urine Carboxylic Acid Metabolite (M2)18.8% (± 2.1%)
Glucuronide Conjugate of M2 (M1)1.48% (± 0.15%)
Unchanged CelecoxibNot Detected
Total Urinary Excretion 27.1% (± 2.2%)
Total Recovered - ~85%

Data sourced from studies on the metabolism and excretion of [¹⁴C]Celecoxib in healthy male volunteers.[1][6][7]

Metabolic Pathway of Celecoxib

Celecoxib undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzyme system.[8] The biotransformation process involves a multi-step oxidation and subsequent conjugation, resulting in pharmacologically inactive metabolites.[2][4]

The principal metabolic cascade is as follows:

  • Hydroxylation: The initial and primary metabolic step is the oxidation of the methyl group on the phenyl ring of Celecoxib to form a primary alcohol metabolite, Hydroxycelecoxib. This reaction is predominantly catalyzed by the CYP2C9 isoenzyme, with a minor contribution from CYP3A4.[2][3][4]

  • Oxidation: The Hydroxycelecoxib metabolite is further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to form the corresponding carboxylic acid metabolite, Carboxycelecoxib (M2).[2][4]

  • Glucuronidation: Finally, the Carboxycelecoxib metabolite undergoes a Phase II conjugation reaction with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to form its 1-O-glucuronide conjugate (M1).[2][4][7]

Celecoxib_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib (Primary Alcohol) Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Celecoxib_Unchanged Carboxycelecoxib Carboxycelecoxib (M2 - Carboxylic Acid) Hydroxycelecoxib->Carboxycelecoxib ADH1 / ADH2 Glucuronide Carboxycelecoxib-1-O-glucuronide (M1) Carboxycelecoxib->Glucuronide UGTs Urine Urine Carboxycelecoxib->Urine ~18.8% as M2 Feces Feces Carboxycelecoxib->Feces ~54.4% as M2 Glucuronide->Urine ~1.5% as M1 Celecoxib_Unchanged->Feces ~2.6% Unchanged

Caption: Metabolic pathway of Celecoxib from parent drug to excretion.

Experimental Protocols for Excretion Studies

The foundational human excretion studies for Celecoxib employed a rigorous and well-defined protocol to ensure accurate quantification and identification of the drug and its metabolites.

Study Design:

  • Subjects: The studies were typically conducted in a small cohort of healthy adult male volunteers.[7]

  • Administration: A single oral dose of 300 mg of [¹⁴C]Celecoxib was administered. The radiolabeled drug was formulated as a suspension in a mixture of apple juice, Tween 80, and ethanol (B145695) to facilitate administration and absorption.[7]

Sample Collection and Processing:

  • Urine and Feces: All urine and feces were collected from each subject for a period of 10 consecutive days following the dose administration to ensure a complete capture of the excreted radioactivity.[7]

  • Blood and Saliva: Blood and saliva samples were also collected at predetermined time intervals to assess the pharmacokinetic profile of Celecoxib and its metabolites in systemic circulation.[7]

Analytical Methodology:

  • Radioactivity Measurement: The total radioactivity in each collected sample (urine, feces, plasma) was quantified using liquid scintillation counting. For solid samples like feces, complete oxidation was performed prior to counting.[7]

  • Metabolite Profiling: The separation and profiling of Celecoxib and its various metabolites from the biological matrices were achieved using High-Performance Liquid Chromatography (HPLC).[7][9]

  • Metabolite Identification: The structural elucidation and definitive identification of the separated metabolites were performed using sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Experimental_Workflow cluster_study_setup Study Setup cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_conclusion Conclusion A Recruit Healthy Male Volunteers (n=8) B Administer Single Oral Dose (300 mg [¹⁴C]Celecoxib) A->B C Collect All Urine & Feces (10 Consecutive Days) B->C D Collect Blood & Saliva Samples (Timed Intervals) B->D E Quantify Radioactivity (Liquid Scintillation Counting) C->E D->E F Profile Metabolites (HPLC) E->F G Identify Metabolites (Mass Spectrometry, NMR) F->G H Data Analysis & Pharmacokinetic Modeling G->H

Caption: Workflow for a human [¹⁴C]Celecoxib excretion study.

References

The Glucuronide Conjugate of Celecoxib Carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the glucuronide conjugate of celecoxib (B62257) carboxylic acid, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) celecoxib. This document outlines the metabolic pathway, presents available quantitative data, details relevant experimental protocols, and visualizes key processes to support further research and development in this area.

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is widely prescribed for the management of pain and inflammation.[1] Its metabolism is a critical aspect of its pharmacokinetic and pharmacodynamic profile. The primary route of celecoxib metabolism involves oxidation of the methyl group to a primary alcohol (hydroxycelecoxib), followed by further oxidation to a carboxylic acid (carboxycelecoxib).[2][3] This carboxylic acid metabolite then undergoes phase II conjugation with glucuronic acid to form celecoxib carboxylic acid glucuronide, a water-soluble conjugate that is readily excreted.[3] This final glucuronidation step is a key detoxification pathway, rendering the metabolite pharmacologically inactive.[4]

Metabolic Pathway and Enzymology

The biotransformation of celecoxib to its glucuronide conjugate is a multi-step enzymatic process primarily occurring in the liver.

dot

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Celecoxib Carboxylic Acid Hydroxycelecoxib->Carboxycelecoxib Alcohol/Aldehyde Dehydrogenases Glucuronide This compound Glucuronide Carboxycelecoxib->Glucuronide UDP-Glucuronosyltransferases (UGTs)

Caption: Metabolic pathway of Celecoxib to its glucuronide conjugate.

The initial hydroxylation of celecoxib is primarily catalyzed by the cytochrome P450 isoform CYP2C9, with a minor contribution from CYP3A4.[3] Subsequently, cytosolic alcohol and aldehyde dehydrogenases are responsible for the oxidation of hydroxycelecoxib to this compound.[3] The final and critical step of glucuronidation is mediated by UDP-glucuronosyltransferases (UGTs). While the specific UGT isoforms responsible for the conjugation of this compound have not been definitively identified, it is known that various UGTs are involved in the glucuronidation of other NSAIDs.[3]

Quantitative Data

Quantitative data for the glucuronide conjugate of this compound is primarily derived from pharmacokinetic studies in animal models and excretion data in humans.

Table 1: Pharmacokinetic Parameters of Celecoxib and its Metabolites in Rat Blood (Oral Administration, 20 mg/kg)[1]
CompoundCmax (nM)Tmax (h)AUC (0-t) (nM*h)
Celecoxib18600 ± 35002.7 ± 1.5118000 ± 19000
Carboxycelecoxib11000 ± 19007.3 ± 1.4127000 ± 18000
Hydroxycelecoxib1500 ± 2004.3 ± 2.110000 ± 2000
Carboxycelecoxib Glucuronide2800 ± 5008.0 ± 0.026000 ± 5000
Table 2: Excretion of Celecoxib and its Metabolites in Humans (Single Oral Dose of Radiolabeled Drug)[5]
Excretion Route% of Administered DoseMajor Metabolite(s)
Feces~57%Carboxylic acid metabolite
Urine~27%Carboxylic acid metabolite, low amounts of the glucuronide

Experimental Protocols

This section provides detailed methodologies for the biosynthesis and quantification of the this compound glucuronide.

Biosynthesis of this compound Glucuronide[1]

This protocol describes the in vitro synthesis of the glucuronide conjugate using rat liver microsomes.

dot

Biosynthesis_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Extraction Prep Prepare incubation mixture: - Rat liver microsomes - this compound - UDPGA - MgCl2 - Tris-HCl buffer Incubate Incubate at 37°C Prep->Incubate Terminate Terminate reaction with acetonitrile Incubate->Terminate Extract Centrifuge and collect supernatant for analysis Terminate->Extract UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Quantification Plasma Plasma/Blood Sample Extraction Salting-out liquid-liquid extraction Plasma->Extraction UPLC UPLC Separation Extraction->UPLC MSMS Tandem Mass Spectrometry (MRM Mode) UPLC->MSMS Quant Data Analysis and Quantification MSMS->Quant

References

Physicochemical Characteristics of Celecoxib Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257) carboxylic acid is the principal active metabolite of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). The metabolic conversion of celecoxib to its carboxylic acid derivative is a critical step in its pharmacokinetic profile and subsequent elimination from the body. Understanding the physicochemical characteristics of this metabolite is paramount for a comprehensive assessment of the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as for the development of analytical methods and potential new therapeutic applications. This technical guide provides an in-depth overview of the core physicochemical properties of celecoxib carboxylic acid, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical parameters of a drug molecule govern its behavior in biological systems. For this compound, these properties influence its solubility in physiological fluids, its ability to cross biological membranes, and its interactions with metabolic enzymes.

Data Presentation

The following table summarizes the available quantitative and qualitative physicochemical data for this compound. It is important to note that while some experimental data is available, specific values for aqueous solubility, pKa of the carboxylic acid, and logP are not readily found in the public domain literature.

PropertyValueSource
Molecular Formula C₁₇H₁₂F₃N₃O₄SMedchemExpress[1], Cayman Chemical[2], Santa Cruz Biotechnology[3]
Molecular Weight 411.36 g/mol MedchemExpress[1], Cayman Chemical[2], Santa Cruz Biotechnology[3]
CAS Number 170571-01-4MedchemExpress[1], Cayman Chemical[2], Santa Cruz Biotechnology[3]
Appearance White to off-white solidMedchemExpress[1]
Melting Point 245 - 247 °CCertificate of Analysis[4]
Aqueous Solubility Slightly soluble in PBS (pH 7.2)Cayman Chemical[2]
Solubility in Organic Solvents DMSO: 125 mg/mL Ethanol: 30 mg/mL DMF: 30 mg/mLMedchemExpress[1], Cayman Chemical[2]
pKa Data not available for the carboxylic acid moiety. The pKa of the sulfonamide moiety of the parent drug, celecoxib, is 11.1.[5]
logP Data not available. The logP of the parent drug, celecoxib, is 3.4.[4]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standardized experimental methodologies for key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific aqueous medium at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Methodology:

  • Preparation of Aqueous Media: Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract. Use purified water as a control.

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials containing a known volume of the prepared aqueous media. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, centrifuge the samples at a high speed to pellet any remaining suspended particles.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) that does not bind the analyte.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: The solubility is reported as the mean concentration from replicate experiments, typically in units of mg/mL or µg/mL.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of an acidic or basic compound.

Principle: The pH of a solution of the compound is monitored as a standardized titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa range.

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable co-solvent (e.g., methanol (B129727) or ethanol) if necessary, due to low aqueous solubility. Dilute the solution with purified, carbonate-free water to a known volume. A typical starting concentration is in the millimolar range.

  • Titration Setup: Place the sample solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of the titrant delivery burette into the solution.

  • Titration: For a carboxylic acid, the titrant will be a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments and record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.

  • Data Reporting: Report the pKa as the average of multiple determinations, along with the standard deviation and the temperature at which the measurement was performed.

Mandatory Visualizations

Metabolic Pathway of Celecoxib

The primary metabolic pathway of celecoxib involves the oxidation of the methyl group to a hydroxymethyl intermediate, which is then further oxidized to the carboxylic acid metabolite. This process is primarily mediated by the cytochrome P450 enzyme CYP2C9.

metabolic_pathway celecoxib Celecoxib hydroxycelecoxib Hydroxycelecoxib celecoxib->hydroxycelecoxib Oxidation celecoxib_acid Celecoxib Carboxylic Acid hydroxycelecoxib->celecoxib_acid Oxidation cyp2c9 CYP2C9 cyp2c9->celecoxib adh Alcohol Dehydrogenase adh->hydroxycelecoxib

Caption: Metabolic conversion of Celecoxib to this compound.

Experimental Workflow for Physicochemical Characterization

The determination of key physicochemical properties follows a structured workflow, from initial sample preparation to final data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis sample_prep Sample Preparation (Weighing, Dissolution) solubility_exp Shake-Flask Solubility Assay sample_prep->solubility_exp pka_exp Potentiometric pKa Titration sample_prep->pka_exp logp_exp LogP Determination (e.g., Shake-Flask) sample_prep->logp_exp media_prep Aqueous Media Preparation (Buffers) media_prep->solubility_exp analytical_quant Analytical Quantification (HPLC, LC-MS) solubility_exp->analytical_quant data_analysis Data Analysis & Calculation pka_exp->data_analysis logp_exp->analytical_quant analytical_quant->data_analysis final_report Final Physicochemical Profile data_analysis->final_report

Caption: Generalized workflow for determining physicochemical properties.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Celecoxib Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celecoxib (B62257) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 2C9 (CYP2C9) enzyme. The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib, which is subsequently oxidized to celecoxib carboxylic acid, the major inactive metabolite found in plasma.[1][2] Accurate quantification of this compound is crucial for pharmacokinetic, drug metabolism, and toxicological studies. This application note provides a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the reliable quantification of this compound in biological matrices.

Principle

The method employs reversed-phase HPLC with UV detection to separate and quantify this compound. The analyte is first extracted from the biological matrix using a liquid-liquid extraction (LLE) or protein precipitation procedure to remove interfering substances. The prepared sample is then injected into an HPLC system equipped with a C18 column. Separation is achieved using an isocratic or gradient mobile phase, and the analyte is detected by its UV absorbance, typically around 254 nm.[1][3] Quantification is performed by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Celecoxib reference standard (for specificity testing)

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Water (HPLC Grade or equivalent)

  • Formic Acid (or Phosphoric Acid)

  • Potassium Dihydrogen Phosphate

  • Sodium Chloride

  • Internal Standard (e.g., Flutamide or Tolbutamide)[4][5]

  • Human Plasma (or other relevant biological matrix)

  • 0.45 µm Membrane Filters

2. Chromatographic Conditions

A summary of established chromatographic conditions for the analysis of celecoxib and its metabolites is presented below. These can be adapted and optimized specifically for this compound.

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)
Column C18, 5 µm, 4.6 x 250 mmC18, 1.7 µm, 2.1 x 100 mm[3]
Mobile Phase Acetonitrile : 0.05 M Phosphoric Acid (pH 2.5) (44:56 v/v)[1]A: 2.5 mM Ammonium Acetate in water (pH 4.5)B: Acetonitrile[3]
Gradient Program N/A0-0.5 min, 20% B0.5-5.5 min, 20-29% B5.5-6 min, 29-70% B6-6.5 min, 95% B6.5-7 min, 95% B7-7.5 min, 95-20% B7.5-8 min, 20% B[3]
Flow Rate 1.7 mL/min[1]0.5 mL/min[3]
Column Temperature Ambient45°C[3]
Detection UV at 254 nm[1]UV at 254 nm[3]
Injection Volume 20 µL10 µL[3]
Retention Time This compound: ~13.5 min[1]Varies with gradient

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the chosen mobile phase. Filter through a 0.45 µm membrane filter and degas by sonication before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to achieve concentrations within the desired linear range (e.g., 0.1 to 20 µg/mL).

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard in methanol or acetonitrile.

4. Sample Preparation (from Plasma)

This protocol is adapted from established methods for extracting celecoxib and its metabolites from biological fluids.[3][4]

  • Pipette 500 µL of plasma into a clean centrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • For Protein Precipitation: Add 1.5 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.

  • For Liquid-Liquid Extraction: Add 5 mL of an extraction solvent (e.g., n-hexane:isoamyl alcohol, 97:3 v/v).[4] Vortex for 2 minutes and centrifuge at 3,000 rpm for 15 minutes.

  • Transfer the supernatant (from precipitation) or the organic layer (from LLE) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.

  • Inject the clear supernatant into the HPLC system.

Method Validation

The developed method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank plasma samples and the resolution from the parent drug, celecoxib.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against concentration.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. The LOQ is typically determined as the lowest concentration on the calibration curve with acceptable precision and accuracy.[3]

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-spiked extracted sample to that of a post-spiked extracted sample.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC quantification of celecoxib and its carboxylic acid metabolite, compiled from various sources.

ParameterThis compound (Carboxycelecoxib)CelecoxibReference
Linearity Range 1.2 - 20000 nM0.01 - 2.0 µg/mL[3][4]
Correlation Coefficient (r²) > 0.99> 0.99[6]
Lower Limit of Quantification (LLOQ) 1.2 nM10 ng/mL[3][4]
Intra-day Precision (%RSD) < 15%5.67 - 9.83%[4]
Inter-day Precision (%RSD) < 15%5.67 - 9.83%[4]
Accuracy (% Recovery) > 70%> 90%[3][4]

Visualization of Experimental Workflow

HPLC_Workflow HPLC Quantification Workflow for this compound cluster_prep Sample & Standard Preparation cluster_extraction Analyte Extraction cluster_analysis HPLC Analysis cluster_data Data Processing stock_sol Prepare Stock Solution (this compound) work_std Prepare Working Standards & QC Samples stock_sol->work_std calibration Construct Calibration Curve work_std->calibration is_std Prepare Internal Standard (IS) sample_prep Plasma Sample Preparation (Spike with IS) extraction Liquid-Liquid Extraction or Protein Precipitation sample_prep->extraction evaporation Evaporate to Dryness (Nitrogen Stream) extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject Sample into HPLC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration (Analyte & IS) chromatogram->integration integration->calibration quantification Calculate Concentration calibration->quantification

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Celecoxib and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide for the quantitative analysis of Celecoxib (B62257) and its primary metabolites in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for managing pain and inflammation.[1][2] Accurate quantification of Celecoxib and its metabolites in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the gold standard for bioanalytical assays.[1][3][4]

Celecoxib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[2][5][6][7] The main metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib, which is further oxidized to carboxycelecoxib.[2][7] These metabolites, which are pharmacologically inactive, can also undergo glucuronidation before excretion.[2][7]

Metabolic Pathway of Celecoxib

The metabolic conversion of Celecoxib primarily occurs in the liver, leading to the formation of inactive metabolites that are subsequently excreted.

Celecoxib_Metabolism Metabolic Pathway of Celecoxib Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol/Aldehyde Dehydrogenase Glucuronide_Conjugates Glucuronide Conjugates Carboxycelecoxib->Glucuronide_Conjugates UGTs

Caption: Metabolic pathway of Celecoxib.

Experimental Protocols

This section details the methodologies for sample preparation, UPLC separation, and MS/MS detection of Celecoxib and its metabolites.

Sample Preparation: Protein Precipitation

This is a simple and rapid method suitable for high-throughput analysis.[8]

Materials:

  • Human plasma

  • Celecoxib and metabolite reference standards

  • Internal Standard (IS) working solution (e.g., Celecoxib-d4, 200 ng/mL in methanol)[1]

  • Acetonitrile (B52724) or Methanol (B129727) (LC-MS grade)[1][8]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50-100 µL of plasma sample into a microcentrifuge tube.[1][8]

  • Add 10-20 µL of the internal standard working solution to all samples except for the blank.[1]

  • Vortex briefly to mix.

  • Add 200-300 µL of cold acetonitrile or methanol to precipitate plasma proteins.[1][8]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 - 15,000 x g) for 10-15 minutes to pellet the precipitated proteins.[1][8]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the UPLC-MS/MS system.

UPLC Conditions

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC)

Chromatographic Conditions:

ParameterTypical Conditions
Column Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[8][9]
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium Acetate[8][10]
Mobile Phase B Acetonitrile or Methanol[8][10]
Gradient A time-programmed gradient is typically used for optimal separation. For example: 0-0.5 min (10% B), 0.5-1.0 min (10-90% B), 1.0-2.0 min (90% B), 2.0-2.1 min (90-10% B), 2.1-3.0 min (10% B).[8]
Flow Rate 0.4 mL/min[8]
Column Temperature 40 - 45 °C[8]
Injection Volume 2 - 10 µL[8]
MS/MS Conditions

Instrumentation:

  • Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex API 5500)

Mass Spectrometry Parameters:

ParameterTypical Settings
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for Celecoxib, but can be optimized for metabolites.[9][11]
Scan Type Multiple Reaction Monitoring (MRM)[12]
Capillary Voltage 3.0 - 4.5 kV[10]
Source Temperature 150 °C[11]
Desolvation Temperature 350 - 500 °C
Gas Flow Rates Optimized for the specific instrument (e.g., Cone gas, Desolvation gas).

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Celecoxib380.1316.3[11]
Hydroxycelecoxib396.1316.1
Carboxycelecoxib410.1316.1
Celecoxib-d4 (IS)384.1320.3

Note: The specific m/z values may need to be optimized based on the instrument and experimental conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the UPLC-MS/MS analysis of Celecoxib and its metabolites in plasma.

Experimental_Workflow UPLC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_Injection UPLC Injection Supernatant_Transfer->UPLC_Injection Chromatographic_Separation Chromatographic Separation UPLC_Injection->Chromatographic_Separation MS_Detection MS/MS Detection (MRM Mode) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: A typical workflow for Celecoxib bioanalysis.[3]

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated UPLC-MS/MS method for the quantification of Celecoxib in human plasma.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Celecoxib1 - 2000> 0.99

Note: A linear regression with a 1/x² weighting is commonly used.

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ1< 15%± 20%< 15%± 20%
Low3< 15%± 15%< 15%± 15%
Medium100< 15%± 15%< 15%± 15%
High1600< 15%± 15%< 15%± 15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error. Acceptance criteria are based on FDA/ICH guidelines.[3]

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
CelecoxibLow> 85%85% - 115%
High> 85%85% - 115%
IS-> 85%85% - 115%

The use of a stable isotope-labeled internal standard like Celecoxib-d4 is highly recommended to compensate for variability in extraction recovery and matrix effects, ensuring high accuracy and precision.[1][3][4]

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Celecoxib and its metabolites in plasma. The detailed protocols and performance characteristics outlined in these application notes serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Adherence to these guidelines will facilitate the generation of high-quality data for regulatory submissions and scientific publications.

References

Application Notes and Protocols: Development of a Validated Analytical Method for Celecoxib Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the development and validation of an analytical method for the quantification of Celecoxib (B62257) carboxylic acid (Carboxycelecoxib), a major metabolite of Celecoxib. The described method is based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which is suitable for the analysis of biological matrices.

Quantitative Data Summary

The following tables summarize the performance characteristics of the validated UPLC-MS/MS method for the determination of Celecoxib carboxylic acid.

Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method

AnalyteLinear Range (nM)Lower Limit of Quantification (LLOQ) (nM)
This compound (M2)1.2 - 200001.2

Table 2: Accuracy and Precision of the UPLC-MS/MS Method [1]

AnalyteConcentration LevelIntra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
This compound (M2)Low QC85-11585-115<12<12
Medium QC85-11585-115<12<12
High QC85-11585-115<12<12

Table 3: Recovery and Matrix Effect [1]

AnalyteConcentration LevelRecovery (%)
This compound (M2)Low QC>70
High QC>70

Note: No obvious matrix effects were observed for this compound.[1]

Experimental Protocols

UPLC-MS/MS Method for Analysis in Rat Blood

This protocol is adapted from a validated method for the simultaneous quantitation of celecoxib and its metabolites.[1]

2.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (UPLC/MS grade)

  • Ammonium Acetate (analytical grade)

  • Water (UPLC/MS grade)

  • Rat Blood (blank)

2.1.2. Chromatographic Conditions

  • System: Waters Acquity™ Ultra-Performance Liquid Chromatography (UPLC) system[1]

  • Column: Waters BEH C18, 1.7 µm, 100 mm x 2.1 mm[1]

  • Mobile Phase A: 2.5 mM Ammonium Acetate in water, pH 4.5[1]

  • Mobile Phase B: 100% Acetonitrile[1]

  • Gradient:

    • 0-0.5 min, 20% B

    • 0.5-5.5 min, 20-29% B

    • 5.5-6 min, 29-70% B

    • 6-6.5 min, 95% B

    • 6.5-7.0 min, 95% B

    • 7.0-7.5 min, 95-20% B

    • 7.5-8 min, 20% B[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 45°C[1]

  • Injection Volume: 10 µL[1]

2.1.3. Mass Spectrometry Conditions

  • System: API 5500 Qtrap mass spectrometer[1]

  • Ionization Mode: Multiple Reaction Monitoring (MRM)[1]

  • Note: Specific MRM transitions for this compound need to be optimized.

2.1.4. Sample Preparation: Salting-Out Liquid-Liquid Extraction [1]

  • Pipette a known volume of rat blood sample into a microcentrifuge tube.

  • Add the internal standard.

  • Perform a salting-out liquid-liquid extraction.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the UPLC-MS/MS system.

2.1.5. Method Validation

The method should be validated according to ICH guidelines, including the following parameters:

  • Selectivity: Analyze blank matrix samples to ensure no interference at the retention time of this compound.

  • Linearity: Prepare a calibration curve over the desired concentration range (e.g., 1.2-20000 nM) and assess the correlation coefficient.[1]

  • Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision using quality control (QC) samples at low, medium, and high concentrations.[1] The accuracy should be within 85-115%, and the precision should be less than 12% RSD.[1]

  • Recovery: Evaluate the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible, ideally above 70%.[1]

  • Matrix Effect: Assess the ion suppression or enhancement by comparing the analyte response in the presence and absence of matrix components.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Rat Blood Sample Extraction Salting-out Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UPLC Reconstitution->Injection Separation Chromatographic Separation (BEH C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.

G cluster_primary Core Performance Characteristics cluster_sample Sample Handling Robustness MethodValidation Analytical Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity MethodValidation->Linearity Selectivity Selectivity MethodValidation->Selectivity Sensitivity Sensitivity (LLOQ) MethodValidation->Sensitivity Recovery Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability Accuracy->Precision Linearity->Sensitivity

References

Application Notes and Protocols for the Analysis of Celecoxib Carboxylic Acid in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of Celecoxib (B62257) carboxylic acid, the primary metabolite of Celecoxib, in human urine. The methodologies described herein are essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in humans, with less than 3% of the dose excreted unchanged in urine. The primary route of elimination is through hepatic metabolism to form hydroxylated and carboxylated metabolites. The main metabolite found in urine is Celecoxib carboxylic acid (Carboxycelecoxib). Accurate and reliable quantification of this metabolite is crucial for understanding the disposition of Celecoxib in the body. This document outlines two robust sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative data for the described sample preparation and analytical methods.

Table 1: Liquid-Liquid Extraction (Salting-Out) Performance for Carboxycelecoxib

ParameterValueReference
Recovery>70%[1]
Linearity Range1.2 - 20,000 nM[1]
LLOQ1.2 nM[1]
Intra-day Precision<12%[1]
Inter-day Precision<12%[1]
Intra-day Accuracy85-115%[1]
Inter-day Accuracy85-115%[1]

Table 2: Solid-Phase Extraction Performance for Structurally Similar Carboxylic Acid Metabolite (Valdecoxib Carboxylic Acid) in Urine

ParameterValueReference
Linearity Range2 - 200 ng/mL[2]
LLOQ2 ng/mL[2]
PrecisionAcceptable[2]
AccuracyAcceptable[2]

Table 3: UPLC-MS/MS Parameters for the Analysis of Celecoxib and its Metabolites

ParameterDescriptionReference
Chromatographic Column Phenomenex Aqua C18, 5µm, 150mm × 4.6mm[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 100% Acetonitrile (B52724)[1]
Gradient 0-5min, 10% B; 5-15min, 10-40% B; 15-23min, 40-90% B; 23-28min, 90% B; 28-30min, 90-10% B; 30-35min, 10% B[1]
Flow Rate 1 mL/min[1]
Injection Volume 10 µL[3]
Mass Spectrometer Triple Quadrupole[1][3]
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[2][3]
Detection Mode Multiple Reaction Monitoring (MRM)[1][2][3]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a validated method for a structurally similar carboxylic acid metabolite of a COX-2 inhibitor in human urine and is expected to provide good recovery and purity for this compound.[2]

Materials:

  • C18 SPE Cartridges

  • Urine sample

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other acid/base for pH adjustment)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature.

    • Vortex mix the urine sample.

    • Take a 1 mL aliquot of the urine sample and add the internal standard.

    • Adjust the pH of the urine sample to approximately 6.0. This can be achieved by adding a small volume of a suitable buffer.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove interfering hydrophilic compounds.

    • A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Elution:

    • Elute the this compound and internal standard from the cartridge with 2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis:

    • Vortex the reconstituted sample and inject an aliquot into the UPLC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE) - Salting-Out Protocol

This protocol is based on a validated method for the extraction of this compound from rat blood and is readily adaptable to a urine matrix.[1]

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)

  • Saturated Sodium Chloride (NaCl) solution, pH adjusted to 1.5 with HCl

  • Acetonitrile (HPLC grade) containing 0.1 µM of the internal standard

  • Centrifuge

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature.

    • Vortex mix the urine sample.

    • In a microcentrifuge tube, mix 40 µL of the urine sample with 40 µL of saturated NaCl solution (pH 1.5).

  • Extraction:

    • Add 300 µL of acetonitrile containing the internal standard to the mixture.

    • Vortex the mixture vigorously for 1 minute. The high salt concentration will induce phase separation between the aqueous urine and the acetonitrile.

  • Phase Separation:

    • Centrifuge the mixture at 12,000 x g for 15 minutes to achieve complete phase separation.

  • Supernatant Transfer:

    • Carefully transfer the upper acetonitrile layer (supernatant) to a clean tube.

  • Analysis:

    • Directly inject an aliquot (e.g., 10 µL) of the supernatant into the UPLC-MS/MS system. Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase for sample concentration.

Mandatory Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Urine Urine Sample Spike Spike with Internal Standard Urine->Spike pH_Adjust Adjust pH to ~6.0 Spike->pH_Adjust Condition Condition C18 Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with 5% Methanol Wash1->Wash2 Elute Elute with Methanol/Acetonitrile Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis UPLC-MS/MS Analysis Reconstitute->Analysis LLE_Workflow cluster_pretreatment Sample Pre-treatment cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Urine Urine Sample Add_Salt Add Saturated NaCl (pH 1.5) Urine->Add_Salt Add_ACN Add Acetonitrile with Internal Standard Add_Salt->Add_ACN Vortex Vortex Vigorously (1 min) Add_ACN->Vortex Centrifuge Centrifuge (12,000 x g, 15 min) Vortex->Centrifuge Transfer_Supernatant Transfer Acetonitrile Layer Centrifuge->Transfer_Supernatant Analysis UPLC-MS/MS Analysis Transfer_Supernatant->Analysis

References

Application Note: Solid-Phase Extraction of Celecoxib and its Major Metabolites from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the simultaneous quantification of the nonsteroidal anti-inflammatory drug celecoxib (B62257) and its primary active metabolites, celecoxib hydroxymethyl (CCX-OH) and celecoxib carboxylic acid (CCX-COOH), in human plasma. The described method utilizes a C18 reversed-phase sorbent, providing a reliable and reproducible sample cleanup prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that undergoes extensive metabolism in the liver. The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib, which is then further oxidized to carboxycelecoxib.[1] Accurate measurement of both the parent drug and its metabolites in biological matrices is essential for a comprehensive understanding of its pharmacokinetic profile. Solid-phase extraction is a widely used technique for sample preparation in bioanalysis due to its ability to reduce matrix effects and improve analytical sensitivity. This document provides a detailed SPE protocol for the extraction of celecoxib and its metabolites from human plasma.

Data Presentation

The following tables summarize the quantitative performance characteristics of the analytical method following the SPE protocol.

Table 1: Linearity and Limit of Quantification (LOQ)

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LOQ) (ng/mL)
Celecoxib10 - 50010
Celecoxib Hydroxymethyl (CCX-OH)10 - 50010
This compound (CCX-COOH)10 - 50010

Table 2: Recovery and Matrix Effect

AnalyteMean Recovery (%)Matrix Effect (%)
Celecoxib>88[2]Not Reported
Celecoxib Hydroxymethyl (CCX-OH)Not ReportedNot Reported
This compound (CCX-COOH)Not ReportedNot Reported

Note: The recovery for celecoxib is based on a similar C18 SPE method.[2] Recovery and matrix effect for the metabolites should be determined during method validation.

Experimental Protocols

Materials and Reagents
  • C18 Solid-Phase Extraction Cartridges (e.g., 100 mg, 1 mL)

  • Human Plasma

  • Celecoxib, Celecoxib Hydroxymethyl, and this compound analytical standards

  • Internal Standard (IS) working solution (e.g., Celecoxib-d4)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other suitable acid for pH adjustment)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 500 µL of plasma, add the internal standard solution.

  • Vortex mix for 30 seconds.

  • Acidify the plasma sample by adding 50 µL of 2% formic acid in water.

  • Vortex mix for 30 seconds.

Solid-Phase Extraction Protocol
  • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[3]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes to remove excess water.

  • Elution: Elute the analytes from the cartridge with 1 mL of a suitable elution solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

Celecoxib Metabolism Pathway

Celecoxib_Metabolism Celecoxib Celecoxib CCX_OH Celecoxib Hydroxymethyl (CCX-OH) Celecoxib->CCX_OH CYP2C9 CCX_COOH This compound (CCX-COOH) CCX_OH->CCX_COOH Alcohol Dehydrogenase

Caption: Metabolic pathway of Celecoxib.

Solid-Phase Extraction Workflow

SPE_Workflow cluster_Plasma_Prep Plasma Sample Preparation cluster_SPE Solid-Phase Extraction (C18) cluster_Final_Steps Final Processing Plasma Human Plasma (500 µL) Add_IS Add Internal Standard Plasma->Add_IS Acidify Acidify with 2% Formic Acid Add_IS->Acidify Condition 1. Condition (Methanol then Water) Load 2. Load Sample Condition->Load Wash 3. Wash (5% Methanol in Water) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute (Acetonitrile) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for SPE.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Celecoxib Carboxylic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed anti-inflammatory drug. Its primary metabolism in humans occurs via oxidation of the methyl group to form a hydroxylated intermediate (hydroxycelecoxib), which is subsequently oxidized to Celecoxib carboxylic acid (carboxycelecoxib).[1][2][3] This carboxylic acid metabolite is a major component found in both urine and feces.[1][3] Accurate quantification of Celecoxib and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. This document provides detailed protocols and application notes for the liquid-liquid extraction (LLE) of this compound from biological samples, primarily plasma and blood, for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Celecoxib

Celecoxib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[1][2] The metabolic cascade involves two main oxidative steps, converting Celecoxib into its inactive carboxylic acid metabolite, which is then further conjugated for excretion.[1][4]

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib Carboxycelecoxib This compound (Carboxycelecoxib) Hydroxycelecoxib->Carboxycelecoxib Glucuronide Carboxycelecoxib 1-O-glucuronide Carboxycelecoxib->Glucuronide

Caption: Metabolic pathway of Celecoxib.

Liquid-Liquid Extraction Protocols

Liquid-liquid extraction is a common sample preparation technique used to isolate analytes from complex biological matrices based on their differential solubilities in two immiscible liquid phases. For Celecoxib and its metabolites, various LLE and a modified "salting-out" LLE method have proven effective.[5][6][7]

Protocol 1: Salting-Out Liquid-Liquid Extraction for Celecoxib and its Metabolites from Blood

This protocol is adapted from a validated UPLC-MS/MS method for the simultaneous quantification of Celecoxib and its metabolites, including carboxycelecoxib, in rat blood.[5][8] The use of a salt helps to force the analyte from the aqueous layer into the organic layer, improving extraction efficiency.

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution (e.g., a structural analog or stable isotope-labeled standard)

  • Acetonitrile (B52724) (ACN)

  • Inorganic salt (e.g., sodium chloride)

  • Ultrapure water

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 100 µL of whole blood into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of the internal standard working solution to each sample (except for the blank matrix).

  • Protein Precipitation & Extraction: Add 300 µL of acetonitrile containing the internal standard. The addition of an inorganic salt to the blood sample will make it immiscible with acetonitrile.[5]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes to pellet the precipitated proteins and separate the layers.[5]

  • Supernatant Collection: Carefully transfer the upper organic layer (supernatant) to a new clean tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction process on the remaining pellet with another aliquot of ACN to maximize recovery. Combine the supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 25% acetonitrile containing 0.1% formic acid) used for the LC-MS/MS analysis.[5]

  • Final Centrifugation: Centrifuge the reconstituted sample at 12,000 x g for 15 minutes to remove any particulate matter.[5]

  • Analysis: Transfer the supernatant to an autosampler vial and inject an aliquot into the LC-MS/MS system.

Protocol 2: Standard Liquid-Liquid Extraction for Celecoxib from Human Plasma

This protocol is a more general LLE method that has been successfully applied to the extraction of the parent drug, Celecoxib, from human plasma and can be adapted for its metabolites.[6][7]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE)[7], or a mixture of n-hexane and isoamyl alcohol (97:3 v/v)[6])

  • Phosphate (B84403) buffer (0.5 M, pH 5.0)[6]

  • Microcentrifuge or test tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 0.5 mL of plasma into a 10 mL test tube.[6]

  • pH Adjustment & IS Spiking: Add 50 µL of the internal standard solution and 50 µL of phosphate buffer (0.5 M, pH 5.0).[6]

  • Vortexing: Vortex the mixture for 30 seconds.

  • Extraction: Add 5 mL of the extraction solvent (e.g., n-hexane:isoamyl alcohol, 97:3).

  • Vortexing for Extraction: Vortex the sample vigorously for 1 minute.

  • Centrifugation: Centrifuge at 3000 rpm for 15 minutes to separate the aqueous and organic layers.[6]

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean test tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the analytical instrument.

LLE Workflow Diagram

LLE_Workflow start Start: Biological Sample (e.g., Blood, Plasma) add_is Spike with Internal Standard (IS) start->add_is add_solvent Add Extraction Solvent (& Protein Precipitant/Salt) add_is->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge separate Collect Organic Layer (Supernatant) centrifuge->separate evaporate Evaporate to Dryness (Nitrogen Stream) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze

Caption: General workflow for liquid-liquid extraction.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of this compound (referred to as M2 or carboxycelecoxib) and the parent drug, Celecoxib, following liquid-liquid extraction.

Table 1: Method Validation Parameters for this compound (Carboxycelecoxib) in Rat Blood [5]

ParameterValue
Linearity Range1.2 - 20,000 nM
Lower Limit of Quantification (LLOQ)1.2 nM
Intra-day Precision (%CV)< 12%
Inter-day Precision (%CV)< 12%
Accuracy85 - 115%
Recovery> 70%

Table 2: Method Validation Parameters for Celecoxib in Human Plasma [7]

ParameterValue
Linearity Range10 - 2,000 ng/mL
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra-day Precision (%CV)1.08 - 7.81%
Inter-day Precision (%CV)1.15 - 4.93%
Correlation Coefficient (r²)> 0.9995

Concluding Remarks

The selection of an appropriate liquid-liquid extraction protocol is critical for the reliable quantification of this compound in biological matrices. The salting-out LLE method offers a robust and efficient approach for the simultaneous extraction of the parent drug and its metabolites from whole blood. For plasma samples, traditional LLE with solvents like MTBE is also highly effective. The provided protocols and data serve as a comprehensive guide for researchers to develop and validate bioanalytical methods for Celecoxib and its metabolites, facilitating further research in drug metabolism and pharmacokinetics. Method parameters, especially the choice of extraction solvent and pH, should be optimized for the specific biological matrix and analytical instrumentation being used.

References

Application Note: Quantification of Celecoxib Carboxylic Acid using Deuterium-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257) is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.[1][2][3] In pharmacokinetic and drug metabolism studies, the accurate quantification of its metabolites is as crucial as the parent drug. The primary metabolic pathway of Celecoxib involves oxidation of the tolyl-methyl group to a hydroxymethyl metabolite, which is then further oxidized to form Celecoxib carboxylic acid.[4] These metabolic conversions are primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[4]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices, such as human plasma. The use of a stable isotope-labeled internal standard, this compound-d4, is the gold standard for quantitative bioanalysis.[1][5][6] This internal standard co-elutes with the analyte and exhibits nearly identical behavior during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and procedural variability.[5][6] This leads to enhanced accuracy, precision, and reliability of the analytical results.

Metabolic Pathway of Celecoxib

The metabolic conversion of Celecoxib to its carboxylic acid metabolite is a two-step process that occurs predominantly in the liver.

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib This compound Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase

Celecoxib Metabolic Pathway

Experimental Protocols

The following protocol provides a detailed methodology for the quantification of this compound in human plasma. This protocol is based on established methods for Celecoxib and its metabolites.

Materials and Reagents
  • This compound reference standard

  • This compound-d4 internal standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Ammonium acetate

  • Formic acid

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serially diluting the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Dilute the this compound-d4 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is recommended for the extraction of this compound and its internal standard from plasma.[1][2]

  • Allow plasma samples to thaw at room temperature and vortex to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of the plasma sample (calibration standard, quality control, or unknown).

  • Spike with 20 µL of the this compound-d4 internal standard working solution (100 ng/mL).

  • Add 300 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1][2]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required for specific instrumentation.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 20% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

Compound Precursor Ion (m/z) Product Ion (m/z)
This compound410.1366.1
This compound-d4414.1370.1

Note: The exact m/z values should be determined by direct infusion of the reference standards.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound-d4) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_proc Data Processing and Quantification lc_ms->data_proc

Workflow for this compound Analysis

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of Celecoxib and its metabolites, which can be expected for the described method for this compound.[4]

Validation Parameter Performance Acceptance Criteria (FDA/ICH M10)
Linearity Range 1.2 - 20,000 nMCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1.2 nMSignal-to-noise ratio ≥ 10
Intra-assay Precision (%RSD) < 12%≤ 15% (≤ 20% at LLOQ)
Inter-assay Precision (%RSD) < 12%≤ 15% (≤ 20% at LLOQ)
Intra-assay Accuracy (%Bias) 85 - 115%Within ±15% (±20% at LLOQ)
Inter-assay Accuracy (%Bias) 85 - 115%Within ±15% (±20% at LLOQ)
Recovery > 70%Consistent, precise, and reproducible

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The use of its deuterium-labeled internal standard, this compound-d4, is critical for achieving accurate and precise results by correcting for variability in the analytical process. This method is well-suited for regulated bioanalysis in support of clinical and preclinical drug metabolism and pharmacokinetic studies.

References

Application of NMR in the Structural Characterization of Celecoxib Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of Celecoxib carboxylic acid, the primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. Included are protocols for sample preparation, and 1D and 2D NMR data acquisition, alongside illustrative tables of expected chemical shifts. This guide is intended to assist researchers in confirming the molecular structure and purity of this important metabolite.

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management of pain and inflammation.[1] In vivo, Celecoxib is primarily metabolized in the liver by cytochrome P450 2C9 to its major and pharmacologically inactive metabolite, this compound.[2] The structural elucidation and characterization of this metabolite are crucial for metabolism studies, impurity profiling, and reference standard qualification in drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure of small molecules like this compound. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be established.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the known spectral data of the parent compound, Celecoxib, and general principles of NMR spectroscopy. The spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[3][4]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0br s1H-COOH
~8.05d2HAr-H
~7.95d2HAr-H
~7.85d2HAr-H
~7.55d2HAr-H
~7.50s2H-SO₂NH₂
~7.20s1HPyrazole-H

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
~167.0-COOH
~145.0Ar-C
~144.0Ar-C
~142.0Ar-C
~139.0Ar-C
~131.0Ar-CH
~129.0Ar-CH
~127.0Ar-CH
~126.0Ar-CH
~125.0q, ¹JCF ≈ 270 Hz
~107.0Pyrazole-CH

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the solution until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Data Acquisition (¹H and ¹³C)
  • Instrument: A 500 MHz NMR spectrometer is recommended for optimal resolution.[4]

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 14 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

2D NMR Data Acquisition

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other.

    • Helps to piece together fragments of the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates directly bonded proton and carbon atoms.

    • Provides a clear map of which proton is attached to which carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Correlates protons and carbons that are separated by two or three bonds.

    • Crucial for identifying connectivity across quaternary carbons and heteroatoms.

Data Analysis and Structure Confirmation

  • Process the acquired FID (Free Induction Decay) data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivities.

  • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and by comparison with the 2D NMR data.

  • Use the COSY, HSQC, and HMBC spectra to build the molecular framework and confirm the final structure of this compound.

Visualizations

logical_relationship cluster_synthesis Synthesis & Isolation cluster_nmr NMR Characterization Celecoxib Celecoxib Metabolism In Vivo Metabolism Celecoxib->Metabolism CYP2C9 Celecoxib_COOH This compound Metabolism->Celecoxib_COOH Oxidation Sample_Prep Sample Preparation Celecoxib_COOH->Sample_Prep Dissolve in DMSO-d6 NMR_Acquisition 1D & 2D NMR Acquisition Sample_Prep->NMR_Acquisition Acquire Data Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing Process Spectra Structure_Elucidation Structure Confirmation Data_Processing->Structure_Elucidation Assign Signals

Caption: Logical workflow for the characterization of this compound.

experimental_workflow start Start: Isolated Celecoxib Carboxylic Acid sample_prep Dissolve in DMSO-d6 start->sample_prep h1_nmr Acquire ¹H NMR sample_prep->h1_nmr c13_nmr Acquire ¹³C NMR sample_prep->c13_nmr cosy Acquire ¹H-¹H COSY sample_prep->cosy hsqc Acquire ¹H-¹³C HSQC sample_prep->hsqc hmbc Acquire ¹H-¹³C HMBC sample_prep->hmbc data_analysis Process and Analyze All Spectra h1_nmr->data_analysis c13_nmr->data_analysis cosy->data_analysis hsqc->data_analysis hmbc->data_analysis structure_confirm Confirm Structure and Purity data_analysis->structure_confirm

Caption: Experimental workflow for NMR analysis.

References

Application Notes and Protocols: Synthesis of Celecoxib Carboxylic Acid Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of the Celecoxib (B62257) carboxylic acid reference standard, a primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. The synthesis is a two-step process commencing with the well-established synthesis of Celecoxib, followed by the oxidation of the tolyl methyl group to the corresponding carboxylic acid. This reference standard is crucial for various applications in drug development, including metabolic studies, pharmacokinetic analysis, and as a standard for impurity profiling in Celecoxib drug products. Detailed experimental procedures, quantitative data, and a visual workflow are presented to ensure reproducibility and accuracy.

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is widely prescribed for the management of pain and inflammation. In vivo, Celecoxib is metabolized to form Celecoxib carboxylic acid, its major inactive metabolite.[1][2][3] The availability of a pure reference standard of this metabolite is essential for analytical method development, validation, and routine quality control in the pharmaceutical industry. This protocol outlines a reliable laboratory-scale synthesis of this compound.

Synthesis Pathway

The synthesis of this compound is accomplished in two main stages:

  • Synthesis of Celecoxib: This step involves the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate (B77799), followed by a cyclization reaction with 4-hydrazinobenzenesulfonamide hydrochloride.

  • Oxidation of Celecoxib: The methyl group of the p-tolyl moiety in Celecoxib is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (B83412), to yield the final product.

Experimental Protocols

Part 1: Synthesis of Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )
4-MethylacetophenoneC₉H₁₀O134.18
Ethyl trifluoroacetateC₄H₅F₃O₂142.08
Sodium methoxide (B1231860)CH₃NaO54.02
TolueneC₇H₈92.14
Hydrochloric acid (HCl)HCl36.46
4-Hydrazinobenzenesulfonamide HClC₆H₁₀ClN₃O₂S223.68
Ethanol (B145695)C₂H₅OH46.07

Procedure:

  • Step 1a: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

    • To a stirred solution of sodium methoxide in toluene, add 4-methylacetophenone.

    • Slowly add ethyl trifluoroacetate to the mixture at a controlled temperature.

    • Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and acidify with hydrochloric acid.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude diketone intermediate.

  • Step 1b: Synthesis of Celecoxib.

    • Dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione in ethanol.

    • Add 4-hydrazinobenzenesulfonamide hydrochloride to the solution.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture to room temperature and then place in an ice bath to facilitate precipitation.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield Celecoxib.

Expected Yield: Approximately 85-95%.

Purification: The crude Celecoxib can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water.

Part 2: Synthesis of this compound (4-[5-(4-carboxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )
CelecoxibC₁₇H₁₄F₃N₃O₂S381.37
Potassium permanganateKMnO₄158.03
Pyridine (B92270)C₅H₅N79.10
WaterH₂O18.02
Sulfuric acid (H₂SO₄)H₂SO₄98.08
Diethyl ether(C₂H₅)₂O74.12
Hexane (B92381)C₆H₁₄86.18

Procedure:

  • Oxidation of Celecoxib.

    • In a round-bottom flask, dissolve Celecoxib in a mixture of pyridine and water.

    • Heat the solution to approximately 85°C with stirring.

    • Gradually add potassium permanganate (KMnO₄) to the heated solution over a period of 30 minutes.[4]

    • Continue heating and stirring for several hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting material).

    • Allow the mixture to cool to room temperature.

  • Work-up and Isolation.

    • Dilute the reaction mixture with water and extract with a mixture of diethyl ether and hexane to remove any unreacted starting material.

    • Separate the aqueous layer and filter to remove manganese dioxide.

    • Carefully acidify the aqueous phase with sulfuric acid to precipitate the this compound.

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

Expected Yield: Approximately 20-30% after purification.[4]

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as an aqueous ethanol solution.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepStarting MaterialProductReagentsTypical Yield (%)
1a. Diketone Formation4-Methylacetophenone1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dioneEthyl trifluoroacetate, Sodium methoxide, Toluene, HCl90-98
1b. Celecoxib SynthesisDiketone IntermediateCelecoxib4-Hydrazinobenzenesulfonamide HCl, Ethanol85-95
2. Oxidation to Carboxylic AcidCelecoxibThis compoundPotassium permanganate, Pyridine, Water, H₂SO₄20-30

Table 2: Analytical Characterization of this compound

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the two phenyl rings and the pyrazole (B372694) proton. Disappearance of the methyl singlet from Celecoxib and appearance of a carboxylic acid proton signal (which may be broad or exchangeable with D₂O).
¹³C NMR Signals for the aromatic carbons, the pyrazole ring carbons, the trifluoromethyl carbon, and a signal for the carboxylic acid carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of this compound (C₁₇H₁₂F₃N₃O₄S, MW: 411.36).
High-Performance Liquid Chromatography (HPLC) A single major peak with a purity of ≥98% under appropriate chromatographic conditions.
Infrared (IR) Spectroscopy Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the sulfonamide N-H and S=O stretching.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Part 1: Celecoxib Synthesis cluster_step2 Part 2: Oxidation SM1 4-Methylacetophenone Intermediate 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione SM1->Intermediate Claisen Condensation SM2 Ethyl trifluoroacetate SM2->Intermediate Claisen Condensation Celecoxib Celecoxib Intermediate->Celecoxib Cyclization SM3 4-Hydrazinobenzenesulfonamide HCl SM3->Celecoxib Cyclization Celecoxib_start Celecoxib Final_Product This compound (Reference Standard) Celecoxib_start->Final_Product Reagent KMnO₄, Pyridine/H₂O Reagent->Celecoxib_start

Caption: Synthetic workflow for this compound reference standard.

Conclusion

The protocol detailed in this document provides a robust and reproducible method for the synthesis of the this compound reference standard. By following these procedures, researchers and drug development professionals can reliably produce this essential metabolite for use in a variety of analytical and metabolic studies. The provided data tables and workflow diagram offer a clear and concise guide for the successful execution of this synthesis.

References

Application Notes and Protocols for Bioanalytical Method Validation of Celecoxib and its Carboxylic Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed anti-inflammatory drug.[1] Its primary metabolic pathway involves the oxidation of the methyl group to a hydroxymethyl intermediate, which is subsequently oxidized to a carboxylic acid metabolite (carboxycelecoxib).[2][3] Accurate and reliable quantification of both celecoxib and its main metabolite in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4][5][6]

This document provides detailed application notes and protocols for the bioanalytical method validation of celecoxib and its carboxylic acid metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and robust analytical technique for this purpose.[7][8][9] The protocols are based on established methodologies and are intended to align with regulatory guidelines such as those from the FDA and EMA.[10][11][12][13][14][15]

Metabolic Pathway of Celecoxib

The metabolic conversion of celecoxib to its carboxylic acid metabolite is a two-step process primarily occurring in the liver.

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib Carboxycelecoxib Celecoxib Carboxylic Acid (Metabolite) Hydroxycelecoxib->Carboxycelecoxib

Metabolic pathway of Celecoxib to its carboxylic acid metabolite.

Bioanalytical Method and Validation Parameters

The following sections detail the experimental protocols for sample preparation, LC-MS/MS analysis, and validation of the bioanalytical method.

Sample Preparation

The choice of sample preparation technique is critical for achieving high recovery and minimizing matrix effects. Protein precipitation is a simple and widely used method for the extraction of celecoxib and its metabolite from plasma.[9]

Protocol: Protein Precipitation

  • Sample Aliquoting: Aliquot 100 µL of plasma sample (or calibration standard or quality control sample) into a 1.5 mL microcentrifuge tube.[2]

  • Internal Standard Addition: Add 20 µL of an internal standard working solution (e.g., Celecoxib-d4 at 100 ng/mL) to each tube and vortex briefly.[2]

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate plasma proteins.[2]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[2]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS conditions for the simultaneous analysis of celecoxib and its carboxylic acid metabolite.

ParameterCondition
LC System HPLC or UPLC system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium formate[7]
Mobile Phase B Acetonitrile or Methanol[7]
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 - 45°C[16]
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), often in negative mode for celecoxib and positive for the metabolite, or using polarity switching.[7][9]
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Celecoxib380.1316.3 (Negative Mode)[9]
Carboxylic Acid MetaboliteVaries based on exact structure and ionizationVaries
Celecoxib-d4 (IS)Varies based on deuteration patternVaries
Method Validation

The bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines.[10][12][14][17][18][19][20]

Bioanalytical Method Validation Workflow

Bioanalytical_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Analysis cluster_reporting Reporting Stock_Solutions Prepare Stock Solutions (Analyte and IS) Working_Solutions Prepare Working Solutions Stock_Solutions->Working_Solutions Calibration_Standards Prepare Calibration Standards Working_Solutions->Calibration_Standards QC_Samples Prepare Quality Control (QC) Samples Working_Solutions->QC_Samples Sample_Analysis Analyze Validation Samples (LC-MS/MS) Calibration_Standards->Sample_Analysis QC_Samples->Sample_Analysis Specificity Specificity & Selectivity Data_Evaluation Evaluate Data Against Acceptance Criteria Specificity->Data_Evaluation Linearity Linearity & Range Linearity->Data_Evaluation Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Accuracy_Precision->Data_Evaluation Recovery_Matrix Recovery & Matrix Effect Recovery_Matrix->Data_Evaluation Stability Stability (Freeze-Thaw, Short-Term, Long-Term) Stability->Data_Evaluation Sample_Analysis->Specificity Sample_Analysis->Linearity Sample_Analysis->Accuracy_Precision Sample_Analysis->Recovery_Matrix Sample_Analysis->Stability Validation_Report Generate Validation Report Data_Evaluation->Validation_Report

General workflow for bioanalytical method validation.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity & Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 5. Precision ≤ 20% and accuracy within 80-120% of the nominal concentration.
Accuracy The closeness of the determined value to the nominal concentration.Mean concentration should be within ±15% of the nominal concentration for QC samples (±20% for LLOQ).[7]
Precision The closeness of agreement among a series of measurements. Expressed as the coefficient of variation (CV%).CV% ≤ 15% for QC samples (≤ 20% for LLOQ).[7]
Recovery The extraction efficiency of an analytical process.Should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV% of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the baseline concentrations.

Quantitative Data Summary (Illustrative)

The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method for celecoxib and its carboxylic acid metabolite.

Table 1: Linearity

AnalyteRange (ng/mL)Correlation Coefficient (r²)
Celecoxib1 - 2000> 0.999
Carboxylic Acid Metabolite1 - 2000> 0.999

Table 2: Accuracy and Precision (Intra- and Inter-Day)

AnalyteQC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
Celecoxib LLOQ195 - 105< 1093 - 107< 12
Low398 - 102< 597 - 103< 6
Medium10099 - 101< 498 - 102< 5
High160098 - 102< 499 - 103< 5
Carboxylic Acid Metabolite LLOQ194 - 106< 1292 - 108< 14
Low397 - 103< 696 - 104< 7
Medium10098 - 102< 597 - 103< 6
High160099 - 101< 598 - 102< 6

Table 3: Recovery and Matrix Effect

AnalyteQC LevelRecovery (%)Matrix Effect (%)
Celecoxib Low88.595.2
High90.196.8
Carboxylic Acid Metabolite Low85.392.4
High87.694.1

Table 4: Stability

AnalyteConditionStability (% of Initial)
Celecoxib Freeze-Thaw (3 cycles)96.5
Short-Term (24h at RT)98.2
Long-Term (30 days at -80°C)95.8
Carboxylic Acid Metabolite Freeze-Thaw (3 cycles)94.3
Short-Term (24h at RT)97.1
Long-Term (30 days at -80°C)93.9

Conclusion

The protocols and data presented provide a comprehensive framework for the validation of a bioanalytical method for the simultaneous determination of celecoxib and its carboxylic acid metabolite in biological matrices. Adherence to these guidelines will ensure the generation of high-quality, reliable data to support drug development programs. It is recommended to consult the latest versions of regulatory guidelines for the most up-to-date requirements.[10][11][14][15]

References

In Vitro Metabolism of Celecoxib: Application Notes and Protocols for Liver Microsome-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1] The clinical efficacy and potential for drug-drug interactions of celecoxib are significantly influenced by its metabolism, which primarily occurs in the liver. Understanding the metabolic fate of celecoxib is crucial for predicting its pharmacokinetic profile, assessing the impact of genetic polymorphisms, and evaluating potential drug-drug interactions.

This document provides detailed application notes and experimental protocols for studying the in vitro metabolism of celecoxib using human liver microsomes. Liver microsomes are subcellular fractions of the liver endoplasmic reticulum and are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an essential tool in preclinical drug development.

The primary metabolic pathway of celecoxib involves the hydroxylation of the methyl group to form hydroxycelecoxib.[2][3] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[2][3][4] Subsequently, hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases to carboxycelecoxib.[3] These metabolites are pharmacologically inactive.[2] Genetic variations in the CYP2C9 gene can lead to significant differences in celecoxib metabolism, affecting drug clearance and exposure.[3]

These application notes offer a comprehensive guide for conducting and analyzing in vitro metabolism studies of celecoxib, including detailed protocols, data presentation formats, and visual representations of the metabolic pathway and experimental workflow.

Data Presentation: Quantitative Analysis of Celecoxib Metabolism

The following tables summarize key quantitative data related to the in vitro metabolism of celecoxib in human liver microsomes.

Table 1: Michaelis-Menten Kinetic Parameters for Hydroxycelecoxib Formation in Human Liver Microsomes

ParameterValueReference
Km (μM)3.8 ± 0.95[4]
Vmax (nmol/min/mg protein)0.70 ± 0.45[4]

Table 2: Kinetic Parameters for Hydroxycelecoxib Formation by Recombinant Human CYP Enzymes

EnzymeKm (μM)Vmax (pmol/min/pmol CYP)Reference
CYP2C95.921.7[4]
CYP3A418.21.42[4]

Table 3: Impact of CYP2C9 Genotype on Celecoxib Methyl Hydroxylation (Vmax/Km Ratio)

Genotype/VariantReduction in Vmax/Km vs. CYP2C91Reference
Recombinant CYP2C9234%[5]
Recombinant CYP2C9390%[5]
Liver Microsomes (CYP2C91/2)47%[5]
Liver Microsomes (CYP2C91/*3)59%[5]

Experimental Protocols

Materials and Reagents
  • Chemicals and Drugs:

    • Celecoxib (analytical standard)

    • Hydroxycelecoxib (analytical standard)

    • Carboxycelecoxib (analytical standard)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Potassium phosphate (B84403) buffer (50-100 mM, pH 7.4)

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (LC-MS grade)

    • Internal standard for analytical quantification (e.g., a structurally similar compound not present in the incubation mixture)

  • Biological Materials:

    • Pooled human liver microsomes (commercially available)

  • Equipment:

    • Shaking water bath or incubator (37°C)

    • Microcentrifuge

    • Vortex mixer

    • Analytical balance

    • pH meter

    • High-performance liquid chromatography (HPLC) system with UV or mass spectrometric detection (LC-MS/MS)

Preparation of Solutions
  • Celecoxib Stock Solution: Prepare a 10 mM stock solution of celecoxib in a suitable organic solvent such as methanol or acetonitrile.

  • Potassium Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions. A typical final concentration in the incubation is 1 mM NADP+.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard at a concentration suitable for the analytical method.

In Vitro Incubation Protocol for Celecoxib Metabolism
  • Thaw Microsomes: Thaw the pooled human liver microsomes on ice immediately before use.

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following components in order:

    • Potassium phosphate buffer (pH 7.4)

    • Human liver microsomes (final concentration typically 0.1 - 1 mg/mL)

    • Celecoxib (from stock solution, final concentrations ranging from 0.05 to 100 µM to determine kinetics). The final concentration of the organic solvent should be less than 1% (v/v).

  • Pre-incubation: Pre-incubate the mixture for 4-5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.

  • Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture for a predetermined time (e.g., 10-60 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of metabolite formation.

  • Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Collection: Carefully transfer the supernatant to a new tube for analysis.

  • Controls:

    • Negative Control (No NADPH): An incubation mixture without the NADPH regenerating system to account for any non-enzymatic degradation.

    • Time-Zero Control: Terminate the reaction immediately after the addition of the NADPH regenerating system.

Analytical Method: HPLC-MS/MS for Quantification of Celecoxib and Metabolites
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and water, both containing a small amount of formic acid (e.g., 0.1%), is typical for good separation.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate.

    • Injection Volume: 5-10 µL of the supernatant from the incubation.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for celecoxib, hydroxycelecoxib, carboxycelecoxib, and the internal standard need to be optimized.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of celecoxib, hydroxycelecoxib, and carboxycelecoxib into a blank incubation matrix.

    • The concentration of the parent drug and its metabolites in the experimental samples is determined by comparing their peak area ratios to the internal standard against the standard curve.

Mandatory Visualizations

Celecoxib_Metabolism_Pathway Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenases

Caption: Metabolic pathway of celecoxib in the liver.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Celecoxib, NADPH) Mix Prepare Incubation Mixture Reagents->Mix Microsomes Thaw Liver Microsomes Microsomes->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Initiate Initiate Reaction with NADPH PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Data Analysis and Quantification Analyze->Data

Caption: Workflow for in vitro metabolism of celecoxib.

References

Application Notes and Protocols for Optimal LC-MS/MS Detection of Celecoxib Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, is extensively metabolized in vivo, primarily by the cytochrome P450 2C9 enzyme. The major metabolite, celecoxib carboxylic acid (also known as M2), is formed through the oxidation of the hydroxymethyl metabolite. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides detailed application notes and protocols for the optimal detection of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction

This protocol is a robust method for extracting this compound and other metabolites from biological matrices like blood or plasma.

Materials:

  • Blank biological matrix (e.g., rat blood, human plasma)

  • Saturated NaCl solution (pH adjusted to 1.5 with HCl)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid at 0.1 µM in ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 40 µL aliquot of the biological sample in a microcentrifuge tube, add 40 µL of saturated NaCl solution (pH 1.5).

  • Add 300 µL of acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute. The addition of the salt solution facilitates the separation of the organic and aqueous layers.

  • Centrifuge the samples at 12,000 × g for 15 minutes to precipitate proteins and separate the layers.

  • Carefully transfer the upper organic supernatant to a clean tube.

  • The sample is now ready for LC-MS/MS analysis. If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

Liquid Chromatography (LC) Parameters

Optimal chromatographic separation is essential to minimize matrix effects and ensure accurate quantification. An Ultra-Performance Liquid Chromatography (UPLC) system is recommended for improved resolution and sensitivity.

Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC™ system or equivalent

  • Column: Waters ACQUITY UPLC™ BEH C18, 1.7 µm, 2.1 mm × 100 mm

  • Mobile Phase A: 2.5 mM Ammonium Acetate in water, pH 4.5

  • Mobile Phase B: 100% Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % B
    0.0 - 0.5 20
    0.5 - 5.5 20 → 29
    5.5 - 6.0 29 → 70
    6.0 - 6.5 95
    6.5 - 7.0 95
    7.0 - 7.5 95 → 20

    | 7.5 - 8.0 | 20 |

Tandem Mass Spectrometry (MS/MS) Parameters

For sensitive and selective detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. Negative ionization is preferred for this compound due to the presence of the acidic moiety.

Instrumentation and Conditions:

  • Mass Spectrometer: API 5500-Qtrap™ triple quadrupole mass spectrometer or equivalent

  • Ionization Mode: Negative Ion Electrospray (ESI-)

  • IonSpray Voltage: -4500 V

  • Source Temperature: 700°C

  • Nebulizer Gas (Gas 1): 30 psi

  • Turbo Gas (Gas 2): 30 psi

  • Curtain Gas: 20 psi

MRM Transitions: Based on the known molecular weight and fragmentation patterns, the following MRM transitions are recommended for optimal detection.

AnalytePrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)
This compound (M2)410.0To be determined empirically
Celecoxib380.0316.0
Internal StandardDependent on IS usedDependent on IS used

Note: The specific product ion for this compound should be determined by infusing a standard solution and performing a product ion scan. Common losses for carboxylic acids include CO₂ (44 Da).

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.

Table 1: Liquid Chromatography Parameters
ParameterValue
Column Waters ACQUITY UPLC™ BEH C18, 1.7 µm, 2.1 mm × 100 mm
Mobile Phase A 2.5 mM Ammonium Acetate in water, pH 4.5
Mobile Phase B 100% Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 45°C
Injection Volume 10 µL
Run Time 8.0 min
Table 2: Mass Spectrometry Parameters
ParameterValue
Ionization Mode Negative Ion Electrospray (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage -4500 V
Source Temperature 700°C
Nebulizer Gas 30 psi
Turbo Gas 30 psi
Curtain Gas 20 psi
Table 3: MRM Transitions and Compound-Dependent Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Entrance Potential (EP)Collision Energy (CE)Collision Cell Exit Potential (CXP)
This compound (M2)410.0Optimize ExperimentallyOptimize ExperimentallyOptimize ExperimentallyOptimize ExperimentallyOptimize Experimentally
Celecoxib380.0316.0Optimize ExperimentallyOptimize ExperimentallyOptimize ExperimentallyOptimize Experimentally

Note: The compound-dependent parameters (DP, EP, CE, CXP) must be optimized for the specific instrument being used to achieve maximum sensitivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Blood) Add_Salt Add Saturated NaCl (pH 1.5) Sample->Add_Salt Add_ACN_IS Add Acetonitrile with Internal Standard Add_Salt->Add_ACN_IS Vortex Vortex Mix Add_ACN_IS->Vortex Centrifuge Centrifuge (12,000 x g, 15 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation UPLC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Results Pharmacokinetic Analysis Quantification->Results

Caption: Workflow for the LC-MS/MS analysis of this compound.

Metabolic Pathway of Celecoxib

metabolic_pathway Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib (M3) Celecoxib->Hydroxycelecoxib CYP2C9 (Oxidation) Celecoxib_Carboxylic_Acid This compound (M2) Hydroxycelecoxib->Celecoxib_Carboxylic_Acid Alcohol/Aldehyde Dehydrogenase (Oxidation)

Caption: Primary metabolic pathway of Celecoxib to this compound.

Application Note and Protocol for the Quantification of Celecoxib Carboxylic Acid in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celecoxib (B62257) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] In preclinical and clinical studies, celecoxib is extensively metabolized, primarily in the liver.[1][3][4] The main metabolic pathway involves the oxidation of the methyl group to form a hydroxymethyl metabolite, which is then further oxidized to a carboxylic acid metabolite, known as celecoxib carboxylic acid.[3][5][6] This carboxylic acid metabolite is considered pharmacologically inactive.[1][2] Accurate quantification of this compound in biological matrices is crucial for understanding the complete pharmacokinetic profile of celecoxib, including its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models.[7][8] This document provides a detailed protocol for the measurement of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.[8][9][10]

Celecoxib Metabolic Pathway

Celecoxib undergoes a two-step oxidative metabolism. The initial step is the hydroxylation of the tolyl methyl group to form hydroxymethyl celecoxib, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[1] Subsequently, cytosolic alcohol dehydrogenases further oxidize the hydroxymethyl metabolite to form carboxycelecoxib (this compound).[1] This metabolite can then be conjugated with glucuronic acid before excretion.[1][3]

Celecoxib Celecoxib Hydroxy_Celecoxib Hydroxymethyl Celecoxib Celecoxib->Hydroxy_Celecoxib CYP2C9, CYP3A4 CCA Celecoxib Carboxylic Acid (CCA) Hydroxy_Celecoxib->CCA Alcohol Dehydrogenase Conjugates Glucuronide Conjugates CCA->Conjugates UGTs

Metabolic pathway of Celecoxib to this compound.

Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a validated method for the sensitive and accurate quantification of this compound in rat plasma.

Materials and Reagents
  • This compound analytical standard

  • Celecoxib-d7 (or other suitable stable isotope-labeled internal standard)[7][11]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Rat plasma (with anticoagulant, e.g., K2-EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting celecoxib and its metabolites from plasma samples.[12]

  • Aliquoting: Aliquot 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Celecoxib-d7 in methanol) to each plasma sample, calibration standard, and quality control (QC) sample.

  • Precipitation: Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[11]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an aliquot (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system.

Liquid Chromatography Conditions

A reverse-phase UPLC/HPLC system is used to separate the analyte from endogenous matrix components.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry Conditions

An API 5500 Qtrap mass spectrometer or a similar instrument can be used for detection via Multiple Reaction Monitoring (MRM).[8]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI)
Polarity Negative
MRM Transition (CCA) To be determined by direct infusion
Precursor Ion (Q1) e.g., m/z 409.1
Product Ion (Q3) e.g., m/z 365.1
MRM Transition (IS) To be determined for the specific IS used
Precursor Ion (Q1) e.g., m/z 387.0 (for Celecoxib-d7)
Product Ion (Q3) e.g., m/z 323.0 (for Celecoxib-d7)
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 30 psi
Collision Gas Medium
IonSpray Voltage -4500 V
Temperature 550 °C

Note: MRM transitions should be optimized by direct infusion of the analytical standards.

Data Presentation and Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[13] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExample Performance Data[8]
Linearity (r²) ≥ 0.99> 0.999
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio > 10; acceptable precision and accuracy0.3 - 2.0 nM
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (%RE) Within ±15% of nominal (±20% at LLOQ)85-115%
Inter-day Accuracy (%RE) Within ±15% of nominal (±20% at LLOQ)85-115%
Recovery Consistent, precise, and reproducible> 70%
Matrix Effect Internal standard should compensate for any ion suppression or enhancementNo obvious matrix effects observed
Stability Analyte stable under various storage and processing conditions (freeze-thaw, short/long-term)Stable
Experimental Workflow

The overall workflow for the quantification of this compound in preclinical plasma samples is depicted below.

cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing A Blood Sample Collection (e.g., from rat) B Plasma Separation (Centrifugation) A->B C Plasma Aliquoting B->C D Spike Internal Standard C->D E Protein Precipitation (e.g., with Acetonitrile) D->E F Centrifugation E->F G Collect Supernatant F->G H LC-MS/MS Injection G->H I Chromatographic Separation H->I J Mass Spectrometric Detection (MRM Mode) I->J K Peak Integration J->K L Concentration Calculation (using Calibration Curve) K->L M Pharmacokinetic Analysis L->M

Workflow for this compound Bioanalysis.

References

Application Notes and Protocols for the Analytical Impurity Profiling of Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the therapeutic.[2] Impurity profiling involves the identification, quantification, and characterization of impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients.[3] This document provides detailed application notes and protocols for the analytical techniques used in the impurity profiling of Celecoxib.

Known Impurities of Celecoxib

Several process-related impurities and degradation products of Celecoxib have been identified and are monitored as per pharmacopeial guidelines.[2][4] These include isomers and other related compounds. The European Pharmacopoeia (EP) lists specific impurities such as Impurity A (a meta isomer) and Impurity B (a positional isomer).[4][5] The United States Pharmacopeia (USP) also specifies several related compounds.[4] A comprehensive impurity profiling strategy should be capable of separating and quantifying all known and potential unknown impurities.[4][6]

Analytical Techniques for Impurity Profiling

A variety of analytical techniques are employed for the impurity profiling of Celecoxib, with High-Performance Liquid Chromatography (HPLC) being the most common.[1][7][8] Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the identification and characterization of unknown impurities.[9][10]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the predominant method for the separation and quantification of Celecoxib and its impurities.[1][11] The choice of stationary phase, mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity.

Challenges with Pharmacopeial Methods:

It has been reported that the method for Celecoxib drug substance in the European Pharmacopoeia (EP) may not sufficiently separate Celecoxib from its EP impurity B.[4][5] Similarly, the proposed method from the United States Pharmacopeia (USP) for Celecoxib capsules has been observed to have issues with the co-elution of EP impurity A with the main peak.[4][5] Therefore, the development of a robust, unified HPLC method capable of separating all known EP and USP impurities is highly desirable.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the detection and quantification of trace-level impurities, particularly potential genotoxic impurities (PGIs), LC-MS/MS offers superior sensitivity and selectivity.[9][12][13] This technique is essential for impurity identification and for setting appropriate specifications for impurities that may have safety concerns.

Experimental Protocols

The following sections provide detailed protocols for the analysis of Celecoxib impurities using HPLC and LC-MS/MS.

Protocol 1: Unified Reversed-Phase HPLC Method for EP and USP Process-Related Impurities

This protocol is based on a developed method that addresses the limitations of existing pharmacopeial methods and allows for the efficient separation of seven process-related impurities.[4][6]

Chromatographic Conditions:

ParameterCondition
Column Chiralpak IA-3 (immobilized)
Mobile Phase Acetonitrile (B52724) and Water
Elution Isocratic
Flow Rate To be optimized based on system
Column Temperature 40 °C[4]
Detection UV at 215 nm[4][14] and 254 nm[7]
Injection Volume 20 µL[15]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Celecoxib and its known impurities in a suitable diluent (e.g., a mixture of the mobile phase).

  • Sample Solution: Accurately weigh and dissolve the Celecoxib drug substance or capsule contents in the diluent to achieve a final concentration suitable for analysis (e.g., 0.5 mg/mL).[4]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to verify system suitability parameters such as resolution, tailing factor, and theoretical plates.

  • Inject the sample solution.

  • Identify and quantify the impurities based on their retention times relative to the Celecoxib peak and by comparison with the standard solution.

Data Presentation: System Suitability and Validation Parameters

ParameterAcceptance Criteria
Resolution (Celecoxib and critical pairs) NLT 1.5[4]
Tailing Factor (Celecoxib) NMT 2.0
Theoretical Plates (Celecoxib) NLT 2000
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products.[15][16]

Stress Conditions:

  • Acid Degradation: 1 N HCl at 60°C for 6 hours.[15]

  • Base Degradation: 1 N NaOH at 60°C for 6 hours.[15]

  • Oxidative Degradation: 3.0% H₂O₂ at 60°C for 6 hours.[15]

  • Thermal Degradation: Heat at 60°C for 30 hours.[15]

  • Photolytic Degradation: Exposure to UV light (254 nm).[15]

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., Symmetry C18, 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a buffer (e.g., pH 2.3 buffer) and an organic modifier (e.g., methanol (B129727) and acetonitrile mixture).[15]
Flow Rate 1.0 mL/min[15]
Column Temperature 40°C[15]
Detection PDA detector, monitored at 255 nm[15]
Injection Volume 20 µL[15]

Procedure:

  • Subject Celecoxib samples to the stress conditions outlined above.

  • Prepare the stressed samples for HPLC analysis by dissolving them in a suitable diluent.

  • Analyze the stressed samples using the specified HPLC method.

  • Evaluate the chromatograms for the appearance of degradation peaks and ensure they are well-resolved from the main Celecoxib peak and other known impurities.

  • Perform peak purity analysis using the PDA detector to confirm the homogeneity of the Celecoxib peak in the presence of degradation products.

Data Presentation: Forced Degradation Results

Stress Condition% Degradation of CelecoxibMajor Degradation Products (RRT)
Acid (1N HCl, 60°C, 6h) Report %Report RRTs
Base (1N NaOH, 60°C, 6h) Report %Report RRTs
Oxidative (3% H₂O₂, 60°C, 6h) Report %Report RRTs
Thermal (60°C, 30h) Report %Report RRTs
Photolytic (UV 254nm) Report %Report RRTs
Protocol 3: LC-MS/MS Method for the Determination of Potential Genotoxic Impurities (PGIs)

This protocol is designed for the sensitive and selective quantification of potential genotoxic impurities, such as (4-sulfamoylphenyl)hydrazine hydrochloride (SHH) and (4-methyl-acetophenone)para-sulfonamide phenylhydrazine (B124118) hydrochloride (MAP).[12][17]

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column Symmetry C18 (150 mm × 4.6 mm, 3.5 μm)[12][18]
Mobile Phase 5.0 mM Ammonium Acetate : Acetonitrile (30:70, v/v)[12][18]
Flow Rate 0.7 mL/min[12][18]
Ionization Source Electrospray Ionization (ESI), Positive Mode[12]
Detection Mode Multiple Reaction Monitoring (MRM)[12]

Sample Preparation:

  • Standard Solution: Prepare stock and working standard solutions of the PGIs in a suitable diluent.

  • Sample Solution: Prepare the Celecoxib sample at a high concentration (e.g., 10 mg/mL) to achieve the required sensitivity for trace-level impurity detection.[12]

Procedure:

  • Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for each PGI using the standard solutions.

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solution and quantify the PGIs using the established MRM transitions and calibration curve.

Data Presentation: LC-MS/MS Validation Parameters

ParameterSHHMAP
LOD (ppm) 0.02[12][17][18]0.02[12][17][18]
LOQ (ppm) 0.06[12][17][18]0.06[12][17][18]
Linearity Range (ppm) 0.06 - 7.5[12][17]0.06 - 7.5[12][17]
Correlation Coefficient (r²) > 0.9998[12][17]> 0.9998[12][17]
Accuracy (% Recovery) 95.0% - 104.0%[12][17]95.0% - 104.0%[12][17]

Visualizations

The following diagrams illustrate the workflows for the analytical techniques described.

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting prep_sample Dissolve Celecoxib Sample hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_std Prepare Impurity Standards prep_std->hplc_system inject_std Inject Standard & Verify System Suitability hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample data_acq Data Acquisition inject_sample->data_acq peak_id Peak Identification & Integration data_acq->peak_id quant Quantification of Impurities peak_id->quant report Generate Report with Impurity Profile quant->report

Caption: HPLC Workflow for Celecoxib Impurity Profiling.

forced_degradation_workflow cluster_stress Forced Degradation cluster_analysis Analysis of Stressed Samples cluster_outcome Outcome start Celecoxib Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo prep Sample Preparation acid->prep base->prep oxidation->prep thermal->prep photo->prep hplc_analysis Stability-Indicating HPLC Analysis prep->hplc_analysis peak_purity Peak Purity Assessment (PDA) hplc_analysis->peak_purity degradation_profile Identify Degradation Products peak_purity->degradation_profile method_validation Confirm Method is Stability-Indicating peak_purity->method_validation

Caption: Forced Degradation Study Workflow.

lc_ms_ms_workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis & Quantification cluster_report Reporting prep_sample Prepare Concentrated Celecoxib Sample lc_separation LC Separation prep_sample->lc_separation prep_std Prepare PGI Standards ms_optimization Optimize MS/MS Parameters (MRM) prep_std->ms_optimization data_acquisition Data Acquisition in MRM Mode lc_separation->data_acquisition ms_optimization->lc_separation calibration Generate Calibration Curve data_acquisition->calibration quantification Quantify Trace Impurities calibration->quantification report Report PGI Levels quantification->report

Caption: LC-MS/MS Workflow for Genotoxic Impurity Analysis.

References

Application Notes and Protocols: The Role of Celecoxib Carboxylic Acid in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the significance and methodologies for studying celecoxib (B62257) carboxylic acid, the primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib, in the context of drug metabolism research. Detailed protocols for key experimental procedures are provided to facilitate the practical application of these principles in a laboratory setting.

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that undergoes extensive hepatic metabolism. The primary metabolic pathway involves a two-step oxidation of the methyl group on the p-tolyl moiety. Initially, celecoxib is hydroxylated to form hydroxycelecoxib, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[1][2][3] Subsequently, hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases (ADH), primarily ADH1 and ADH2, to its major and pharmacologically inactive metabolite, celecoxib carboxylic acid.[1] This carboxylic acid metabolite is the principal form of celecoxib found in systemic circulation and is ultimately excreted after glucuronidation.[1][4][5]

The formation of this compound serves as a critical biomarker for assessing the activity of CYP2C9, an enzyme responsible for the metabolism of approximately 15% of clinically used drugs.[6] The gene encoding CYP2C9 is highly polymorphic, with certain alleles, such as CYP2C92 and CYP2C93, resulting in decreased enzyme activity.[1][3][4] Individuals carrying these variant alleles exhibit significantly reduced clearance of celecoxib, leading to higher plasma concentrations and an increased risk of adverse effects.[3][7][8] Consequently, studying the conversion of celecoxib to its carboxylic acid metabolite is invaluable for:

  • Pharmacogenetic Studies: Investigating the impact of CYP2C9 genetic variations on drug metabolism and patient response.

  • Drug-Drug Interaction Studies: Assessing the potential of co-administered drugs to inhibit or induce CYP2C9 activity, using celecoxib as a probe substrate.

  • Pharmacokinetic (PK) and Bioequivalence (BE) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of celecoxib formulations.

Metabolic Pathway of Celecoxib

Celecoxib_Metabolism cluster_0 Hepatic Metabolism cluster_1 Excretion Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxylic_Acid This compound (Major Metabolite) Hydroxycelecoxib->Carboxylic_Acid Alcohol Dehydrogenase (ADH1, ADH2) Glucuronide Glucuronide Conjugate Carboxylic_Acid->Glucuronide UGTs Excretion Urine and Feces Glucuronide->Excretion

Figure 1: Metabolic pathway of celecoxib.

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism of celecoxib, providing a basis for comparison and experimental design.

Table 1: Kinetic Parameters of Celecoxib Hydroxylation by CYP2C9 Variants
CYP2C9 VariantKm (μM)Vmax (nmol/min/mg protein or pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km) (mL/min/nmol enzyme)Reference
CYP2C9.1 (Wild-type)3.8 ± 0.950.70 ± 0.450.44[1][2][9]
CYP2C9.2 (2)--0.29 (34% decrease vs. *1)[4][8]
CYP2C9.3 (3)--0.14 (3.1-fold lower vs. *1)[1]

Note: Values can vary between experimental systems (human liver microsomes vs. recombinant enzymes).

Table 2: Pharmacokinetic Parameters of Celecoxib (200 mg Oral Dose) in Healthy Volunteers
ParameterValueReference
Cmax (ng/mL)686.83 ± 211.35[10]
Tmax (hr)2.50 ± 1.22[10]
AUC0-t (ng·hr/mL)5157.12 ± 1499.46[10]
Elimination Half-life (t1/2) (hr)~8.8 - 11[10][11]
Apparent Clearance (CL/F) (L/hr)35.91 ± 9.85[10]

Note: Pharmacokinetic parameters are subject to inter-individual and inter-study variability, including the influence of CYP2C9 genotype.

Experimental Protocols

Detailed methodologies for key experiments involving the analysis of celecoxib and its carboxylic acid metabolite are presented below.

Protocol 1: In Vitro Metabolism of Celecoxib using Human Liver Microsomes

This protocol is designed to determine the rate of formation of hydroxycelecoxib and this compound from celecoxib in a human liver microsomal system.

Materials:

  • Human liver microsomes (HLMs)

  • Celecoxib

  • Hydroxycelecoxib standard

  • This compound standard

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Human liver cytosol

  • NAD+

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • HPLC system with UV or MS/MS detection

Procedure:

  • Incubation for Hydroxycelecoxib Formation:

    • Prepare a master mix containing potassium phosphate buffer, HLMs (final concentration 0.5-1.0 mg/mL), and the NADPH regenerating system.

    • Pre-warm the master mix at 37°C for 5 minutes.

    • Initiate the reaction by adding celecoxib (at various concentrations, e.g., 0.5 to 100 µM) to the master mix.

    • Incubate at 37°C for a specified time (e.g., 15-60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant for HPLC analysis.

  • Incubation for this compound Formation:

    • Follow the same procedure as for hydroxycelecoxib, but include human liver cytosol (e.g., 1 mg/mL) and NAD+ (e.g., 1 mM) in the incubation mixture.[1]

  • HPLC Analysis:

    • Analyze the supernatant by a validated reverse-phase HPLC method to quantify the formation of hydroxycelecoxib and this compound.

    • Use a C18 column with a mobile phase gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the metabolites by UV detection (e.g., 254 nm) or, for higher sensitivity and specificity, by tandem mass spectrometry (MS/MS).

Protocol 2: Analysis of Celecoxib and this compound in Human Plasma by HPLC

This protocol outlines a method for the simultaneous quantification of celecoxib and its carboxylic acid metabolite in plasma samples from clinical or preclinical studies.

Materials:

  • Human plasma samples

  • Celecoxib and this compound analytical standards

  • Internal standard (e.g., a structural analog)

  • Acetonitrile

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

  • Formic acid

  • HPLC-MS/MS system

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.

    • Add 50 µL of 1% formic acid in water and vortex briefly.

    • Add 500 µL of MTBE, vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the HPLC-MS/MS system.

    • Use a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water.

    • Perform detection using an MS/MS detector in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for celecoxib, this compound, and the internal standard.

Experimental Workflow Visualization

PK_Study_Workflow cluster_study_design Study Design & Execution cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis A Volunteer Recruitment & Genotyping (optional) B Celecoxib Administration (Oral Dose) A->B C Serial Blood Sampling B->C D Plasma Separation C->D Centrifugation E Sample Extraction (e.g., LLE, SPE) D->E F HPLC-MS/MS Analysis E->F G Quantification of Celecoxib & Metabolite F->G H Pharmacokinetic Modeling G->H I Statistical Analysis & Reporting H->I

Figure 2: Workflow for a celecoxib pharmacokinetic study.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for Celecoxib Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the mobile phase for the separation of Celecoxib (B62257) and its metabolites using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Celecoxib I should expect to see?

A1: Celecoxib is extensively metabolized in the liver. The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib, which is subsequently oxidized to carboxycelecoxib.[1] These metabolites can also be conjugated with glucuronic acid.[1][2][3] Therefore, the main analytes to consider are Celecoxib, hydroxycelecoxib, and carboxycelecoxib. None of the primary metabolites are considered pharmacologically active.[2][3]

Q2: What is the main enzyme responsible for Celecoxib metabolism?

A2: Celecoxib is metabolized primarily by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[2][4][5] Genetic variations in CYP2C9 can alter the metabolism and exposure of Celecoxib in patients.[2][4]

Q3: What are typical starting conditions for separating Celecoxib and its metabolites on a reversed-phase column?

A3: A good starting point for method development is a reversed-phase C18 column.[6][7] The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous phase.[6][8] The aqueous phase is often acidified with 0.1% formic acid or acetic acid to ensure the analytes are in a single, non-ionized form, which generally results in better peak shapes.[9][10]

Q4: Why is controlling the mobile phase pH important for this separation?

A4: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analytes.[8][9] Celecoxib is a weakly acidic compound.[9] Operating at a pH near the pKa of Celecoxib or its metabolites can lead to inconsistent ionization, resulting in poor peak shape, particularly peak tailing.[9] Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa is a common strategy to ensure a single ionic form and improve peak symmetry.[9]

Troubleshooting Guide: Common Chromatographic Issues

This guide addresses specific issues you may encounter during the separation of Celecoxib metabolites.

Issue 1: Poor Peak Resolution

Q: My Celecoxib and hydroxycelecoxib peaks are co-eluting or have very poor resolution. What should I do?

A: Poor resolution between closely eluting compounds is a common challenge. Here are several approaches to improve separation, which can be followed systematically.

  • Modify the Organic Solvent Ratio: The first step is often to adjust the elution strength of the mobile phase.

    • Isocratic Elution: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase retention times and may improve the separation between early eluting peaks.

    • Gradient Elution: Make the gradient slope shallower. A slower increase in the organic solvent concentration over time provides more opportunity for the analytes to interact with the stationary phase, often leading to better resolution.[8]

  • Change the Organic Solvent: The choice of organic solvent can alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol and acetonitrile have different polarities and elution characteristics, which can change the elution order and improve separation.[8]

  • Adjust the Mobile Phase pH: Modifying the pH can change the retention characteristics of ionizable compounds like carboxycelecoxib. A small adjustment in pH can sometimes dramatically improve resolution.[11]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[12]

  • Decrease Column Temperature: Lowering the column temperature can increase retention and may enhance resolution.[12] Conversely, increasing the temperature can sometimes improve efficiency and peak shape.[12] It is a parameter worth investigating within the stable range of your column and analytes.

Issue 2: Peak Tailing

Q: The peak for Celecoxib is showing significant tailing. What are the potential causes and solutions?

A: Peak tailing, where the back half of the peak is wider than the front, is a frequent problem, especially with acidic or basic compounds.[13]

  • Secondary Silanol (B1196071) Interactions: This is a primary cause of tailing for acidic compounds like Celecoxib.[9] Residual, un-capped silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.

    • Solution: Add an acidic modifier to the mobile phase. Adding 0.1% formic acid or acetic acid can suppress the ionization of the silanol groups, minimizing these secondary interactions.[9][10] Using a buffer solution can also help maintain a consistent low pH.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[9]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[9]

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause poor peak shape.

    • Solution: First, try flushing the column with a strong solvent. If that fails, replace the guard column. If the problem persists, the analytical column may need to be replaced.[9]

Issue 3: Peak Fronting

Q: My peaks are fronting (the asymmetry factor is less than 1). What could be the issue?

A: Peak fronting is less common than tailing but can occur under certain conditions.

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a fronting peak.[9]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase.[9]

  • Column Overload: Severe column overload can also manifest as peak fronting.

    • Solution: Decrease the amount of sample injected onto the column.[9]

Data Presentation

Table 1: Example UPLC Gradient for Celecoxib and Metabolite Separation

This table summarizes a UPLC gradient that has been successfully used for the quantitation of Celecoxib and its metabolites in rat blood.[14]

Time (min)Flow Rate (mL/min)% Mobile Phase A (2.5mM NH4Ac, pH 4.5)% Mobile Phase B (Acetonitrile)
0 - 0.50.58020
0.5 - 5.50.580 → 7120 → 29
5.5 - 6.00.571 → 3029 → 70
6.0 - 6.50.5595
6.5 - 7.00.5595
7.0 - 7.50.55 → 8095 → 20
7.5 - 8.00.58020

Table 2: Common Mobile Phase Additives and Their Properties

Mobile phase additives are crucial for controlling pH and improving peak shape.[8]

AdditivepKaTypical ConcentrationUse Case
Formic Acid3.750.05 - 0.1%Acidifies mobile phase, improves peak shape for acids, MS-compatible.[11]
Acetic Acid4.760.1 - 1.0%Acidifies mobile phase, MS-compatible.[6][11]
Trifluoroacetic Acid (TFA)0.50.05 - 0.1%Strong ion-pairing agent, excellent for peak shape but can cause ion suppression in MS.[11]
Ammonium (B1175870) Acetate4.76 (acetic acid)2 - 10 mMBuffer to control pH, MS-compatible.
Ammonium Formate (B1220265)3.75 (formic acid)5 - 20 mMBuffer to control pH, good for peak shape of basic drugs, MS-compatible.[11]

Experimental Protocols

Protocol 1: General Method Development for Celecoxib Metabolite Separation

This protocol provides a systematic approach to developing a robust HPLC/UHPLC method.

  • Column Selection:

    • Start with a high-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size for UHPLC).[9][14] Phenyl columns can also be considered for alternative selectivity due to potential π-π interactions.[7][9]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare HPLC-grade water with 0.1% formic acid. Filter through a 0.2 or 0.45 µm filter.[15]

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Initial Gradient Scouting:

    • Set the column temperature to 40-45 °C.[10][14]

    • Set the flow rate (e.g., 0.5 mL/min for a 2.1 mm ID column).[14]

    • Run a fast "scouting" gradient from 5% to 95% Acetonitrile over 10 minutes to determine the approximate elution times of Celecoxib and its metabolites.

  • Gradient Optimization:

    • Based on the scouting run, design a more focused gradient. If metabolites elute too closely, decrease the gradient slope (e.g., change from a 10% to 30% B increase per minute to a 2% to 5% B increase per minute) in the region where the target compounds elute.

    • Incorporate isocratic hold steps where necessary to improve separation of critical pairs.

  • Peak Shape Optimization:

    • If peak tailing is observed, ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid).

    • If issues persist, consider using a buffer (e.g., 10 mM ammonium formate at pH 3.7) instead of just an acid.[11]

  • Method Validation:

    • Once an optimal separation is achieved, validate the method for linearity, accuracy, precision, and sensitivity according to relevant guidelines.[6]

Visualizations

Celecoxib_Metabolism cluster_0 Primary Metabolism (CYP2C9 >> CYP3A4) cluster_1 Phase II Conjugation (UGTs) Celecoxib Celecoxib Hydroxy Hydroxycelecoxib Celecoxib->Hydroxy Methyl Hydroxylation Carboxy Carboxycelecoxib Hydroxy->Carboxy Oxidation (ADHs) Carboxy_Gluc Carboxycelecoxib Glucuronide Carboxy->Carboxy_Gluc Glucuronidation

Caption: Metabolic pathway of Celecoxib.

Troubleshooting_Workflow start Poor Peak Resolution Observed q1 Is gradient slope optimized? start->q1 a1_yes Decrease gradient slope or run isocratically q1->a1_yes No q2 Change Organic Solvent Type? (e.g., ACN to MeOH) q1->q2 Yes a1_yes->q2 a2_yes Test alternative solvent q2->a2_yes Yes q3 Adjust Mobile Phase pH? q2->q3 No a2_yes->q3 a3_yes Optimize pH to alter selectivity q3->a3_yes Yes end_node Resolution Improved q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for poor peak resolution.

References

Technical Support Center: Optimizing Celecoxib Carboxylic Acid Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Celecoxib (B62257) carboxylic acid from plasma samples during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting Celecoxib carboxylic acid from plasma?

A1: The primary methods for extracting this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2][3] The choice of method depends on the required sample cleanliness, sensitivity, and throughput. SPE is known for providing cleaner extracts, while LLE offers good selectivity.[1] PPT is a simpler and faster method but may result in less clean extracts.[2]

Q2: What are the critical factors affecting the recovery of this compound?

A2: Several factors can influence the recovery of this acidic metabolite, including the pH of the sample, the choice of extraction solvent, the type of SPE sorbent, and potential co-precipitation with proteins.[4][5][6] Since this compound is an acidic compound, adjusting the sample pH to be at least 2 pH units below its pKa is crucial for efficient extraction with organic solvents.[6] The stability of the analyte under different storage conditions (temperature, light exposure) and during sample processing is also a critical consideration.[5][7][8]

Q3: Which type of internal standard is recommended for the quantitative analysis of this compound?

A3: For accurate and reliable quantification, an isotopically labeled internal standard, such as a deuterated analog of this compound, is considered the gold standard.[1][9] These standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during extraction and ionization, which effectively compensates for matrix effects and other variabilities.[1][9] If an isotopically labeled standard is unavailable, a structural analog with similar properties can be used as an alternative.[9]

Q4: How is Celecoxib metabolized to this compound?

A4: Celecoxib undergoes metabolism primarily in the liver. The process begins with the hydroxylation of the methyl group to form hydroxycelecoxib, a reaction mainly catalyzed by the CYP2C9 enzyme, with a minor contribution from CYP3A4.[10][11] Subsequently, cytosolic alcohol dehydrogenases (ADH1 and ADH2) further oxidize hydroxycelecoxib to form this compound (carboxycelecoxib).[10] This carboxylic acid metabolite is pharmacologically inactive.[10]

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Troubleshooting Steps & Recommendations
Suboptimal pH during Extraction Since this compound is acidic, ensure the plasma sample is acidified to a pH at least 2 units below the analyte's pKa before extraction. This protonates the carboxylic acid group, increasing its solubility in organic solvents.[6]
Inefficient Protein Precipitation If using protein precipitation, ensure an adequate ratio of precipitant (e.g., acetonitrile (B52724), methanol) to plasma (a 3:1 or 4:1 ratio is often effective).[6] Insufficient precipitant can lead to incomplete protein removal and co-precipitation of the analyte.[12]
Improper Solid-Phase Extraction (SPE) Procedure Review and optimize the SPE protocol, including cartridge conditioning, sample loading, washing, and elution steps. Ensure the sorbent type is appropriate for an acidic analyte (e.g., mixed-mode or anion exchange). The elution solvent must be strong enough to desorb the analyte from the sorbent.[13]
Analyte Adsorption Celecoxib and its metabolites may adsorb to the surfaces of collection tubes or pipette tips. Using low-adsorption labware can help mitigate this issue.
Analyte Instability Evaluate the stability of this compound under your experimental conditions (e.g., temperature, pH, light exposure).[5][8] Prolonged exposure to harsh acidic or basic conditions or elevated temperatures during sample processing should be avoided.[6]
Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps & Recommendations
Ion Suppression or Enhancement Improve sample cleanup to remove interfering endogenous components from the plasma matrix. Consider switching from protein precipitation to a more rigorous method like SPE or LLE.[1]
Co-elution with Interfering Components Optimize the chromatographic conditions to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the stationary phase of the column, or modifying the flow rate.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard that co-elutes with the analyte to effectively compensate for matrix effects.[1][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the recovery and analysis of Celecoxib and its carboxylic acid metabolite from plasma, compiled from various studies.

Table 1: Recovery of Celecoxib and its Metabolites using Different Extraction Methods
Analyte Extraction Method Matrix Recovery (%) Reference
CelecoxibSolid-Phase Extraction (C18)Human Plasma>88%[14]
CelecoxibLiquid-Liquid Extraction (ethyl acetate)Human Plasma102.4 - 103.3%[15]
CelecoxibProtein Precipitation (acetonitrile)Human Plasma>80%[12]
Celecoxib and its metabolitesSalting-out Liquid-Liquid ExtractionRat Blood>70%[16][17]
Carboxylic acid containing analyteLiquid-Liquid Extraction (methyl tert.-butyl ether)Human PlasmaNot specified[18]
CelecoxibEffervescence-assisted dispersive liquid-liquid microextractionHuman Plasma94.4%[19]
Table 2: LC-MS/MS Parameters for the Analysis of Celecoxib and its Metabolites
Analyte Lower Limit of Quantitation (LLOQ) Linear Range Matrix Reference
Celecoxib7.0 ng/mLup to 1800 ng/mLHuman Plasma[20]
Celecoxib10 ng/mL10 - 2000 ng/mLHuman Plasma[21]
Celecoxib0.3 nM0.3 - 20000 nMRat Blood[16]
Carboxycelecoxib (M2)1.2 nM1.2 - 20000 nMRat Blood[16]
Hydroxycelecoxib (M3)0.3 nM0.3 - 20000 nMRat Blood[16]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 0.5 mL of plasma, add an appropriate internal standard. Acidify the sample by adding a small volume of a suitable acid (e.g., formic acid) to lower the pH.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent or an acidic buffer to remove interfering substances.

  • Elution: Elute this compound from the cartridge with a suitable elution solvent (e.g., a mixture of acetonitrile and methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS mobile phase.

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Pre-treatment: To 1 mL of plasma, add an internal standard. Adjust the pH of the sample to approximately 5 with a suitable buffer.[15]

  • Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[15][18] Vortex the mixture vigorously for several minutes.

  • Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness. Reconstitute the residue in a mobile phase-compatible solvent for analysis.

Protein Precipitation (PPT) Protocol
  • Sample Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Precipitation: Add three volumes (e.g., 300 µL) of a cold organic solvent such as acetonitrile or methanol, containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for direct injection into the LC-MS/MS system or for further processing (e.g., evaporation and reconstitution).

Visualizations

Celecoxib_Metabolism cluster_cyp CYP2C9 (major) CYP3A4 (minor) cluster_adh Alcohol Dehydrogenases (ADH1, ADH2) Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib Methyl Hydroxylation Carboxycelecoxib Celecoxib Carboxylic Acid Hydroxycelecoxib->Carboxycelecoxib Oxidation cyp adh

Caption: Metabolic pathway of Celecoxib to this compound.

SPE_Workflow start Start plasma Plasma Sample start->plasma pretreatment Acidify & Add Internal Standard plasma->pretreatment loading Sample Loading pretreatment->loading spe_cartridge SPE Cartridge conditioning Conditioning spe_cartridge->conditioning conditioning->loading washing Washing loading->washing elution Elution washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

LLE_Workflow start Start plasma Plasma Sample start->plasma pretreatment Adjust pH & Add Internal Standard plasma->pretreatment extraction Add Organic Solvent & Vortex pretreatment->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Organic Layer centrifugation->collection evaporation Evaporation collection->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

References

Addressing matrix effects in the bioanalysis of Celecoxib carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Celecoxib (B62257) carboxylic acid.

Troubleshooting Guides

This section offers step-by-step guidance for common issues encountered during the bioanalysis of Celecoxib carboxylic acid, with a focus on matrix effects.

Issue: Significant Ion Suppression or Enhancement Observed

Q1: My signal intensity for this compound is unexpectedly low (ion suppression) or high (ion enhancement). What steps can I take to troubleshoot this?

A1: Ion suppression or enhancement is a clear indicator of matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of your analyte.[1][2] Follow this troubleshooting workflow:

  • Confirm Matrix Effect: First, quantitatively assess the extent of the matrix effect using the post-extraction spike method.[1] This will confirm if the issue is indeed related to the matrix.

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before they enter the mass spectrometer.[3]

    • Switch Extraction Method: If you are using protein precipitation (PPT), which is a simpler but less clean method, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3] These methods are more effective at removing phospholipids (B1166683) and salts, which are common sources of matrix effects.[4]

    • Optimize Existing Extraction Method: If you are already using SPE or LLE, re-evaluate your protocol. For SPE, ensure proper conditioning of the cartridge and test different wash and elution solvents. For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase to improve the selectivity for this compound.

  • Optimize Chromatographic Separation: Modifying your LC parameters can separate this compound from the co-eluting interferences.[5]

    • Adjust Gradient: Try a shallower gradient to increase the resolution between your analyte and interfering peaks.[5]

    • Change Column Chemistry: Consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the elution profile.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[6][7] Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[7] If you are not using a SIL-IS, this should be a primary consideration.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components.[2] However, ensure that the final concentration of this compound remains above the lower limit of quantification (LLOQ).[2][3]

G start High Ion Suppression/ Enhancement Observed confirm 1. Quantify Matrix Effect (Post-Extraction Spike) start->confirm evaluate_cleanup 2. Evaluate Sample Cleanup confirm->evaluate_cleanup ppt Using PPT? evaluate_cleanup->ppt Yes optimize_spe_lle Optimize SPE/LLE Protocol (Solvents, pH) evaluate_cleanup->optimize_spe_lle No (Using SPE/LLE) switch_method Switch to SPE or LLE ppt->switch_method chromatography 3. Optimize Chromatography switch_method->chromatography optimize_spe_lle->chromatography gradient Adjust Gradient Profile chromatography->gradient Modify column Change Column Chemistry chromatography->column Modify is 4. Use SIL-IS? gradient->is column->is implement_is Implement a Co-eluting SIL-Internal Standard is->implement_is No dilution 5. Consider Sample Dilution is->dilution Yes implement_is->dilution end Matrix Effect Mitigated dilution->end

Troubleshooting workflow for ion suppression/enhancement.
Issue: High Variability in Quality Control (QC) Samples

Q2: I am observing high %CV (Coefficient of Variation) in my QC samples. Could this be related to matrix effects?

A2: Yes, inconsistent matrix effects across different samples or lots of biological matrix are a common cause of poor precision.

  • Assess Lot-to-Lot Variability: The composition of biological matrices can vary between individuals. It is crucial to evaluate the matrix effect in at least six different sources (lots) of blank matrix during method validation.[1] If you see significant differences in matrix factors between lots, this is the likely source of your imprecision.

  • Review Internal Standard Performance:

    • Is it a SIL-IS? A structural analog internal standard may not have the same chromatographic behavior or ionization response as this compound, and therefore may not adequately compensate for variable matrix effects.[7] Switching to a SIL-IS is the most robust solution.

    • Co-elution: Verify that your internal standard is co-eluting with the analyte. If they elute at different retention times, they may be subjected to different matrix environments, leading to poor correction.

  • Standardize Sample Collection and Handling: Inconsistencies in sample collection (e.g., type of anticoagulant used) or handling (e.g., freeze-thaw cycles) can introduce variability. Ensure all samples, including standards and QCs, are treated identically.

  • Improve Sample Cleanup: A more efficient and consistent sample preparation method will remove more of the variable interfering components, leading to better precision. Re-optimize your SPE or LLE method for maximum and reproducible removal of matrix components.

Frequently Asked Questions (FAQs)

Q3: What are the primary sources of matrix effects in the LC-MS/MS bioanalysis of this compound?

A3: Matrix effects are caused by any component in the sample other than the analyte itself.[8] For this compound in plasma or blood, the main sources include:

  • Phospholipids: These are abundant in biological membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[4]

  • Salts and Ions: Endogenous salts from the biological matrix can alter the droplet formation and evaporation process in the ESI source.[2][4]

  • Endogenous Metabolites: Other small molecules present in the plasma can co-elute and compete with this compound for ionization.[4]

  • Exogenous Components: Anticoagulants (e.g., EDTA, heparin) used during blood collection or co-administered drugs can also interfere with the analysis.

Q4: How do I quantitatively assess the matrix effect for my this compound assay?

A4: The most widely accepted method is the post-extraction spike method .[1] This involves calculating a Matrix Factor (MF). The procedure is as follows:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into a pure solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Then, spike the analyte and internal standard into these extracted samples at the same final concentration as Set A.

  • Analyze both sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for each lot:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate the IS-Normalized MF: To assess how well the internal standard compensates for the matrix effect, calculate:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • The IS-Normalized MF should be close to 1, and the %CV across the different lots should be <15%.

Q5: Which sample preparation method is best for minimizing matrix effects for this compound?

A5: The choice depends on the required sensitivity, throughput, and degree of cleanup needed.

  • Solid-Phase Extraction (SPE): Generally considered to provide the cleanest extracts, offering high recovery and significant reduction of matrix effects. It is very effective at removing both phospholipids and salts.

  • Liquid-Liquid Extraction (LLE): Also a very effective technique for reducing matrix effects. It can be optimized by adjusting solvent polarity and pH to selectively extract the acidic this compound, leaving many interferences behind.

  • Protein Precipitation (PPT): The simplest and fastest method, but it is the least effective at removing matrix components like phospholipids and salts, often resulting in more significant ion suppression. It is generally not recommended for methods requiring high sensitivity.

Q6: Why is a stable isotope-labeled internal standard (SIL-IS) preferred for this compound?

A6: A SIL-IS, such as Celecoxib-d4 carboxylic acid, is considered the "gold standard" because it has the same chemical structure, pKa, and chromatographic retention time as the analyte.[6][7] This near-identical behavior ensures that it is affected by extraction inefficiencies and matrix effects in the exact same way as this compound, providing the most accurate correction and leading to superior accuracy and precision in the final results.[6][7]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Celecoxib and its Metabolites
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Primary Mechanism Protein removal by denaturation with an organic solvent.Partitioning of the analyte between two immiscible liquid phases.Analyte is retained on a solid sorbent, interferences are washed away, and then the analyte is eluted.
Typical Recovery >80% (for Celecoxib)[9]>90% (for Celecoxib)[9][10]>88% (for Celecoxib)[9]
Matrix Effect Mitigation Low (Phospholipids and salts remain soluble)Good to Excellent (Depends on solvent/pH optimization)Excellent (Highly effective at removing phospholipids and salts)
Throughput HighMediumMedium to High (Can be automated)
Cost per Sample LowLow to MediumHigh
Recommendation Suitable for high-concentration samples or when matrix effects are minimal.A robust choice offering a good balance of cleanliness, recovery, and cost.[10]The preferred method for high-sensitivity assays where minimal matrix effects are critical.[6]
Table 2: Example Calculation of Matrix Factor (MF) for this compound

This table illustrates the calculation based on the post-extraction spike methodology. Data is representative.

Plasma LotAnalyte Peak Area (Post-Spiked Matrix)Analyte Peak Area (Neat Solution)Matrix Factor (MF)
1 85,000100,0000.85
2 82,000100,0000.82
3 91,000100,0000.91
4 88,000100,0000.88
5 83,000100,0000.83
6 90,000100,0000.90
Mean 0.87
%CV 4.4%
Conclusion A consistent ion suppression of ~13% is observed. Since the %CV is well below 15%, a suitable internal standard can likely compensate for this effect.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound

This protocol is adapted from methodologies for Celecoxib and its metabolites.[10]

  • Sample Preparation: To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Acidification: Add 50 µL of an acid (e.g., 1M HCl or formic acid) to protonate the carboxylic acid group, enhancing its extraction into an organic solvent. Vortex briefly.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex & Centrifuge: Vortex the mixture vigorously for 2 minutes, then centrifuge at >3000 x g for 10 minutes to separate the layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

G cluster_LLE Liquid-Liquid Extraction Workflow plasma 1. Aliquot Plasma (100 µL) add_is 2. Add Internal Standard plasma->add_is acidify 3. Acidify Sample add_is->acidify add_solvent 4. Add Organic Solvent (e.g., MTBE) acidify->add_solvent vortex 5. Vortex & Centrifuge add_solvent->vortex transfer 6. Transfer Organic Layer vortex->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject for LC-MS/MS Analysis reconstitute->inject

Liquid-Liquid Extraction (LLE) workflow.
Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol is a general procedure based on common SPE practices for acidic compounds.[6][9] A mixed-mode or polymeric reversed-phase sorbent is often suitable.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. Add the internal standard.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences. A second wash with a non-polar solvent like hexane (B92381) can remove lipids.

  • Elution: Elute the this compound and internal standard with 1 mL of a suitable solvent, such as acetonitrile:methanol (1:1, v/v) or methanol containing a small amount of base (e.g., 2% ammonium (B1175870) hydroxide) to deprotonate the analyte.[9]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

G cluster_SPE Solid-Phase Extraction Workflow condition 1. Condition Cartridge (Methanol, Water) pretreat 2. Pre-treat & Acidify Plasma Sample condition->pretreat load 3. Load Sample pretreat->load wash 4. Wash Cartridge (Remove Interferences) load->wash elute 5. Elute Analyte & IS wash->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject for LC-MS/MS Analysis reconstitute->inject

Solid-Phase Extraction (SPE) workflow.

References

Technical Support Center: Stability of Celecoxib Carboxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bioanalysis of Celecoxib (B62257) Carboxylic Acid (CCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of celecoxib's primary metabolite, celecoxib carboxylic acid, in various biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and data interpretation.

Troubleshooting Guide: Common Stability-Related Issues

This guide addresses specific issues that may be encountered during the quantification of this compound in biological samples.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Increased CCA concentration over time in stored plasma/urine samples. Back-conversion (hydrolysis) of this compound acyl-β-D-glucuronide (CCA-G) to CCA. This is more likely to occur at non-neutral pH and higher temperatures.Immediate Action: • Re-assay samples immediately after thawing. • If possible, use an analytical method that simultaneously quantifies both CCA and CCA-G to monitor for conversion.Preventative Measures: • Maintain samples at a pH as close to neutral as possible during collection and processing. • Store samples at ultra-low temperatures (-80°C) to minimize enzymatic and chemical hydrolysis.[1] • Minimize time at room temperature during sample handling.
Low or variable recovery of CCA from plasma or tissue homogenates. 1. Suboptimal pH during extraction: The carboxylic acid moiety of CCA means its ionization state, and therefore its solubility and extraction efficiency, is pH-dependent.2. Adsorption to surfaces: Carboxylic acids can adsorb to glass and plastic surfaces, especially at low concentrations.3. Inefficient protein precipitation or cell lysis: CCA may be trapped within precipitated proteins or unlysed cells.For Suboptimal pH: • Optimize the pH of the sample and extraction solvent. For liquid-liquid extraction (LLE), acidifying the sample to a pH below the pKa of CCA will protonate the carboxylic acid, increasing its hydrophobicity and improving extraction into an organic solvent.For Adsorption: • Use low-adsorption polypropylene (B1209903) tubes and pipette tips. • Consider the addition of a small amount of organic solvent (e.g., acetonitrile) to the sample matrix to reduce non-specific binding.For Inefficient Precipitation/Lysis: • Ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample is sufficient for complete protein removal. • For tissue homogenates, ensure complete cell lysis through appropriate homogenization techniques (e.g., sonication, mechanical disruption).
Decreased CCA concentration after multiple freeze-thaw cycles. Physical and chemical degradation of the analyte due to repeated changes in temperature and the concentration of solutes in the unfrozen fraction of the sample.Immediate Action: • Re-evaluate data from samples that have undergone more freeze-thaw cycles than validated.Preventative Measures: • Aliquot samples into single-use tubes upon initial processing to avoid the need for repeated freeze-thaw cycles. • Validate the stability of CCA for the maximum number of freeze-thaw cycles your samples are expected to undergo. A study on celecoxib and its metabolites in rat blood demonstrated stability for up to three freeze-thaw cycles when stored at -80°C.[1]
Inconsistent results between different batches of analysis. 1. Bench-top instability: CCA may degrade when left at room temperature for extended periods during sample preparation.2. Stock solution instability: The stock and working solutions of CCA may degrade over time if not stored correctly.For Bench-top Instability: • Perform a bench-top stability assessment to determine the maximum time samples can be left at room temperature. A study in rat blood showed stability for at least 2 hours at 25°C.[1] • Process samples on ice and minimize the time between thawing and analysis.For Stock Solution Instability: • Store stock solutions at -20°C or -80°C in tightly sealed containers. • Prepare fresh working solutions regularly and validate their stability over the intended period of use.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of celecoxib?

A1: Celecoxib is primarily metabolized in the liver. The initial step is the oxidation of the methyl group to a primary alcohol (hydroxycelecoxib), which is then further oxidized to a carboxylic acid (this compound). This carboxylic acid metabolite can then be conjugated with glucuronic acid to form an acyl glucuronide.[1]

Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 Celecoxib_Carboxylic_Acid Celecoxib Carboxylic Acid (CCA) Hydroxycelecoxib->Celecoxib_Carboxylic_Acid Alcohol Dehydrogenase CCA_Glucuronide CCA Acyl Glucuronide (CCA-G) Celecoxib_Carboxylic_Acid->CCA_Glucuronide UGTs start Prepare Low & High QC Samples cycle0 Analyze Cycle 0 (Baseline) start->cycle0 freeze1 Freeze Aliquots (-80°C, >=24h) start->freeze1 analyze Analyze All Cycles cycle0->analyze thaw1 Thaw Cycle 1 (Room Temp) freeze1->thaw1 refreeze1 Refreeze Cycle 1 (-80°C, >=12h) thaw1->refreeze1 thaw2 Thaw Cycle 2 (Room Temp) refreeze1->thaw2 refreeze2 Refreeze Cycle 2 (-80°C, >=12h) thaw2->refreeze2 thaw3 Thaw Cycle 3 (Room Temp) refreeze2->thaw3 thaw3->analyze evaluate Evaluate Stability (% Deviation from Baseline) analyze->evaluate start Prepare Low & High QC Samples time0 Analyze Time 0 (Baseline) start->time0 store Store QC Samples (-20°C & -80°C) start->store timepoint1 Analyze at Time Point 1 store->timepoint1 timepoint2 Analyze at Time Point 2 store->timepoint2 timepointN Analyze at Time Point N store->timepointN evaluate Evaluate Stability (% Deviation from Baseline) timepoint1->evaluate timepoint2->evaluate timepointN->evaluate

References

How to resolve co-eluting peaks in Celecoxib impurity analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Celecoxib (B62257) impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, such as co-eluting peaks, encountered during chromatographic analysis.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution of impurities with the main Celecoxib peak or with other impurities is a significant challenge that can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to troubleshoot and resolve these issues.

Question: My chromatogram shows poor resolution between Celecoxib and a known impurity. What is the first step I should take?

The first step is to identify the critical pair of peaks with insufficient separation. Pharmacopeial methods can sometimes be inadequate for resolving key impurities. For instance, the European Pharmacopoeia (EP) method may not sufficiently separate Celecoxib from Impurity B (resolution must be not less than 1.8), and the proposed United States Pharmacopeia (USP) method can show co-elution of Impurity A with the main active pharmaceutical ingredient (API) peak.[1][2]

Once the critical pair is identified, a logical method optimization strategy should be employed. The following workflow outlines the recommended steps.

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks cluster_1 Mobile Phase Modifications cluster_2 Column Chemistry Options start Identify Critical Pair (e.g., Celecoxib & Impurity A/B) mobile_phase Step 1: Modify Mobile Phase start->mobile_phase Start Optimization column_chem Step 2: Change Column Chemistry mobile_phase->column_chem If resolution is still poor ph_adjust Adjust pH of Aqueous Phase (e.g., pH 3.5 phosphate (B84403) buffer) mobile_phase->ph_adjust other_params Step 3: Adjust Other Parameters column_chem->other_params For fine-tuning c18 Try a different C18 Column (different vendor/bonding) column_chem->c18 success Resolution Achieved other_params->success If resolution is adequate organic_ratio Modify Organic Solvent Ratio (e.g., Acetonitrile (B52724) %) ph_adjust->organic_ratio solvent_type Change Organic Solvent (e.g., Methanol instead of ACN) organic_ratio->solvent_type phenyl Use a Phenyl Stationary Phase c18->phenyl chiral Consider a Chiral Column (e.g., Chiralpak IA-3 in RP mode) phenyl->chiral

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Question: How does modifying the mobile phase help in resolving co-eluting peaks of Celecoxib impurities?

Mobile phase modification is a powerful tool to alter the selectivity of the separation. Key parameters to adjust include:

  • pH of the Aqueous Buffer: The pH can affect the ionization state of Celecoxib and its impurities, thereby changing their retention characteristics. A study successfully used a phosphate buffer adjusted to pH 3.5 with phosphoric acid to achieve good separation.[3]

  • Organic Solvent Ratio: Adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer in an isocratic method, or modifying the gradient profile in a gradient method, can significantly impact resolution.

  • Type of Organic Solvent: Switching from acetonitrile to methanol, or using a combination, can alter selectivity due to different solvent-analyte interactions.

Question: When should I consider changing the HPLC column?

If mobile phase adjustments do not provide the desired resolution, changing the stationary phase is the next logical step. Different column chemistries offer different separation mechanisms.

  • Different C18 Columns: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer can provide different selectivity due to variations in silica (B1680970) purity, end-capping, and bonding density.

  • Phenyl Stationary Phases: For aromatic compounds like Celecoxib and its impurities, a phenyl column can offer alternative selectivity through π-π interactions.

  • Chiral Stationary Phases: In some challenging cases, especially with isomeric impurities, a chiral stationary phase used in reverse-phase mode has proven effective. For instance, an immobilized Chiralpak IA-3 column was successfully used to separate all seven process-related impurities listed in the EP and USP monographs.[1][2]

Experimental Protocols

Protocol 1: Improved Isocratic RP-HPLC Method for Process-Related Impurities

This method was developed to provide a simple and robust separation of Celecoxib from its process-related impurities (Impurity-A, B, C, and D).[3]

ParameterSpecification
Stationary Phase Inertsil ODS C18 column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (45:55 v/v)
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Column Temperature 25 °C
Injection Volume 20 µL
Diluent Acetonitrile and Water

Preparation of Phosphate Buffer (pH 3.5): Prepare a solution of dipotassium (B57713) hydrogen phosphate in water and adjust the pH to 3.5 using orthophosphoric acid.

Protocol 2: AQbD-Developed RP-HPLC Method for EP and USP Impurities

This method was developed using Analytical Quality by Design (AQbD) principles to resolve all seven EP and USP listed impurities, overcoming the co-elution issues of the official methods.[1][2]

ParameterSpecification
Stationary Phase Immobilized Chiralpak IA-3 column
Mode Reverse-Phase (RP)
Mobile Phase Acetonitrile and Water (specific ratio determined by Design Space)
Key Optimized Parameters Ratio of acetonitrile, flow rate, and column temperature

Note: The exact conditions for this method are defined by the established "Design Space." Users should consult the original research for the complete details of the multifactorial optimization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common process-related and degradation impurities of Celecoxib? Celecoxib has several known impurities that can arise during synthesis (process-related) or upon storage and exposure to stress conditions (degradation products).[4] The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) define several, including:

  • Celecoxib Related Compound A: The meta-isomer, 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[5]

  • Celecoxib Related Compound B: The regioisomer, 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[5]

  • Other Process Impurities: Impurity-C and Impurity-D have also been identified.[3]

  • Degradation Impurities: Forced degradation studies show that Celecoxib is most susceptible to oxidative stress, leading to the formation of specific degradation products.[3] It is relatively stable under hydrolytic (acidic, basic), thermal, and photolytic conditions.[6][7]

Q2: My method is validated, but I am now seeing a new, unknown peak co-eluting with a known impurity. What should I do? This situation can arise from changes in the manufacturing process of the drug substance, new degradation pathways, or interactions with excipients in the drug product.

G cluster_0 Investigation of New Co-eluting Peak start New co-eluting peak observed specificity Confirm Co-elution: - Peak Purity Analysis (PDA) - Inject individual standards start->specificity method_mod Modify Method for Separation (See Troubleshooting Guide) specificity->method_mod If co-elution is confirmed identification Identify Unknown Peak (LC-MS, NMR) method_mod->identification Once separated validation Re-validate Method for new impurity identification->validation resolution Separation Achieved validation->resolution

Caption: Logical workflow for investigating a new co-eluting peak.

  • Confirm Co-elution: Use a photodiode array (PDA) detector to check the peak purity of the peak . If the peak is not pure, co-elution is occurring.

  • Attempt Separation: Apply the method modification principles outlined in the troubleshooting guide (adjust mobile phase, change column) to separate the new peak from the known impurity.

  • Identify the New Peak: Once separated, use techniques like mass spectrometry (LC-MS) to determine the mass of the unknown peak, which can help in its identification.

  • Re-validation: Once the new impurity is identified and the method is optimized to separate it, the analytical method may need to be re-validated to include quantification of this new impurity.

Q3: How can I quantify impurities that are present at very low levels? Quantifying trace-level impurities requires a method with high sensitivity.

Quantitative Data Summary: Linearity and Quantitation Limits The following table summarizes typical performance data from a validated HPLC method for Celecoxib and its impurities, demonstrating the sensitivity required for impurity analysis.

CompoundLinearity Range (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Celecoxib 0.373 - 2.268~0.07
Impurity A 0.373 - 2.268~0.08
Impurity B 0.373 - 2.268~0.09
Impurity C 0.373 - 2.268~0.07
Impurity D 0.373 - 2.268~0.08
Data derived from published literature for illustrative purposes.[3][6]

To achieve low limits of quantitation (LOQ), ensure:

  • Low-Noise Baseline: Use high-purity solvents and a well-maintained HPLC system.

  • Optimized Wavelength: Use a detection wavelength (e.g., 250-255 nm) that provides a good response for both the API and the impurities.[3][6]

  • Sufficient Injection Volume: A larger injection volume can increase the response, but be cautious of overloading the column.

  • Method Validation: The method must be properly validated according to ICH guidelines to prove its sensitivity, precision, and accuracy at the LOQ level.[7]

References

Technical Support Center: Optimization of Extraction Efficiency for Acidic Metabolites of Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of acidic metabolites of Celecoxib (B62257).

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic metabolites of Celecoxib?

A1: The primary acidic metabolites of Celecoxib are formed through a two-step metabolic process. Initially, Celecoxib is oxidized to hydroxycelecoxib (M3), which is then further oxidized to carboxycelecoxib (M2).[1][2][3][4] Carboxycelecoxib can then be conjugated with glucuronic acid to form carboxycelecoxib glucuronide (M5).[1] These carboxylic acid and glucuronide conjugates are the main acidic metabolites.

Q2: Which extraction methods are most effective for Celecoxib's acidic metabolites?

A2: Several methods can be employed, with the choice depending on the biological matrix, required sensitivity, and available equipment. Commonly used and effective methods include:

  • Salting-Out Liquid-Liquid Extraction (LLE): This is a robust method for extracting Celecoxib and its metabolites from biological samples like rat blood.[1][5][6]

  • Protein Precipitation (PP): A simpler and faster method, often used for plasma samples, where a solvent like acetonitrile (B52724) is used to precipitate proteins.[7][8]

  • Solid-Phase Extraction (SPE): This technique offers high selectivity and recovery and is suitable for cleaning up complex matrices.[9] C18 cartridges are commonly used.[9]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that is rapid, inexpensive, and requires minimal solvent.[10]

Q3: How does the pH of the sample affect extraction efficiency?

A3: The pH of the sample is a critical factor for the extraction of acidic metabolites. To ensure the acidic metabolites are in their non-ionized form, which is more soluble in organic solvents, the sample should be acidified. For instance, in the salting-out LLE method, the sample is often adjusted to an acidic pH (e.g., pH 1.5) before extraction.[1]

Q4: What are typical recovery rates for the extraction of Celecoxib and its acidic metabolites?

A4: With optimized methods, high recovery rates can be achieved. For example, a salting-out liquid-liquid extraction method has been reported to yield recoveries of over 70% for Celecoxib and its metabolites from rat blood.[1][6] Solid-phase extraction has demonstrated recovery rates greater than 88%.[9]

Troubleshooting Guides

Issue 1: Low Recovery of Acidic Metabolites
Potential Cause Troubleshooting Step Rationale
Incorrect Sample pH Ensure the sample is acidified (e.g., pH 1.5-4.5) before adding the extraction solvent.[1][11]Acidic metabolites are more efficiently extracted into organic solvents when they are in their protonated, non-ionized form.
Inappropriate Extraction Solvent For LLE, ensure the solvent is appropriate for extracting acidic compounds. Acetonitrile is commonly used in salting-out LLE.[1][5] For SPE, ensure the cartridge (e.g., C18) and elution solvent are optimized.[9]The polarity and chemical properties of the solvent directly impact its ability to solubilize the target analytes.
Insufficient Vortexing/Mixing Increase the vortexing time and intensity to ensure thorough mixing of the sample with the extraction solvent.[1][5]Adequate mixing is crucial for achieving equilibrium and maximizing the transfer of analytes from the aqueous to the organic phase.
Incomplete Protein Precipitation If using protein precipitation, ensure the ratio of precipitating solvent (e.g., acetonitrile) to sample is sufficient (e.g., 3:1 or higher).[7]Insufficient solvent may lead to incomplete protein removal, trapping the metabolites in the protein pellet.
Issue 2: High Matrix Effects in UPLC-MS/MS Analysis
Potential Cause Troubleshooting Step Rationale
Co-elution of Interfering Substances Optimize the chromatographic gradient to better separate the analytes from matrix components.[1]Improving separation reduces the chance of co-eluting compounds suppressing or enhancing the ionization of the target analytes.
Inefficient Sample Cleanup Employ a more rigorous extraction method like SPE to remove more matrix components before analysis.[9]A cleaner sample will have fewer interfering substances, leading to reduced matrix effects.
Suboptimal Ionization Source Parameters Optimize the ion source parameters on the mass spectrometer, such as ion spray voltage and temperature, to improve analyte signal and reduce matrix interference.[1]Fine-tuning these parameters can enhance the ionization efficiency of the target analytes relative to background ions.

Experimental Protocols

Protocol 1: Salting-Out Liquid-Liquid Extraction (LLE) from Rat Blood

This protocol is adapted from a validated UPLC-MS/MS method for the quantitation of Celecoxib and its metabolites.[1][5][6]

  • Sample Preparation:

    • Pipette 40 µL of rat blood into a microcentrifuge tube.

    • Add 40 µL of saturated NaCl solution (adjusted to pH 1.5 with HCl).

  • Extraction:

    • Add 300 µL of acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 1 minute.

    • Repeat the extraction once.

  • Sample Processing:

    • Combine the extracts and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of 25% acetonitrile containing 0.1% formic acid.

    • Centrifuge at 12,000 x g for 15 minutes.

  • Analysis:

    • Inject 10 µL of the supernatant for UPLC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is based on a method for the determination of Celecoxib in human plasma.[9]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

  • Sample Loading:

    • Load 0.25 mL of human plasma (containing an internal standard) onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elution:

    • Elute Celecoxib and its metabolites using a suitable elution solvent.

  • Analysis:

    • Evaporate the eluate and reconstitute in the mobile phase for HPLC or UPLC-MS/MS analysis.

Quantitative Data Summary

Table 1: UPLC-MS/MS Method Validation Parameters for Celecoxib and its Metabolites

AnalyteLinear Range (nM)LLOQ (nM)Accuracy (%)Precision (RSD %)Recovery (%)
Celecoxib0.3 - 200000.385 - 115< 12> 70
Carboxycelecoxib (M2)1.2 - 200001.285 - 115< 12> 70
Hydroxycelecoxib (M3)0.3 - 200000.385 - 115< 12> 70
Hydroxycelecoxib glucuronide (M1)2.0 - 20002.085 - 115< 12> 70
Carboxycelecoxib glucuronide (M5)1.5 - 60001.585 - 115< 12> 70
Data sourced from a validated UPLC-MS/MS method in rat blood.[1][6]

Visualizations

cluster_metabolism Celecoxib Metabolism Pathway Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib (M3) Celecoxib->Hydroxycelecoxib CYP2C9 Carboxycelecoxib Carboxycelecoxib (M2) (Acidic Metabolite) Hydroxycelecoxib->Carboxycelecoxib ADH Carboxycelecoxib_glucuronide Carboxycelecoxib Glucuronide (M5) (Acidic Metabolite) Carboxycelecoxib->Carboxycelecoxib_glucuronide UGTs

Caption: Metabolic pathway of Celecoxib to its primary acidic metabolites.

cluster_workflow Salting-Out LLE Workflow Start Start: 40 µL Rat Blood Add_Salt Add 40 µL Saturated NaCl (pH 1.5) Start->Add_Salt Add_Solvent Add 300 µL Acetonitrile + IS Add_Salt->Add_Solvent Vortex Vortex Vigorously (1 min) Add_Solvent->Vortex Repeat Repeat Extraction Vortex->Repeat Combine Combine Extracts Repeat->Combine Evaporate Evaporate to Dryness (Nitrogen) Combine->Evaporate Reconstitute Reconstitute in 100 µL 25% ACN + 0.1% Formic Acid Evaporate->Reconstitute Centrifuge Centrifuge (12,000 x g, 15 min) Reconstitute->Centrifuge Inject Inject 10 µL for UPLC-MS/MS Centrifuge->Inject

Caption: Experimental workflow for salting-out liquid-liquid extraction.

References

Technical Support Center: ESI-MS Analysis of Celecoxib Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the electrospray ionization mass spectrometry (ESI-MS) analysis of Celecoxib (B62257) carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect the analysis of Celecoxib carboxylic acid?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This can lead to a decreased signal intensity, resulting in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results. Common sources of ion suppression include salts, endogenous plasma components, and mobile phase additives.

Q2: How can I identify if ion suppression is impacting my this compound analysis?

A2: A widely used technique to identify and assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a this compound standard into the LC eluent after the analytical column but before the ESI source. After establishing a stable baseline signal, a blank matrix sample is injected. A dip in the baseline at the retention time of this compound indicates the presence of co-eluting matrix components causing ion suppression.

Q3: What is the most effective ionization mode for the analysis of this compound to minimize ion suppression?

A3: For the analysis of Celecoxib and its metabolites, including the carboxylic acid form, the negative ion mode has been shown to provide higher signal intensity.[1] This is a crucial first step in method development to enhance sensitivity and potentially reduce interference from matrix components that are more readily ionized in the positive mode.

Q4: Can the choice of an internal standard (IS) help in mitigating ion suppression?

A4: Yes, using a suitable internal standard is a critical strategy. The ideal choice is a stable isotope-labeled (SIL) version of the analyte, such as Celecoxib-d7. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing a more accurate quantification.[2] If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior can be an alternative.

Troubleshooting Guide

Problem: I'm observing low signal intensity and poor reproducibility for this compound, suggesting ion suppression.

Below is a step-by-step guide to troubleshoot and minimize ion suppression in your ESI-MS analysis.

Step 1: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently extracting this compound. Studies that have reported minimal to no matrix effects have utilized the following techniques[1][3][4]:

  • Salting-Out Liquid-Liquid Extraction (LLE): This method has been shown to be effective in extracting Celecoxib and its metabolites from biological matrices like rat blood with good recovery and no obvious matrix effects.[1][3]

  • Solid-Phase Extraction (SPE): SPE is a highly selective technique that can produce a very clean sample extract, thereby minimizing matrix effects.

  • Protein Precipitation: While a simpler method, it may be less effective at removing all interfering components compared to LLE or SPE.

Recommendation: If you are experiencing significant ion suppression, consider switching to a more rigorous sample preparation method like Salting-Out LLE or SPE.

Step 2: Refine Chromatographic Conditions

Optimizing the chromatographic separation is key to resolving this compound from co-eluting matrix interferences.

  • Column Selection: A C18 column is commonly used and has been shown to provide good separation for Celecoxib and its metabolites.[1]

  • Mobile Phase Composition: The choice of mobile phase and additives can significantly influence ionization efficiency.

    • Recommended: A mobile phase consisting of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) solution has been successfully used in methods with minimal matrix effects.[5]

    • Additives to Use with Caution: While additives like formic acid can improve peak shape, they should be used at low concentrations as they can sometimes contribute to ion suppression.

Recommendation: Evaluate your column and mobile phase composition. Ensure your gradient profile provides adequate separation of the analyte from the void volume and other endogenous components.

Step 3: Verify Mass Spectrometry Parameters

Ensure your MS parameters are optimized for this compound.

  • Ionization Mode: As mentioned, negative ion mode is generally preferred.[1]

  • Multiple Reaction Monitoring (MRM): Employing MRM will enhance the specificity for your analyte.[1] Ensure that your precursor and product ion transitions are correctly selected and optimized.

Experimental Protocols

Protocol 1: Salting-Out Liquid-Liquid Extraction for Plasma/Blood Samples[1][3]

This protocol is based on a validated UPLC-MS/MS method that demonstrated no obvious matrix effects for Celecoxib and its metabolites.[1][3]

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add your plasma or blood sample.

    • Add the internal standard solution.

    • Perform a salting-out LLE procedure.

  • UPLC-MS/MS Analysis:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of methanol and an aqueous buffer.

    • MS Detection: Use a triple quadrupole mass spectrometer in negative ion mode with MRM.

Data Presentation: Matrix Effect Evaluation

The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.

AnalyteMatrixMean Matrix Effect (%)Reference
CelecoxibHuman Plasma99-103[5]
Carboxycelecoxib (M2)Rat BloodNo obvious matrix effects observed[1][3]

Visualizations

Logical Workflow for Troubleshooting Ion Suppression

IonSuppressionTroubleshooting Start Start: Low Signal/Poor Reproducibility (Suspected Ion Suppression) CheckMS Step 1: Verify MS Parameters - Negative Ion Mode? - Optimized MRM Transitions? Start->CheckMS OptimizeSamplePrep Step 2: Optimize Sample Preparation - Protein Precipitation? - LLE? - SPE? CheckMS->OptimizeSamplePrep Parameters Correct RefineChroma Step 3: Refine Chromatography - Adequate Separation? - Appropriate Mobile Phase? OptimizeSamplePrep->RefineChroma Suppression Persists Solution Solution: Minimized Ion Suppression - Improved Signal & Reproducibility OptimizeSamplePrep->Solution Suppression Resolved PostColumnInfusion Step 4: Perform Post-Column Infusion - Identify Co-eluting Interferences RefineChroma->PostColumnInfusion Suppression Persists RefineChroma->Solution Suppression Resolved PostColumnInfusion->OptimizeSamplePrep Interference Identified PostColumnInfusion->RefineChroma Interference Identified

Caption: A logical workflow for systematically troubleshooting ion suppression.

Experimental Workflow for this compound Analysis

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing PlasmaSample Plasma/Blood Sample AddIS Add Internal Standard (e.g., Celecoxib-d7) PlasmaSample->AddIS Extraction Extraction (LLE, SPE, or PPT) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection ESI-MS/MS Detection (Negative Ion Mode, MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

References

Technical Support Center: Quantification of Trace Level Impurities in Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of trace level impurities in Celecoxib (B62257).

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Celecoxib?

Celecoxib impurities can be broadly categorized into three main types:

  • Organic Impurities: These can be process-related impurities arising from the manufacturing process or degradation products formed during storage.[1][2] Common process-related impurities include isomers and compounds related to starting materials or intermediates.[3] Degradation can occur under stress conditions such as hydrolysis, oxidation, and photolysis.[2][4]

  • Inorganic Impurities: These can originate from manufacturing processes and include reagents, ligands, and catalysts.[1]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process.[1]

Some specific, known impurities of Celecoxib include Celecoxib Impurity A, Impurity B, ortho-isomer, and a regio-isomer.[3][5][6]

Q2: Why is it challenging to separate Celecoxib from its isomers, particularly EP Impurity A?

The separation of Celecoxib from its positional isomers, like the ortho-isomer (EP Impurity A), is a significant analytical challenge due to their similar physicochemical properties.[3][5] Standard reversed-phase HPLC methods, including those described in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), have shown insufficient selectivity, with EP Impurity A often co-eluting with the main Celecoxib peak.[5] Specialized chromatographic techniques, such as using a chiral stationary phase in reversed-phase mode, have demonstrated successful separation.[5]

Q3: What are the regulatory thresholds for reporting, identifying, and qualifying impurities in a drug substance like Celecoxib?

The International Council for Harmonisation (ICH) Q3A and Q3B guidelines provide a framework for controlling impurities.[7] The thresholds are generally as follows:

  • Reporting Threshold: The level above which an impurity must be reported. This is typically ≥ 0.05%.

  • Identification Threshold: The level above which an impurity's structure must be identified. This is often ≥ 0.10% for a maximum daily dose of ≤ 2g.

  • Qualification Threshold: The level above which an impurity must be qualified for its biological safety. This is typically ≥ 0.15% or a daily intake of > 1.0 mg, whichever is lower.

It is crucial to consult the latest ICH guidelines for specific thresholds based on the maximum daily dose of the drug product.[7][8]

Q4: Can forced degradation studies help in identifying potential impurities?

Yes, forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions.[2][9] These studies involve subjecting the drug substance to conditions like acid and base hydrolysis, oxidation, heat, and photolysis to accelerate degradation.[2][4] The degradation products observed can then be targeted for method development and validation, ensuring the stability-indicating nature of the analytical method.[10] For Celecoxib, significant degradation has been observed in oxidative environments.[2]

Troubleshooting Guides

HPLC Method Troubleshooting

Problem: Poor resolution between Celecoxib and a known impurity.

Possible Cause Troubleshooting Step
Inappropriate Stationary Phase The standard C18 column may not provide sufficient selectivity for closely related isomers. Consider using a different stationary phase, such as a phenyl or a chiral column in reversed-phase mode, which has shown better separation for Celecoxib and its isomers.[5][11]
Mobile Phase Composition The organic modifier and buffer pH play a crucial role in separation. Systematically vary the mobile phase composition (e.g., acetonitrile (B52724)/water ratio) and the pH of the buffer to optimize selectivity.[2]
Column Temperature Temperature can influence selectivity. Investigate the effect of varying the column temperature (e.g., from 25°C to 40°C).[5]
Flow Rate A lower flow rate can sometimes improve resolution, although it will increase the run time.[2]

Problem: Low sensitivity for trace level impurities (LOD/LOQ too high).

Possible Cause Troubleshooting Step
Suboptimal Detection Wavelength Ensure the UV detector is set to a wavelength that provides the best response for both Celecoxib and the impurities of interest. A wavelength of around 250-254 nm is commonly used.[2][12]
High Background Noise Ensure high purity of the mobile phase solvents and reagents to reduce baseline noise.[2]
Insufficient Sample Concentration While keeping the main peak on scale, a higher injection volume or a more concentrated sample solution might be necessary to detect trace impurities.
Detector Limitations For extremely low-level impurities, especially potential genotoxic impurities (PGIs), a more sensitive detection technique like mass spectrometry (LC-MS/MS) may be required.[13][14]
LC-MS/MS Method Troubleshooting

Problem: Matrix effects suppressing the ion signal of impurities.

Possible Cause Troubleshooting Step
Co-eluting Matrix Components Optimize the chromatographic separation to ensure that the impurities of interest elute in a region with minimal co-eluting matrix components from the sample.
Inefficient Sample Preparation Employ more effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before LC-MS/MS analysis.
Ionization Source Conditions Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the ionization of the target analytes and minimize the influence of the matrix.

Quantitative Data Summary

Table 1: Reported Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Celecoxib Impurities by HPLC.

Impurity LOD (µg/mL) LOQ (µg/mL) Reference
Celecoxib0.0860.2625[15]
Celecoxib Impurities0.07 - 0.09-[15]
Celecoxib0.02%0.05%[16]

Table 2: Reported LOD and LOQ for Potential Genotoxic Impurities (PGIs) in Celecoxib by LC-MS/MS.

Impurity LOD (ppm) LOQ (ppm) Reference
(4-sulfamoylphenyl)hydrazine hydrochloride (SHH)0.020.06[14]
(4-methyl-acetophenone)para-sulfonamide phenylhydrazine (B124118) hydrochloride (MAP)0.020.06[14]

Experimental Protocols

Protocol 1: RP-HPLC Method for the Determination of Process-Related Impurities in Celecoxib

This protocol is based on a method developed for the separation of Celecoxib and its process-related impurities.[2]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in a 45:55 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.

  • Detection Wavelength: 250 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Diluent: A mixture of water and acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the Celecoxib sample in the diluent to achieve a final concentration of about 1 mg/mL.[2]

Protocol 2: LC-MS/MS Method for the Determination of Potential Genotoxic Impurities (PGIs) in Celecoxib

This protocol is adapted from a method for the simultaneous determination of two potential genotoxic impurities in Celecoxib.[13][14]

  • Instrumentation: Liquid Chromatograph coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Symmetry C18 (150 mm x 4.6 mm, 3.5 µm).[13]

  • Mobile Phase: A mixture of 5.0 mM ammonium (B1175870) acetate (B1210297) and acetonitrile in a 30:70 (v/v) ratio.[13]

  • Flow Rate: 0.7 mL/min.[13]

  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Prepare a stock solution of the Celecoxib active pharmaceutical ingredient (API) at a concentration of 10 mg/mL in a suitable diluent.

Visualizations

G cluster_0 HPLC Troubleshooting Workflow start Poor Peak Resolution q1 Is the stationary phase appropriate? start->q1 a1_yes Optimize Mobile Phase (Composition & pH) q1->a1_yes Yes a1_no Select Alternative Column (e.g., Phenyl, Chiral) q1->a1_no No q2 Is resolution still poor? a1_yes->q2 a1_no->q2 a2_yes Adjust Column Temperature q2->a2_yes Yes a2_no Method Optimized q2->a2_no No end Consider a different technique (e.g., LC-MS/MS) a2_yes->end

Caption: Troubleshooting workflow for poor HPLC peak resolution.

G cluster_1 Impurity Identification and Qualification Pathway start Impurity Detected above Reporting Threshold q1 Is impurity level > Identification Threshold? start->q1 a1_yes Structural Elucidation Required (e.g., MS, NMR) q1->a1_yes Yes a1_no Report Impurity Level q1->a1_no No q2 Is impurity level > Qualification Threshold? a1_yes->q2 end Set Specification Limits a1_no->end a2_yes Toxicological Assessment Required q2->a2_yes Yes a2_no Control as Specified Impurity q2->a2_no No a2_yes->end a2_no->end

Caption: Decision pathway for impurity identification and qualification based on ICH guidelines.

References

Technical Support Center: Method Refinement for Simultaneous Analysis of Celecoxib and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the simultaneous analysis of Celecoxib (B62257) and its metabolites.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: Poor peak shape or tailing for Celecoxib and its metabolites.

  • Question: My chromatogram shows poor peak shape, specifically tailing, for Celecoxib and its hydroxylated metabolite. What could be the cause and how can I fix it?

  • Answer: Peak tailing can be caused by several factors. Firstly, ensure that the pH of your mobile phase is appropriate. For acidic compounds like Carboxycelecoxib, a mobile phase with a pH lower than the pKa of the analyte will ensure it is in its neutral form, leading to better retention and peak shape on a C18 column. Consider adding a small amount of an acidifier like formic acid or acetic acid to your mobile phase. Secondly, secondary interactions with the stationary phase can cause tailing. Ensure your column is in good condition and consider using a column with end-capping to minimize these interactions. Finally, ensure your sample solvent is compatible with the mobile phase to avoid injection-related peak distortion.

Issue 2: Low sensitivity or signal intensity for the metabolites.

  • Question: I am having trouble detecting the metabolites of Celecoxib, especially the glucuronide conjugates. How can I improve the sensitivity of my LC-MS/MS method?

  • Answer: Low sensitivity for metabolites can be a common challenge. To enhance sensitivity, first optimize the mass spectrometry parameters for each specific metabolite, including precursor and product ion selection, collision energy, and ion source parameters.[1] Ensure that the ionization mode (positive or negative) is optimal for each analyte; Celecoxib and its metabolites can often be detected in negative ion mode.[1][2] Optimizing the sample preparation to pre-concentrate the analytes can also significantly boost the signal. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation for cleaning up the sample and concentrating the metabolites.[3] Additionally, ensure the mobile phase composition is conducive to good ionization.

Issue 3: Inconsistent retention times.

  • Question: The retention times for my analytes are shifting between injections. What could be causing this variability?

  • Answer: Retention time shifts are often due to issues with the HPLC/UPLC system or the mobile phase. Ensure that your pump is delivering a consistent flow rate and that there are no leaks in the system. Check that the mobile phase is properly degassed, as dissolved gases can form bubbles that affect pump performance. Temperature fluctuations can also impact retention times, so ensure your column oven is maintaining a stable temperature. Finally, confirm that the mobile phase composition is consistent and has been prepared accurately for each run.

Issue 4: Matrix effects leading to ion suppression or enhancement.

  • Question: I suspect matrix effects are impacting the accuracy of my quantitative analysis. How can I confirm and mitigate this?

  • Answer: Matrix effects, where co-eluting substances from the biological matrix interfere with the ionization of the analytes, are a common problem in bioanalysis.[4][5] To confirm matrix effects, you can perform a post-extraction addition experiment. Compare the peak area of an analyte in a post-spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects. To mitigate these effects, improve your sample clean-up procedure. SPE is generally more effective at removing interfering matrix components than protein precipitation.[3] Using a stable isotope-labeled internal standard for each analyte is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Celecoxib I should be targeting for simultaneous analysis?

A1: The primary metabolic pathway of Celecoxib involves oxidation of the methyl group to form Hydroxycelecoxib (M3), which is further oxidized to Carboxycelecoxib (M2).[7][8] These phase I metabolites can then undergo phase II metabolism to form glucuronide conjugates.[7][8] Therefore, for a comprehensive analysis, you should aim to simultaneously quantify Celecoxib, Hydroxycelecoxib, and Carboxycelecoxib. The glucuronide conjugates can also be monitored if they are of interest for your specific research question.

Q2: Which analytical technique is most suitable for the simultaneous analysis of Celecoxib and its metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable and widely used technique for the simultaneous quantification of Celecoxib and its metabolites in biological matrices.[1][9][10] This method offers high sensitivity, selectivity, and the ability to handle complex sample matrices. UPLC-MS/MS provides the added advantages of faster analysis times and improved chromatographic resolution.[9]

Q3: What are the typical mass-to-charge ratios (m/z) for Celecoxib and its main metabolites that I should monitor in my LC-MS/MS method?

A3: The specific m/z values will depend on the ionization mode. In negative ion mode, you would typically monitor the [M-H]⁻ ions. The protonated molecular ions [M+H]⁺ can be observed in positive ion mode.

Quantitative Data Summary

CompoundAbbreviationPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Celecoxib-380.1316.37.45
HydroxycelecoxibM3396.0-7.21
CarboxycelecoxibM2410.0-6.67
Hydroxycelecoxib GlucuronideM1--5.08
Carboxycelecoxib GlucuronideM5--4.85

Note: The product ion m/z values and some precursor ion m/z values for the metabolites were not explicitly available in the provided search results. These would need to be determined experimentally during method development. Retention times are based on a specific UPLC-MS/MS method and may vary.[9]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This is a rapid and simple method for sample clean-up.[1][10]

  • To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., Celecoxib-d4).[11]

  • Add 300 µL of cold methanol (B129727) to precipitate the plasma proteins.[11]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. UPLC-MS/MS Method

The following is a representative UPLC-MS/MS method for the analysis of Celecoxib and its metabolites.[9]

  • UPLC System: Waters Acquity UPLC

  • Column: Atlantis T3 column (2.1 mm × 100 mm, 3 µm) or equivalent[10]

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in 5% acetonitrile[10]

  • Mobile Phase B: 10 mM Ammonium formate in 95% acetonitrile[10]

  • Flow Rate: 0.2 mL/min[12]

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for Celecoxib and its metabolites.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add protein_precip Protein Precipitation (e.g., with Methanol) is_add->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the analysis of Celecoxib and its metabolites.

troubleshooting_flow start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No solution_peak Check Mobile Phase pH Inspect Column Condition Verify Sample Solvent peak_shape->solution_peak Yes retention Inconsistent Retention? sensitivity->retention No solution_sensitivity Optimize MS Parameters Improve Sample Prep (SPE) Check Ionization Mode sensitivity->solution_sensitivity Yes matrix Suspected Matrix Effects? retention->matrix No solution_retention Check Pump & Flow Rate Degas Mobile Phase Ensure Stable Temperature retention->solution_retention Yes solution_matrix Perform Post-Extraction Spike Improve Sample Clean-up (SPE) Use Isotope-Labeled IS matrix->solution_matrix Yes end Problem Resolved matrix->end No solution_peak->end solution_sensitivity->end solution_retention->end solution_matrix->end

References

Enhancing the sensitivity of UV detection for Celecoxib carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Celecoxib (B62257) Carboxylic Acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to enhance the sensitivity of UV detection for this analyte.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting Celecoxib Carboxylic Acid using HPLC-UV?

A1: The primary challenges in the HPLC-UV detection of this compound are its relatively weak UV chromophore compared to the parent drug, celecoxib, and potential for poor chromatographic peak shape. The carboxylic acid functional group can lead to interactions with the stationary phase, causing peak tailing, which can complicate integration and reduce sensitivity.

Q2: At what wavelength should I set my UV detector for this compound?

A2: While the optimal wavelength should be determined empirically by scanning a standard of this compound, a common wavelength for the simultaneous detection of celecoxib and its metabolites, including the carboxylic acid, is around 254 nm.[1] Some methods for celecoxib itself have used wavelengths ranging from 220 nm to 260 nm.[2][3]

Q3: How can I improve the peak shape for this compound?

A3: To improve the peak shape and reduce tailing, consider the following:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) with an acidic modifier like phosphoric acid or formic acid can suppress the ionization of the carboxylic acid group and residual silanols on the silica-based column, leading to more symmetrical peaks.

  • Column Choice: Utilize a high-purity, end-capped C18 column to minimize secondary interactions.

  • Ion-Pairing Agents: In some cases, adding a cationic ion-pairing reagent to the mobile phase can improve the retention and peak shape of anionic analytes.

Q4: Is derivatization necessary to enhance the sensitivity of UV detection for this compound?

A4: While not always necessary, pre-column derivatization is a highly effective strategy to significantly enhance the UV detection sensitivity of carboxylic acids.[4] By attaching a chromophore to the carboxylic acid group, the molar absorptivity of the analyte can be greatly increased, leading to lower limits of detection.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-UV analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)
  • Symptom: The peak for this compound is asymmetrical, with a trailing edge that extends significantly.

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Lower the mobile phase pH to 3-4 using an acid like phosphoric acid to protonate the carboxylic acid and reduce interaction with residual silanols. Use a highly end-capped, high-purity silica (B1680970) column.
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase Composition Ensure the mobile phase is adequately buffered. Increase the buffer concentration if necessary.
Contaminated Guard or Analytical Column Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Issue 2: Low Sensitivity / Inability to Detect Low Concentrations
  • Symptom: The peak for this compound is very small or not detectable at the expected concentrations.

  • Possible Causes & Solutions:

CauseSolution
Suboptimal UV Wavelength Determine the absorbance maximum (λmax) of this compound by scanning a standard and set the detector to this wavelength.
Insufficient Molar Absorptivity Implement a pre-column derivatization method to attach a UV-active label to the carboxylic acid group.
Sample Dilution Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to injection.
Detector Malfunction Check the detector lamp intensity and ensure it is functioning correctly.
Issue 3: Variable Retention Times
  • Symptom: The retention time for this compound shifts between injections.

  • Possible Causes & Solutions:

CauseSolution
Inconsistent Mobile Phase Composition Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Changes in Mobile Phase pH Prepare fresh mobile phase and ensure the pH is consistent.
Pump Malfunction Check for leaks in the pump and ensure a consistent flow rate.

Quantitative Data Summary

The following tables summarize typical performance characteristics of HPLC-UV methods for celecoxib and its metabolites. Note that the sensitivity for this compound can be significantly improved with derivatization.

Table 1: HPLC-UV Method Parameters for Celecoxib and its Metabolites

AnalyteColumnMobile PhaseWavelength (nm)Limit of Quantification (LOQ)Linearity RangeReference
CelecoxibMonolithic SilicaAcetonitrile:Water25410 ng/mL10-800 ng/mL[1]
CelecoxibC18 µ-BondapakKH2PO4 (0.01M, pH 4):Acetonitrile (60:40)26010 ng/mL0.01-2.0 µg/mL[3]
CelecoxibC18Acetonitrile:Water:Triethylamine:Orthophosphoric acid (600:400:1:1)220Not Reported14-26 µg/mL[2]
Celecoxib & ImpuritiesSymmetry C18Water:Acetonitrile (50:50)254Not Reported for Metabolites0.35-7 µg/mL (impurities)[5]
Celecoxib & MetabolitesC18Gradient with 0.1% Formic Acid and Acetonitrile2542.0 nM (Carboxycelecoxib - by UPLC-MS/MS)2.0-2000 nM[6]

Experimental Protocols

Protocol 1: Standard HPLC-UV Analysis of this compound

This protocol outlines a general method for the analysis of this compound without derivatization.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Column oven.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid.

    • This compound reference standard.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v).

    • Adjust the pH of the aqueous portion to 3.0 with phosphoric acid.

    • Filter and degas the mobile phase.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

    • Prepare working standards by serial dilution of the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 20 µL.

    • UV detection wavelength: 254 nm.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Protocol 2: Pre-column Derivatization for Enhanced UV Detection

This protocol describes a general procedure for the derivatization of this compound with a chromophoric agent, such as a substituted phenacyl bromide, to enhance UV sensitivity.

  • Derivatization Reagents:

    • Derivatizing agent (e.g., 4-Bromophenacyl bromide).

    • Catalyst (e.g., a crown ether or a tertiary amine).

    • Aprotic solvent (e.g., Acetonitrile).

  • Derivatization Procedure:

    • In a reaction vial, add a known amount of the dried sample or standard containing this compound.

    • Add a solution of the derivatizing agent and the catalyst in acetonitrile.

    • Seal the vial and heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes).

    • Cool the reaction mixture to room temperature.

    • The derivatized sample is now ready for HPLC analysis.

  • Chromatographic Analysis of the Derivative:

    • Use a C18 column and a mobile phase suitable for separating the derivatized product (typically a higher proportion of organic solvent will be needed).

    • Set the UV detector to the absorbance maximum of the derivatized product (e.g., around 260 nm for phenacyl esters).

    • Inject the derivatized sample and quantify using a calibration curve prepared from derivatized standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Optional: Derivatization cluster_hplc HPLC Analysis sample Sample containing This compound extraction Solid-Phase or Liquid-Liquid Extraction sample->extraction concentration Evaporation and Reconstitution extraction->concentration derivatize Add Derivatizing Agent & Catalyst concentration->derivatize If enhancing sensitivity injection Inject into HPLC System concentration->injection heat Heat Reaction Mixture derivatize->heat heat->injection separation C18 Column Separation injection->separation detection UV Detection separation->detection data data detection->data Data Acquisition & Analysis

Caption: Workflow for the analysis of this compound.

Caption: Troubleshooting logic for common HPLC-UV issues.

References

Technical Support Center: Overcoming Solubility Challenges of Celecoxib Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Celecoxib (B62257) Carboxylic Acid (CCA) in analytical solvents during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Celecoxib Carboxylic Acid (CCA) and why is its solubility a concern?

This compound is the primary inactive metabolite of Celecoxib, a selective COX-2 inhibitor. In analytical and bioanalytical studies, accurate quantification of CCA is often necessary for pharmacokinetic and metabolism studies. CCA, like its parent drug Celecoxib, is a poorly water-soluble compound, which can lead to challenges in preparing stock solutions and analytical standards, potentially impacting the accuracy and reproducibility of experimental results.

Q2: What are the key physicochemical properties of Celecoxib and CCA that influence their solubility?

Q3: In which organic solvents is Celecoxib known to be soluble? Can this information be applied to CCA?

Celecoxib has demonstrated good solubility in several organic solvents. This information can serve as a strong starting point for selecting solvents for its carboxylic acid metabolite, as the core molecular structure is similar.

SolventReported Solubility of CelecoxibReference
Ethyl AcetateHighest among tested solvents[1]
Acetonitrile (B52724)High[1]
Methanol (B129727)Freely soluble[2]
EthanolSoluble[2]
Dimethylformamide (DMF)~25 mg/mL[3]
Dimethyl sulfoxide (B87167) (DMSO)~16.6 mg/mL[3]
IsopropanolModerate[1]
ButanolLower[1]
TolueneLowest among tested solvents[1]

Based on this data, acetonitrile and methanol are excellent initial choices for preparing stock solutions of CCA for analytical purposes, such as for HPLC or LC-MS analysis.[4]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound in a chosen solvent.

Root Cause Analysis and Solution Workflow

start Start: CCA powder does not dissolve check_solvent Is the solvent appropriate? (e.g., Methanol, Acetonitrile) start->check_solvent try_sonication Apply sonication for 10-15 minutes check_solvent->try_sonication Yes add_cosolvent Is the solvent purely aqueous? check_solvent->add_cosolvent No gentle_warming Gently warm the solution (e.g., to 30-40°C) try_sonication->gentle_warming gentle_warming->add_cosolvent add_organic Add a small percentage of organic co-solvent (e.g., Methanol or Acetonitrile) add_cosolvent->add_organic Yes check_ph Is the solvent a buffer? add_cosolvent->check_ph No end_soluble Success: CCA is dissolved add_organic->end_soluble increase_ph Increase the pH of the buffer (e.g., to pH > 7) check_ph->increase_ph Yes end_insoluble Issue persists: Consider alternative solvent or salt form check_ph->end_insoluble No increase_ph->end_soluble

Troubleshooting workflow for dissolving CCA.

Detailed Steps:

  • Solvent Selection: Start with a recommended organic solvent such as methanol or acetonitrile.[4] These are commonly used as diluents in analytical methods for Celecoxib and its metabolites.

  • Mechanical Assistance: If the CCA does not readily dissolve, use a vortex mixer to create a suspension. Following this, place the vial in a sonicator bath for 10-15 minutes. The ultrasonic waves can help to break down particle agglomerates and enhance solvation.

  • Temperature Adjustment: Gentle warming can increase the solubility of many compounds. Place the solution in a water bath at 30-40°C and stir or sonicate intermittently. Avoid excessive heat, which could potentially degrade the compound.

  • Co-solvents for Aqueous Solutions: If you are attempting to dissolve CCA in an aqueous buffer for a specific application, its solubility will be very low. The addition of an organic co-solvent is often necessary. Start by adding small increments (e.g., 5-10% v/v) of methanol or acetonitrile to the aqueous solution until the CCA dissolves.

  • pH Adjustment: For aqueous-based solutions, the pH is a critical factor. Since CCA possesses a carboxylic acid group, its solubility will increase significantly at a higher pH. Adjusting the pH of the buffer to above 7 will favor the formation of the more soluble carboxylate salt. For Celecoxib, a significant increase in solubility is observed at pH values above 9.[5][6] A similar trend is expected for CCA.

Issue 2: Precipitation of CCA upon dilution of a stock solution.

Root Cause Analysis and Solution Workflow

start Start: CCA precipitates upon dilution check_diluent Is the diluent significantly different in composition from the stock solvent? start->check_diluent match_solvents Prepare dilutions with a solvent of similar composition to the stock solution check_diluent->match_solvents Yes check_ph_diluent Is the diluent an aqueous buffer? check_diluent->check_ph_diluent No gradual_dilution Perform a stepwise dilution, adding the stock solution to the diluent slowly with vortexing match_solvents->gradual_dilution end_stable Success: Stable diluted solution gradual_dilution->end_stable adjust_ph_diluent Ensure the pH of the diluent is high enough to maintain solubility (e.g., pH > 7) check_ph_diluent->adjust_ph_diluent Yes end_unstable Issue persists: Re-evaluate solvent system check_ph_diluent->end_unstable No adjust_ph_diluent->end_stable

Troubleshooting workflow for CCA precipitation upon dilution.

Detailed Steps:

  • Solvent Mismatch: Precipitation often occurs when a stock solution in a strong organic solvent is diluted into a weaker or purely aqueous solvent. To avoid this, try to match the composition of the diluent to the stock solution solvent as closely as possible. For example, if your stock is in 100% methanol, use a diluent of at least 50% methanol in water for initial dilutions.

  • Dilution Technique: Add the stock solution to the diluent in a stepwise manner while continuously vortexing. This gradual addition can prevent localized high concentrations that may lead to precipitation.

  • pH of the Diluent: If diluting into an aqueous buffer, ensure the pH of the buffer is sufficiently high to maintain the ionized, soluble form of CCA. If the pH of the diluent is too low, the carboxylate will be protonated, leading to precipitation of the less soluble neutral form.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound in Methanol
  • Materials:

    • This compound (CCA) powder

    • HPLC-grade Methanol

    • Analytical balance

    • Volumetric flask (e.g., 10 mL)

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Accurately weigh 10 mg of CCA powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7-8 mL of methanol to the flask.

    • Vortex the mixture for 1-2 minutes to suspend the powder.

    • Place the flask in a sonicator bath for 15 minutes, or until the solid is completely dissolved. Intermittent vortexing can aid dissolution.

    • Allow the solution to return to room temperature.

    • Add methanol to the flask to bring the final volume to the 10 mL mark.

    • Invert the flask several times to ensure a homogenous solution.

    • Store the stock solution in an amber vial at the recommended temperature (typically -20°C or -80°C for long-term storage).[7]

Protocol 2: Preparation of a 10 µg/mL Working Standard of CCA in 50:50 Acetonitrile:Water
  • Materials:

    • 1 mg/mL CCA stock solution in Methanol (from Protocol 1)

    • HPLC-grade Acetonitrile

    • HPLC-grade Water

    • Micropipettes

    • Volumetric flask or centrifuge tube (e.g., 10 mL)

  • Procedure:

    • Pipette 100 µL of the 1 mg/mL CCA stock solution into a 10 mL volumetric flask.

    • Add approximately 5 mL of acetonitrile to the flask and swirl gently.

    • Add approximately 4.9 mL of water to the flask.

    • Bring the solution to the final 10 mL volume with water.

    • Cap the flask and invert several times to mix thoroughly.

    • This working standard is now ready for use in analytical methods such as HPLC or LC-MS. It is recommended to prepare this solution fresh daily.

Signaling Pathways and Logical Relationships

The solubility of this compound is governed by fundamental physicochemical principles. The following diagram illustrates the relationship between the solid state of CCA and its dissolved state, highlighting the factors that can be manipulated to favor dissolution.

cluster_solid Solid State cluster_solution Solution State cluster_factors Influencing Factors Solid_CCA This compound (Solid) Dissolved_CCA This compound (Dissolved) Solid_CCA->Dissolved_CCA Dissolution Dissolved_CCA->Solid_CCA Precipitation Solvent Solvent Choice (e.g., Methanol, ACN) Solvent->Solid_CCA pH pH (for aqueous solutions) pH->Solid_CCA Temperature Temperature Temperature->Solid_CCA Energy Mechanical Energy (Sonication, Stirring) Energy->Solid_CCA

Factors influencing the dissolution of this compound.

References

Forced degradation studies to identify potential stability issues of Celecoxib.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on Celecoxib (B62257). It offers troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Celecoxib expected to degrade?

Celecoxib is a relatively stable molecule but shows degradation under certain stress conditions. Significant degradation has been observed under oxidative conditions, particularly with agents like potassium permanganate (B83412).[1] It is generally stable under hydrolytic (acidic and basic), thermal, and photolytic stress, with minimal degradation reported even after prolonged exposure.[1][2][3] However, irradiation at 254 nm can lead to its complete degradation.[4][5]

Q2: What are the known degradation products of Celecoxib?

Several degradation products of Celecoxib have been identified under various conditions:

  • Photolytic and Non-Forced Conditions: Studies have identified a hydroxylated derivative, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonic acid, and 4-[1-(4-sulfoaminephenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid.[4] One study detected eleven degradation products under irradiation at 254 nm, with structures proposed for nine of them.[4][5]

  • Oxidative Conditions: Significant degradation occurs, leading to the formation of several degradation products.[1] While specific structures are not always detailed in all studies, it is a key stress condition to consider for identifying potential impurities.

  • Acidic and Basic Conditions: Celecoxib is reported to be quite stable under acidic and basic hydrolysis, with very low levels of degradation observed.[1][3]

Q3: What analytical methods are suitable for studying Celecoxib degradation?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for separating and quantifying Celecoxib and its degradation products.[1][6][7][8] Other techniques that have been successfully employed include:

  • Ultra-Pressure Liquid Chromatography/Quadrupole Time-of-Flight/Mass Spectrometry (UPLC-QTOF-MS) for the identification and structural elucidation of degradation products.[4][5]

  • Thin-Layer Chromatography (TLC) with densitometric detection.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or minimal degradation observed under stress conditions. - Insufficiently harsh stress conditions (concentration of stressor, temperature, or duration of exposure).- Celecoxib's inherent stability to the applied stressor.- Increase the concentration of the acid, base, or oxidizing agent.- Elevate the temperature for thermal and hydrolytic studies.- Extend the duration of the stress study.- For photolytic studies, ensure a high-intensity light source (e.g., 254 nm) is used.[4][5]
Poor separation of Celecoxib from its degradation products in HPLC. - Inappropriate HPLC column.- Suboptimal mobile phase composition.- Inadequate gradient elution program.- Use a C18 column, as it has been shown to be effective.[1][7]- Optimize the mobile phase. A common starting point is a mixture of a phosphate (B84403) buffer (pH ~3.5) and acetonitrile (B52724).[1]- Develop a gradient elution method to improve the resolution of closely eluting peaks.
Appearance of unexpected peaks in the chromatogram. - Formation of secondary degradation products.- Interaction with excipients in the formulation.- Contamination of the sample or solvent.- Use a photodiode array (PDA) detector to check for peak purity.- Employ LC-MS to identify the mass of the unknown peaks and aid in structural elucidation.- Analyze a placebo formulation under the same stress conditions to rule out excipient-related degradation products.- Ensure high purity of solvents and proper sample handling.
Variability in the percentage of degradation. - Inconsistent experimental conditions (temperature, light exposure, concentration of stressor).- Issues with sample preparation and dilution.- Tightly control all experimental parameters.- Use calibrated equipment (ovens, light chambers).- Ensure accurate and reproducible sample preparation by using calibrated pipettes and volumetric flasks.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Observations for Celecoxib

Stress ConditionReagent and ConcentrationTemperatureDuration% DegradationKey ObservationsReference(s)
Acidic Hydrolysis 0.1 N HCl80°C24 hoursNot significantNo degradation peak was observed.[1]
Basic Hydrolysis 0.1 N NaOH80°C24 hoursNot significantNo degradation peak was observed.[1]
Oxidative 5% Potassium Permanganate80°C3 hours~18%Significant degradation with major degradation peaks observed.[1]
Oxidative 3% Hydrogen Peroxide23°C817 hours~22%Significant degradation observed.[3]
Thermal Dry Heat105°C24 hoursNot significantNo degradation peak was observed.[1]
Photolytic UV light (254 nm)Ambient24 hoursNot significantNo degradation peak was observed in this specific study, but other studies show significant degradation.[1]
Photolytic UV light (254 nm)Ambient-CompletePromotes complete degradation.[4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve Celecoxib in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the stock solution with 0.1 N HCl and heat at 80°C for 24 hours.[1]

  • Basic Degradation: Mix an aliquot of the stock solution with 0.1 N NaOH and heat at 80°C for 24 hours.[1]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 5% potassium permanganate solution and heat at 80°C for 3 hours.[1]

  • Thermal Degradation: Expose the solid drug powder to dry heat at 105°C for 24 hours.[1]

  • Photolytic Degradation: Expose the solid drug powder and a solution of the drug to UV light (254 nm) for 24 hours.[1]

  • Sample Analysis: At the end of the exposure period, withdraw samples, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a ratio of 45:55 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 250 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 25°C.[1]

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation stock_solution Prepare Celecoxib Stock Solution acid Acidic Hydrolysis (e.g., 0.1N HCl, 80°C) stock_solution->acid base Basic Hydrolysis (e.g., 0.1N NaOH, 80°C) stock_solution->base oxidation Oxidative Stress (e.g., 5% KMnO4, 80°C) stock_solution->oxidation thermal Thermal Stress (e.g., 105°C, solid) stock_solution->thermal photo Photolytic Stress (e.g., UV 254nm) stock_solution->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms quantification Quantify Degradation hplc->quantification identification Identify Degradants lcms->identification pathway Propose Degradation Pathway identification->pathway

Caption: A general experimental workflow for forced degradation studies of Celecoxib.

Celecoxib_Degradation_Pathway cluster_photolytic Photolytic/Non-Forced Degradation cluster_oxidative Oxidative Degradation celecoxib Celecoxib hydroxylated Hydroxylated Derivative celecoxib->hydroxylated Sunlight/Irradiation sulfonic_acid 4-[5-(4-methylphenyl)-3-(trifluoromethyl) -1H-pyrazol-1-yl]benzenesulfonic acid celecoxib->sulfonic_acid Sunlight/Irradiation benzoic_acid 4-[1-(4-sulfoaminephenyl)-3-(trifluoromethyl) -1H-pyrazol-5-yl]benzoic acid celecoxib->benzoic_acid Sunlight/Irradiation oxidative_products Various Oxidized Products (Structures not fully elucidated) celecoxib->oxidative_products Oxidizing Agents (e.g., KMnO4)

Caption: Proposed degradation pathways for Celecoxib under different stress conditions.

References

Best practices for long-term storage of Celecoxib carboxylic acid standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Celecoxib (B62257) carboxylic acid analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid Celecoxib carboxylic acid standards?

A1: For long-term storage, it is recommended to store solid this compound standards at -20°C in a tightly sealed container, protected from light and moisture.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be stored in tightly sealed vials, preferably with PTFE-lined caps. For long-term stability, storage at -80°C is recommended, which can preserve the solution for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for the carboxylic acid metabolite is not extensively available, it is a general best practice to protect all analytical standards from light to prevent potential photodegradation. Therefore, storing the solid standard and its solutions in amber vials or protecting them from light is highly recommended.

Q4: Can I store this compound standards at room temperature?

A4: Room temperature storage is not recommended for the long-term preservation of this compound standards. Elevated temperatures can accelerate the degradation of the standard, compromising its purity and accuracy. For short periods, such as during sample preparation, the standard should be kept at controlled room temperature and protected from direct sunlight.

Q5: What are the signs of degradation in my this compound standard?

A5: Visual signs of degradation in a solid standard can include discoloration or a change in physical appearance. For solutions, the appearance of precipitates or a change in color may indicate degradation. Chromatographically, degradation can be observed as the appearance of new peaks, a decrease in the main peak area, or a change in the peak shape during analysis.

Long-Term Storage Recommendations

Proper storage is critical to maintain the integrity and stability of your this compound standards. The following table summarizes the recommended storage conditions for both solid standards and stock solutions.

FormStorage TemperatureDurationContainerSpecial Considerations
Solid -20°CLong-termTightly sealed, amber glass vialProtect from light and moisture
Stock Solution -80°CUp to 6 monthsTightly sealed vial with PTFE-lined capMinimize headspace to prevent solvent evaporation
Stock Solution -20°CUp to 1 monthTightly sealed vial with PTFE-lined capMinimize headspace to prevent solvent evaporation

Experimental Protocol: UPLC-MS/MS Analysis

This section provides a detailed methodology for the analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is adapted from established protocols for the analysis of Celecoxib and its metabolites in biological matrices.[1][2]

Sample Preparation (Salting-out Liquid-Liquid Extraction)
  • To a 50 µL aliquot of your sample, add an appropriate internal standard.

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins (if in a biological matrix).

  • Vortex the mixture for 1 minute.

  • Add a salting-out agent (e.g., ammonium (B1175870) sulfate).

  • Vortex for an additional 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Conditions
  • LC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: API 5500 Qtrap Mass Spectrometer or equivalent

  • Chromatographic Column: A C18 column is recommended[1]

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid or 10mM ammonium acetate)

  • Flow Rate: 0.4-0.6 mL/min

  • Injection Volume: 5-10 µL

  • Ionization: Electrospray Ionization (ESI), with polarity optimized for this compound

  • Detection: Multiple Reaction Monitoring (MRM)

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and analysis of this compound standards.

IssuePossible Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Incompatible sample solvent.3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace it.2. Ensure the sample is dissolved in the mobile phase or a weaker solvent.3. Adjust the mobile phase pH or add a competing agent.
Variable Retention Times 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Air bubbles in the pump or detector.1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a constant temperature.3. Degas the mobile phase and purge the system.
Low Signal Intensity 1. Degradation of the standard.2. Ion suppression from the sample matrix.3. Incorrect mass spectrometer settings.1. Prepare a fresh stock solution from a properly stored standard.2. Improve sample cleanup or dilute the sample.3. Optimize MS parameters (e.g., cone voltage, collision energy).
Ghost Peaks 1. Carryover from a previous injection.2. Contamination in the mobile phase or system.1. Implement a more rigorous needle wash protocol.2. Use high-purity solvents and flush the system.
High Backpressure 1. Clogged column frit or tubing.2. Particulate matter in the sample.1. Reverse-flush the column (if permissible) or replace the frit.2. Filter all samples before injection.

Visual Workflows

Standard Handling and Storage Workflow

G cluster_0 Receiving and Initial Storage cluster_1 Stock Solution Preparation cluster_2 Working Solution and Analysis cluster_3 Disposal Receive Receive Solid Standard StoreSolid Store at -20°C in a dark, dry place Receive->StoreSolid PrepareStock Prepare Stock Solution StoreSolid->PrepareStock Equilibrate to RT before opening StoreStock Store at -80°C (long-term) or -20°C (short-term) PrepareStock->StoreStock PrepareWorking Prepare Working Solutions StoreStock->PrepareWorking Equilibrate to RT before use Analyze Perform UPLC-MS/MS Analysis PrepareWorking->Analyze Dispose Dispose of expired standards and solutions according to regulations Analyze->Dispose

Caption: Workflow for handling and storing this compound standards.

Troubleshooting Logic for Poor Chromatographic Peaks

G Start Poor Peak Shape? CheckColumn Is the column old or contaminated? Start->CheckColumn CheckSolvent Is the sample solvent compatible? CheckColumn->CheckSolvent No Action_ReplaceColumn Action: Replace or clean the column CheckColumn->Action_ReplaceColumn Yes CheckMobilePhase Is the mobile phase pH appropriate? CheckSolvent->CheckMobilePhase Yes Action_ChangeSolvent Action: Re-dissolve in mobile phase CheckSolvent->Action_ChangeSolvent No Action_AdjustpH Action: Adjust mobile phase pH CheckMobilePhase->Action_AdjustpH No End Problem Resolved CheckMobilePhase->End Yes Action_ReplaceColumn->End Action_ChangeSolvent->End Action_AdjustpH->End

Caption: Decision tree for troubleshooting poor chromatographic peak shapes.

References

Validation & Comparative

A Comparative Guide to Stability-Indicating HPLC Methods for Celecoxib and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a robust stability-indicating analytical method is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative analysis of published High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Celecoxib and its impurities. The presented data, compiled from various scientific publications, is intended to assist in the selection and development of analytical methods for this widely used nonsteroidal anti-inflammatory drug.

Comparison of Validated HPLC Methods

The following tables summarize the chromatographic conditions and validation parameters of three distinct stability-indicating HPLC methods for Celecoxib. These methods have been selected to showcase a range of experimental approaches.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5µm)L11 (4.6 x 250mm, 5 µm)
Mobile Phase Methanol:Acetonitrile (70:30 v/v)[1]Acetonitrile:Water:Triethylamine:Orthophosphoric acid (600:400:1:1 v/v/v/v)[2]Monobasic potassium phosphate (B84403) buffer (pH 3.0):Methanol:Acetonitrile (60:30:10 v/v/v)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]2.0 mL/min[3]
Detection Wavelength 254 nm[1]220 nm[2]215 nm[3]
Retention Time of Celecoxib 3.2 min[1]9.5 min[2]Not Specified

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range 10-100 µg/mL[1]14000-26000 mcg (likely ng/mL)[2]25-120 µg/mL[3]
Correlation Coefficient (r²) Not SpecifiedNot Specified0.9999[3]
Accuracy (% Recovery) 99.99 - 100.41%[1]98.70%[2]97-99%[3]
Precision (%RSD) Not Specified0.655%[2]0.3%[3]
LOD 0.69 µg/mL[1]Not SpecifiedNot Specified
LOQ 2.12 µg/mL[1]Not SpecifiedNot Specified

Understanding Celecoxib Impurities

Celecoxib impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[4][5] A robust stability-indicating method must be able to separate and quantify these impurities to ensure the safety and quality of the final drug product. Some known impurities of Celecoxib include various process-related compounds and degradation products formed under stress conditions.[4]

Experimental Protocols

A generalized experimental protocol for the validation of a stability-indicating HPLC method for Celecoxib, based on common practices found in the literature, is provided below. Specific parameters should be adapted from the methods detailed in Table 1.

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve a suitable amount of Celecoxib reference standard in the mobile phase or a suitable solvent (e.g., methanol) to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linear range for calibration.

  • Sample Preparation (from capsules):

    • Empty and weigh the contents of a representative number of capsules.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Celecoxib.

    • Transfer the powder to a volumetric flask and add a portion of the diluent.

    • Sonicate for a specified time (e.g., 15-20 minutes) to ensure complete dissolution of the active ingredient.[6][7]

    • Dilute to the mark with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the drug substance. These studies expose Celecoxib to various stress conditions to generate potential degradation products. The method is then evaluated for its ability to separate the intact drug from these degradants.

  • Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., at 80°C for 24 hours).[6]

  • Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., at 80°C for 24 hours).[6]

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3-5% H₂O₂) at a specific temperature for a set duration.[6]

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C for 24 hours).[6]

  • Photolytic Degradation: The drug substance is exposed to UV light (e.g., 254 nm) for a defined period.[6]

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the typical workflow for validating a stability-indicating HPLC method and the logical principle behind it.

G cluster_0 Method Development cluster_1 Method Validation (as per ICH Guidelines) cluster_2 Forced Degradation Studies A Literature Review & Initial Method Selection B Optimization of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) A->B C Specificity (Resolution from placebo and impurities) B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate Precision) E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Robustness G->H I Solution Stability H->I O Final Validated Stability-Indicating Method I->O J Acid Hydrolysis K Base Hydrolysis J->K L Oxidative Degradation K->L M Thermal Degradation L->M N Photolytic Degradation M->N N->C

Caption: Workflow for the Validation of a Stability-Indicating HPLC Method.

G cluster_0 Analytical Sample cluster_1 Potential Components Sample Drug Product containing Celecoxib API Celecoxib (Active Pharmaceutical Ingredient) Imp Process-Related Impurities Deg Degradation Products HPLC Stability-Indicating HPLC Method API->HPLC Imp->HPLC Deg->HPLC Chromatogram Resulting Chromatogram HPLC->Chromatogram Peak_API Peak for Celecoxib Chromatogram->Peak_API Peak_Imp Separate Peaks for Impurities Chromatogram->Peak_Imp Peak_Deg Separate Peaks for Degradants Chromatogram->Peak_Deg

Caption: Logical Principle of a Stability-Indicating HPLC Method.

References

A Comparative Pharmacokinetic Profile of Celecoxib and its Carboxylic Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib (B62257) and its primary, pharmacologically inactive carboxylic acid metabolite. The information presented is supported by experimental data to aid in research and drug development.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Celecoxib and its carboxylic acid metabolite following oral administration. The data for Celecoxib is from a study in healthy Thai volunteers who received a single 200 mg oral dose[1][2]. The data for the carboxylic acid metabolite is derived from a study investigating the effects of CYP2C9 genetic polymorphisms in healthy Korean subjects who also received a single 200 mg oral dose of Celecoxib[3]. It is important to note that the data for the metabolite is from a population with normal CYP2C9 metabolism (1/1 genotype) to provide a baseline comparison.

ParameterCelecoxibCarboxylic Acid Metabolite
Cmax (Maximum Plasma Concentration) 686.83 ± 211.35 ng/mL[1][2]Data not directly comparable
Tmax (Time to Cmax) 2.50 ± 1.22 hours[1][2]Data not directly comparable
AUC₀-∞ (Area Under the Curve) 5911.48 ± 1363.51 ng·hr/mL[1]Data not directly comparable
t½ (Elimination Half-life) 8.79 ± 5.49 hours[1][2]Data not directly comparable
CL/F (Apparent Oral Clearance) 35.91 ± 9.85 L/hr[1]Data not directly comparable

Note: Direct comparison of Cmax, Tmax, and AUC for the carboxylic acid metabolite is challenging due to the focus of the available human studies on the impact of genetic variations on the parent drug's pharmacokinetics. However, the study in rats provides some insight into the comparative profile, showing that the AUC for the two main metabolites were less than 10% of that for celecoxib, indicating a low rate of metabolism[4].

Metabolic Pathway

Celecoxib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to a hydroxy metabolite, which is then further oxidized to the carboxylic acid metabolite[5][6]. This metabolic process is a key determinant of Celecoxib's clearance from the body.

Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Hydroxycelecoxib->Carboxylic_Acid_Metabolite Alcohol/Aldehyde Dehydrogenase

Metabolic pathway of Celecoxib to its carboxylic acid metabolite.

Experimental Protocols

The following sections detail the methodologies typically employed in pharmacokinetic studies of Celecoxib.

Clinical Study Protocol

A representative clinical study to evaluate the pharmacokinetics of Celecoxib would involve the following:

  • Study Design: An open-label, single-dose, two-period crossover study is a common design[7].

  • Subjects: Healthy adult male and/or female volunteers, typically between the ages of 18 and 55, are recruited[8]. Subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria[8].

  • Dosing: A single oral dose of Celecoxib (e.g., 200 mg) is administered to fasting subjects[1][2][7].

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. A typical schedule might include samples taken at 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours post-dose[1][2][7]. Plasma is separated from the blood samples and stored frozen until analysis.

Bioanalytical Method: LC-MS/MS

The simultaneous quantification of Celecoxib and its carboxylic acid metabolite in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: A common method for extracting the analytes from plasma is protein precipitation followed by liquid-liquid extraction or solid-phase extraction[9][10]. An internal standard (e.g., a deuterated version of Celecoxib) is added to the plasma samples before extraction to ensure accuracy and precision[9].

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a C18 reversed-phase column with a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate)[9][10].

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The analytes are ionized using electrospray ionization (ESI) and detected in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Celecoxib, its carboxylic acid metabolite, and the internal standard to ensure selectivity and accurate quantification[9].

cluster_0 Sample Preparation cluster_1 Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (MRM) LC->MS

A typical experimental workflow for the bioanalysis of Celecoxib and its metabolite.

References

A Head-to-Head Battle for Bioanalysis: HPLC-UV vs. LC-MS/MS for Celecoxib Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for the quantitative analysis of Celecoxib (B62257) and its primary metabolites.

In the realm of pharmacokinetic and metabolic studies, the accurate quantification of a drug and its metabolites is paramount. Celecoxib, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, primarily yielding hydroxycelecoxib and carboxycelecoxib. The choice of analytical methodology to monitor these compounds can significantly impact the quality and sensitivity of the resulting data. This guide provides a detailed head-to-head comparison of two common analytical platforms, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of Celecoxib and its metabolites.

The Metabolic Journey of Celecoxib

Celecoxib is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[1][2][3] The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib. This active metabolite is further oxidized to the inactive carboxycelecoxib.[3][4] These metabolites, along with their glucuronide conjugates, are the primary forms of Celecoxib excreted from the body.[3][5][6] Understanding this pathway is crucial for designing analytical methods that can accurately track the drug's fate in vivo.

Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol/Aldehyde Dehydrogenase Glucuronide_Conjugates Glucuronide_Conjugates Carboxycelecoxib->Glucuronide_Conjugates UGTs

Caption: Metabolic pathway of Celecoxib.

Experimental Protocols: A Glimpse into the Methodologies

The analytical workflow for both HPLC-UV and LC-MS/MS typically involves sample preparation, chromatographic separation, and detection. The key differences lie in the detection principle and the level of sensitivity and selectivity each technique offers.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection cluster_3 Data Analysis Biological Matrix (Plasma, Urine, etc.) Biological Matrix (Plasma, Urine, etc.) Protein Precipitation / LLE / SPE Protein Precipitation / LLE / SPE Biological Matrix (Plasma, Urine, etc.)->Protein Precipitation / LLE / SPE Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation / LLE / SPE->Evaporation & Reconstitution Reconstituted Sample Reconstituted Sample HPLC System (Pump, Autosampler, Column) HPLC System (Pump, Autosampler, Column) Reconstituted Sample->HPLC System (Pump, Autosampler, Column) UV Detector UV Detector HPLC System (Pump, Autosampler, Column)->UV Detector HPLC-UV Mass Spectrometer Mass Spectrometer HPLC System (Pump, Autosampler, Column)->Mass Spectrometer LC-MS/MS Quantification Quantification UV Detector->Quantification Mass Spectrometer->Quantification

Caption: General experimental workflow for metabolite analysis.
HPLC-UV Methodology

A validated HPLC-UV method for the simultaneous determination of Celecoxib, hydroxycelecoxib, and carboxycelecoxib in human plasma has been reported.[1] The key steps are outlined below:

  • Sample Preparation: Solid-phase extraction (SPE) is employed to clean up the plasma samples and concentrate the analytes.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is used to separate the parent drug and its more polar metabolites.

    • Detection: UV absorbance is monitored at a wavelength where all compounds exhibit reasonable absorption, typically around 254 nm.[1]

LC-MS/MS Methodology

A sensitive UPLC-MS/MS method has been developed for the quantification of Celecoxib and its metabolites in rat blood.[7] The general protocol is as follows:

  • Sample Preparation: A salting-out liquid-liquid extraction (LLE) method can be used to extract the analytes from the biological matrix.[7]

  • Chromatographic Conditions (UPLC):

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is a common technique for these analytes.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each analyte.[7]

Performance Head-to-Head: A Quantitative Comparison

The choice between HPLC-UV and LC-MS/MS often comes down to the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters for the analysis of Celecoxib and its metabolites by both techniques.

ParameterHPLC-UV[1]LC-MS/MS[7]
Analyte(s) Celecoxib, Hydroxycelecoxib, CarboxycelecoxibCelecoxib, Hydroxycelecoxib, Carboxycelecoxib, Glucuronide Conjugates
Matrix Human PlasmaRat Blood
Linearity Range (ng/mL) 10 - 500Celecoxib: ~0.1 - 7640Hydroxycelecoxib: ~0.1 - 7640Carboxycelecoxib: ~0.5 - 7640
Lower Limit of Quantification (LLOQ) (ng/mL) 10Celecoxib: ~0.1Hydroxycelecoxib: ~0.1Carboxycelecoxib: ~0.5
Intra-assay Variability (%CV) 4.0 - 12.6<12
Inter-assay Variability (%CV) 4.9 - 14.2<12

Discussion: Making the Right Choice

HPLC-UV is a robust, cost-effective, and widely available technique. For studies where metabolite concentrations are expected to be relatively high (in the ng/mL range), HPLC-UV can provide reliable quantitative data. The method is simpler to operate and maintain compared to LC-MS/MS. However, its main limitations are lower sensitivity and potential for interference from co-eluting endogenous compounds in complex biological matrices. The selectivity of UV detection is based on the chromophore of the molecule, and compounds with similar UV spectra can be difficult to distinguish if they are not chromatographically resolved.

LC-MS/MS , on the other hand, offers significantly higher sensitivity and selectivity.[2] The ability to monitor specific mass transitions for each analyte (MRM mode) virtually eliminates interferences from the sample matrix, leading to cleaner chromatograms and more accurate quantification, especially at low concentrations.[8] This makes it the gold standard for bioanalysis, particularly for studies involving low drug doses, low-level metabolites, or when sample volume is limited.[2] The initial instrument cost and operational complexity are higher than for HPLC-UV.

Conclusion

The choice between HPLC-UV and LC-MS/MS for Celecoxib metabolite analysis is application-dependent.

  • Choose HPLC-UV for routine analysis, quality control, or pharmacokinetic studies where metabolite concentrations are expected to be well within the ng/mL range and cost is a major consideration. Its simplicity and robustness are advantageous in high-throughput environments.

  • Choose LC-MS/MS for demanding bioanalytical studies that require high sensitivity and selectivity, such as in early drug discovery, metabolism studies with low-level metabolites, or when dealing with complex biological matrices. Its superior performance in terms of LLOQ and specificity justifies the higher cost and complexity for research and development applications where data quality is paramount.

Ultimately, a thorough validation of the chosen method according to regulatory guidelines is essential to ensure the reliability and accuracy of the generated data in any drug development program.

References

A Comparative Guide to the Bioanalysis of Celecoxib Carboxylic Acid: A Cross-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Celecoxib carboxylic acid, the primary metabolite of the nonsteroidal anti-inflammatory drug Celecoxib. By presenting data and protocols from two independent research laboratories, this document aims to facilitate the selection and implementation of robust analytical methodologies.

The data herein is synthesized from two key publications that have established and validated methods for the simultaneous determination of Celecoxib and its metabolites. While a direct inter-laboratory cross-validation study has not been published, this guide serves as a valuable comparative tool by juxtaposing the experimental approaches and performance characteristics of these independently developed methods.

Quantitative Method Performance

The selection of a bioanalytical method is often guided by its performance characteristics, including linearity, sensitivity, accuracy, and precision. Below is a summary of the validation parameters for the quantification of this compound from two distinct laboratories.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for this compound

ParameterLaboratory 1 (Li et al., 2014)[1]Laboratory 2 (Lee et al., 2015)[2]
Instrumentation UPLC-MS/MSLC-MS/MS
Matrix Rat BloodRat Plasma
Linearity Range 1.2 - 20,000 nM1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1.2 nM1 ng/mL
Intra-day Precision (%RSD) < 12%< 15%
Inter-day Precision (%RSD) < 12%< 15%
Intra-day Accuracy 85 - 115%85 - 115%
Inter-day Accuracy 85 - 115%85 - 115%
Recovery > 70%Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the key experimental protocols from the two laboratories.

Laboratory 1: UPLC-MS/MS Method (Li et al., 2014)[1]

Sample Preparation:

A salting-out liquid-liquid extraction method was employed. To a sample of rat blood, an internal standard was added, followed by a salt solution and an extraction solvent. After vortexing and centrifugation, the organic layer was separated, evaporated to dryness, and the residue was reconstituted for injection into the UPLC-MS/MS system.

Chromatographic Conditions:

  • Column: Not specified in the provided abstract.

  • Mobile Phase: Not specified in the provided abstract.

  • Flow Rate: Not specified in the provided abstract.

  • Injection Volume: Not specified in the provided abstract.

Mass Spectrometry Conditions:

  • Instrument: API 5500 Qtrap mass spectrometer.

  • Ionization Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Specific precursor and product ion transitions were used for the quantification of carboxycelecoxib.

Laboratory 2: LC-MS/MS Method (Lee et al., 2015)[2]

Sample Preparation:

A simple protein precipitation method was utilized. An internal standard was added to a rat plasma sample, followed by a precipitating agent. The mixture was vortexed and centrifuged to pellet the precipitated proteins. The supernatant was then transferred for analysis.

Chromatographic Conditions:

  • Column: Atlantis T3 column (2.1 mm × 100 mm, 3 μm).[2]

  • Mobile Phase: A gradient of 10 mM ammonium (B1175870) formate (B1220265) in 5% acetonitrile (B52724) and 10 mM ammonium formate in 95% acetonitrile.[2]

  • Flow Rate: Not specified in the provided abstract.

  • Injection Volume: Not specified in the provided abstract.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in alternating polarity switching mode.[2]

  • Transitions: Specific precursor and product ion transitions were monitored for this compound.

Experimental Workflow Visualization

To better illustrate the logical flow of a bioanalytical method validation and cross-laboratory comparison, the following diagram is provided.

CrossValidationWorkflow cluster_lab1 Laboratory 1 cluster_lab2 Laboratory 2 lab1_dev Method Development lab1_val Method Validation lab1_dev->lab1_val lab1_data Validation Data 1 lab1_val->lab1_data compare Comparative Analysis lab1_data->compare lab2_dev Method Development lab2_val Method Validation lab2_dev->lab2_val lab2_data Validation Data 2 lab2_val->lab2_data lab2_data->compare guide Comparison Guide compare->guide

Caption: A logical workflow for the cross-validation of analytical methods.

Signaling Pathway of Celecoxib Metabolism

The biotransformation of Celecoxib is a key consideration in its analysis. The following diagram illustrates the primary metabolic pathway leading to the formation of this compound.

CelecoxibMetabolism celecoxib Celecoxib hydroxy Hydroxycelecoxib celecoxib->hydroxy CYP450 Oxidation carboxy This compound hydroxy->carboxy Dehydrogenase Oxidation

Caption: The metabolic pathway of Celecoxib to its carboxylic acid metabolite.

References

A Comparative Guide to the Metabolic Profiles of Celecoxib Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib (B62257) in various preclinical species—namely rats, dogs, and monkeys—and humans. Understanding species-specific differences in drug metabolism is paramount for the accurate extrapolation of preclinical safety and efficacy data to human clinical outcomes. This document synthesizes available experimental data to highlight these differences and provides detailed methodologies for key experiments.

Metabolic Pathways of Celecoxib

The primary metabolic pathway of Celecoxib is qualitatively similar across humans, monkeys, rats, and dogs. The biotransformation predominantly involves the oxidation of the tolyl-methyl group.[1] This process occurs in two main steps:

  • Hydroxylation: The methyl group of Celecoxib is first hydroxylated to form hydroxycelecoxib. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes.

  • Oxidation: The newly formed hydroxyl group is then further oxidized to a carboxylic acid, yielding carboxycelecoxib.

  • Glucuronidation: The carboxylic acid metabolite can then undergo phase II conjugation to form an acyl-glucuronide.

It is important to note that the primary metabolites, hydroxycelecoxib and carboxycelecoxib, are pharmacologically inactive.[2]

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP450 (Oxidation) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol/Aldehyde Dehydrogenase (Oxidation) Glucuronide Carboxycelecoxib Glucuronide Carboxycelecoxib->Glucuronide UGT (Glucuronidation)

Caption: Metabolic pathway of Celecoxib.

Quantitative Comparison of Metabolic Profiles

Significant quantitative differences exist in the metabolism of Celecoxib across species. These differences are evident in both in vitro enzyme kinetics and in vivo pharmacokinetic parameters.

ParameterHumanMonkey (Cynomolgus)RatDog (Beagle)
Major Metabolizing CYP Isoform CYP2C9--CYP2D15
In Vitro Metabolism (Liver Microsomes)
Hydroxycelecoxib Formation
Vmax (nmol/min/mg protein)0.70 ± 0.45Not directly reportedNot directly reportedHigher rate in extensive metabolizers vs. poor metabolizers[3]
Km (µM)3.8 ± 0.95Not directly reportedNot directly reported-
In Vivo Pharmacokinetics
Major Excretion Route Feces (57%) and Urine (27%)[2]Feces (~64%)Feces (88-94%)Feces (~80-83%)
Major Excreted Metabolite CarboxycelecoxibCarboxycelecoxibCarboxycelecoxibCarboxycelecoxib
Plasma Clearance (CL/F) ~30 L/hr (for CYP2C91/1)[4]--18.2 ± 6.4 mL/min/kg (EM) vs. 7.15 ± 1.41 mL/min/kg (PM)[3]
Plasma Half-life (t½) ~11 hours-~2.8 hours1.72 ± 0.79 h (EM) vs. 5.18 ± 1.29 h (PM)[3]

Experimental Protocols

In Vitro Metabolism in Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of Celecoxib using liver microsomes from different species.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Thaw Liver Microsomes (Human, Monkey, Rat, Dog) Incubation_mix Incubation Mixture: - Microsomes - Buffer (e.g., Phosphate (B84403), pH 7.4) - Celecoxib Microsomes->Incubation_mix Cofactors Prepare NADPH-generating system (NADP+, G6P, G6PD) Start_reaction Initiate Reaction (add NADPH-generating system) Cofactors->Start_reaction Celecoxib_sol Prepare Celecoxib Stock Solution (in organic solvent, e.g., Methanol) Celecoxib_sol->Incubation_mix Preincubation Pre-incubate at 37°C Incubation_mix->Preincubation Preincubation->Start_reaction Incubate Incubate at 37°C with shaking Start_reaction->Incubate Stop_reaction Terminate Reaction (e.g., add cold acetonitrile) Incubate->Stop_reaction Centrifuge Centrifuge to pellet protein Stop_reaction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_analysis Data Analysis (Metabolite identification and quantification) LCMS->Data_analysis

Caption: Experimental workflow for in vitro metabolism.

Detailed Method:

  • Preparation of Reagents:

    • Liver microsomes from human, monkey, rat, and dog are thawed on ice.

    • An NADPH-generating system is prepared containing NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PD) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • A stock solution of Celecoxib is prepared in an organic solvent such as methanol.

  • Incubation:

    • The incubation mixture contains liver microsomes (e.g., 0.5 mg/mL protein), buffer, and Celecoxib at various concentrations.

    • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

    • The metabolic reaction is initiated by the addition of the NADPH-generating system.

    • The reaction is allowed to proceed at 37°C with gentle shaking for a specified time course.

    • The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Analysis:

    • The terminated reaction mixture is centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the parent drug and its metabolites, is collected for analysis.

    • Analysis is performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

    • The concentrations of Celecoxib and its metabolites (hydroxycelecoxib and carboxycelecoxib) are determined by comparing their peak areas to those of known standards.

In Vivo Pharmacokinetic Studies

This protocol provides a general outline for conducting in vivo pharmacokinetic studies of Celecoxib in different species.

  • Animal Dosing and Sampling:

    • Animals (e.g., rats, dogs, monkeys) are administered a single oral or intravenous dose of Celecoxib.

    • Blood samples are collected at predetermined time points post-dose via appropriate methods for each species (e.g., tail vein sampling in rats, cephalic vein in dogs and monkeys).

    • Plasma is separated from the blood samples by centrifugation.

  • Sample Preparation:

    • Plasma samples are subjected to a protein precipitation or liquid-liquid extraction procedure to isolate the drug and its metabolites. An internal standard is added to correct for extraction efficiency and instrument variability.

  • Analytical Method:

    • The concentrations of Celecoxib and its metabolites in the extracted plasma samples are quantified using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), and half-life (t½) using non-compartmental analysis.

Logical Relationship of Celecoxib Biotransformation

The biotransformation of Celecoxib follows a logical, sequential process of oxidation and conjugation, which is a common detoxification pathway for many xenobiotics.

Biotransformation_Logic Start Celecoxib Administration Absorption Absorption from GI Tract Start->Absorption Distribution Distribution to Tissues Absorption->Distribution Metabolism Hepatic Metabolism Distribution->Metabolism PhaseI Phase I: Oxidation (Hydroxylation & Carboxylation) Metabolism->PhaseI Primary Excretion Excretion Metabolism->Excretion Unchanged Drug PhaseII Phase II: Conjugation (Glucuronidation) PhaseI->PhaseII Sequential PhaseI->Excretion PhaseII->Excretion Feces Fecal Excretion Excretion->Feces Major Route Urine Renal Excretion Excretion->Urine Minor Route

Caption: Logical flow of Celecoxib biotransformation.

References

The Metabolic Fate of Celecoxib: A Comparative Analysis of its Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic pathway of a drug is paramount for optimizing its therapeutic efficacy and safety profile. In the case of the widely-prescribed non-steroidal anti-inflammatory drug (NSAID) celecoxib (B62257), its biotransformation primarily yields two key metabolites: hydroxycelecoxib and celecoxib carboxylic acid. This guide provides a comprehensive comparison of these two primary metabolites, supported by experimental data and detailed methodologies.

Celecoxib is extensively metabolized in the liver, with less than 3% of the drug being excreted unchanged.[1][2] The primary metabolic route involves a two-step oxidative process. The initial and rate-limiting step is the hydroxylation of the methyl group on the p-tolyl moiety of celecoxib, forming hydroxycelecoxib. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[1][2] Subsequently, the newly formed hydroxyl group of hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to yield this compound.[1][2] Both hydroxycelecoxib and this compound are considered pharmacologically inactive, meaning they do not contribute to the therapeutic effects of the parent drug.[1][2]

Comparative Pharmacokinetics

A key aspect of understanding the metabolic profile of a drug lies in the quantitative analysis of its metabolites in biological fluids. The following table summarizes the pharmacokinetic parameters of celecoxib and its two primary metabolites, hydroxycelecoxib and this compound, in rat plasma following a single oral administration of celecoxib.

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Celecoxib 1856.7 ± 354.12.0 ± 0.08456.9 ± 1234.5
Hydroxycelecoxib 45.3 ± 10.24.0 ± 1.2289.7 ± 65.4
This compound 123.5 ± 28.96.0 ± 2.51023.6 ± 245.8

Data from a pharmacokinetic study in rats following a 10 mg/kg oral dose of celecoxib.[1]

As the data indicates, the systemic exposure (AUC) of both metabolites is significantly lower than that of the parent drug, celecoxib. Notably, the AUC of this compound is approximately 3.5 times higher than that of hydroxycelecoxib, suggesting a relatively efficient conversion of the intermediate metabolite to the final carboxylic acid form.

Experimental Protocols

The accurate quantification of celecoxib and its metabolites is crucial for pharmacokinetic and metabolism studies. A widely used and highly sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., a deuterated analog of celecoxib).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for celecoxib, hydroxycelecoxib, and this compound.

Visualizing the Metabolic Pathway and Experimental Workflow

To further elucidate the processes described, the following diagrams were generated using the Graphviz DOT language.

Metabolic Pathway of Celecoxib Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxylic_Acid Celecoxib Carboxylic Acid Hydroxycelecoxib->Carboxylic_Acid Alcohol Dehydrogenase

Metabolic Pathway of Celecoxib

Experimental Workflow for Metabolite Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Pharmacokinetic_Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic_Analysis

Experimental Workflow for Metabolite Quantification

References

Interspecies Comparison of Celecoxib Metabolism to Carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic conversion of celecoxib (B62257) to its primary inactive metabolite, celecoxib carboxylic acid, across various preclinical species and humans. Understanding these interspecies differences is crucial for the accurate interpretation of preclinical data and its extrapolation to human clinical outcomes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Introduction to Celecoxib Metabolism

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism primarily in the liver. The major metabolic pathway involves a two-step oxidation of the tolyl-methyl group. First, celecoxib is hydroxylated to form hydroxycelecoxib. This intermediate is then further oxidized to the pharmacologically inactive this compound.[1][2] This carboxylic acid metabolite is the principal metabolite identified in the excreta of all species studied, including humans, mice, rats, rabbits, dogs, and monkeys.[3]

Comparative Pharmacokinetics of Celecoxib and Carboxylic Acid Metabolite

Significant interspecies differences exist in the pharmacokinetic profiles of celecoxib and its carboxylic acid metabolite. While qualitative data indicates the carboxylic acid metabolite is predominant across species, quantitative data for direct comparison is not consistently available in the public domain for all species. The following tables summarize the available quantitative data.

Table 1: Pharmacokinetic Parameters of Celecoxib and its Carboxylic Acid Metabolite in Rats (Single Oral 20 mg/kg Dose)

CompoundCmax (nM)Tmax (hr)AUC (0-t) (nM*hr)t1/2 (hr)
Celecoxib 10800 ± 18003.7 ± 1.592000 ± 120007.1 ± 1.1
This compound 7300 ± 11009.3 ± 1.0118000 ± 160008.9 ± 1.0
Data presented as mean ± SD. Sourced from Zhang et al., 2015.

Table 2: Excretion of Celecoxib and its Carboxylic Acid Metabolite in Humans (Single 300 mg Oral Dose of [14C]Celecoxib)

Excretion RouteCompoundPercentage of Administered Dose
Feces Celecoxib2.56 ± 1.09
This compound54.4 ± 6.8
Urine This compound18.8 ± 2.1
Data presented as mean ± SD.

Enzymatic Pathways and Interspecies Variation

The enzymatic machinery responsible for celecoxib metabolism shows notable differences across species.

In humans , the initial hydroxylation of celecoxib is primarily catalyzed by cytochrome P450 2C9 (CYP2C9) , with a minor contribution from CYP3A4 .[2][4] The subsequent oxidation of hydroxycelecoxib to the carboxylic acid is carried out by cytosolic alcohol dehydrogenases (ADH1 and ADH2) .[2][4]

In rats , which lack a direct ortholog of human CYP2C9, other CYP isoforms are responsible for the initial hydroxylation step. While the specific isoforms are not definitively identified in the provided search results, the metabolic pathway to the carboxylic acid metabolite is confirmed to be the major route.[5]

For other preclinical species such as mice, dogs, and monkeys , while the carboxylic acid is the main metabolite, the specific CYP enzymes involved in the initial hydroxylation have not been fully elucidated in the available literature. It is known that there are significant species differences in CYP enzyme profiles which can affect drug metabolism.[6][7]

The following diagram illustrates the general metabolic pathway of celecoxib.

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP450 Enzymes (e.g., Human: CYP2C9 >> CYP3A4) Carboxylic_Acid Celecoxib Carboxylic Acid Hydroxycelecoxib->Carboxylic_Acid Alcohol Dehydrogenases (e.g., Human: ADH1, ADH2)

Metabolic pathway of Celecoxib to Carboxylic Acid.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of celecoxib in liver microsomes from different species.

Objective: To determine the rate of celecoxib metabolism and the formation of its metabolites in vitro.

Materials:

  • Liver microsomes from human, rat, mouse, dog, and monkey

  • Celecoxib

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • UPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (typically 0.5-1.0 mg/mL protein concentration) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding celecoxib (at various concentrations to determine enzyme kinetics) and the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Termination: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • UPLC-MS/MS Analysis: Analyze the samples using a validated UPLC-MS/MS method to quantify the remaining celecoxib and the formed hydroxycelecoxib and carboxylic acid metabolites.

The following diagram illustrates a typical experimental workflow for an in vitro metabolism study.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Celecoxib_sol Celecoxib Solution Celecoxib_sol->Incubate NADPH_sys NADPH System NADPH_sys->Incubate Time_points Collect at Time Points Incubate->Time_points Terminate Terminate with Acetonitrile + IS Time_points->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze UPLC-MS/MS Analysis Centrifuge->Analyze

Workflow for in vitro Celecoxib metabolism assay.
In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for determining the pharmacokinetic profile of celecoxib and its metabolites in an animal model.

Objective: To quantify the plasma concentrations of celecoxib and its carboxylic acid metabolite over time after administration.

Materials:

  • Test animals (e.g., rats, dogs, monkeys)

  • Celecoxib formulation for administration (e.g., oral gavage)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Centrifuge

  • UPLC-MS/MS system

Procedure:

  • Animal Dosing: Administer a single dose of celecoxib to the animals (e.g., via oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Sample Extraction: Extract celecoxib and its metabolites from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • UPLC-MS/MS Analysis: Quantify the concentrations of celecoxib and its carboxylic acid metabolite in the extracted samples using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.

UPLC-MS/MS Analytical Method

A sensitive and specific UPLC-MS/MS method is essential for the accurate quantification of celecoxib and its metabolites.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 50mm × 2.1mm, 1.7 µm).

  • Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive or negative electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for celecoxib, hydroxycelecoxib, carboxycelecoxib, and the internal standard need to be optimized.

Sample Preparation for Analysis:

  • Protein Precipitation: Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) containing an internal standard to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.

  • Liquid-Liquid Extraction: Mix the plasma sample with an immiscible organic solvent. After vortexing and centrifugation, the organic layer containing the analytes is collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.

Conclusion

The metabolism of celecoxib to its carboxylic acid metabolite is a conserved pathway across humans and common preclinical species. However, significant quantitative differences in the rate and extent of this metabolic conversion, driven by variations in CYP450 and dehydrogenase enzyme activities, are likely. The data presented in this guide highlights the importance of conducting species-specific metabolic studies. For a more complete understanding, further research is needed to generate comparative in vitro kinetic data and in vivo pharmacokinetic profiles of the carboxylic acid metabolite in mice, dogs, and monkeys. Such data will be invaluable for refining the preclinical to clinical translation of celecoxib and other drug candidates with similar metabolic pathways.

References

Navigating the Analysis of Celecoxib and its Metabolites: A UPLC-MS/MS Method Validation and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of celecoxib (B62257) and its metabolites is crucial for pharmacokinetic studies and understanding its biotransformation. This guide provides a comprehensive validation of a UPLC-MS/MS method for this purpose, alongside a comparison with alternative analytical approaches, supported by experimental data.

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is extensively metabolized in the liver, primarily by cytochrome P450 2C9 (CYP2C9), to form hydroxycelecoxib, which is then further oxidized to carboxycelecoxib.[1][2] These metabolites are pharmacologically inactive.[1] The development of a robust analytical method capable of concurrently measuring the parent drug and its key metabolites is essential for a complete pharmacokinetic profile. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as the preferred technique due to its high sensitivity, selectivity, and speed.[3][4]

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of a validated UPLC-MS/MS method for the simultaneous determination of Celecoxib and its major metabolites, contrasted with an alternative High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

ParameterUPLC-MS/MS MethodHPLC-UV Method
Analytes Celecoxib, Carboxycelecoxib (M2), Hydroxycelecoxib (M3), Hydroxycelecoxib glucuronide (M1), Carboxycelecoxib glucuronide (M5)Celecoxib, Carboxycelecoxib, Hydroxycelecoxib
Linearity Range Celecoxib: 0.3-20000 nMM2: 1.2-20000 nMM3: 0.3-20000 nMM1: 2.0-2000 nMM5: 1.5-6000 nM[5]Typically in the µg/mL range
Lower Limit of Quantification (LLOQ) Celecoxib: 0.3 nMM2: 1.2 nMM3: 0.3 nMM1: 2.0 nMM5: 1.5 nM[5]~25 nM for metabolites[5]
Precision (RSD%) Intra-day & Inter-day: <12%[5]Typically <15%
Accuracy (%) Intra-day & Inter-day: 85-115%[5]Typically 85-115%
Sample Preparation Salting-out liquid-liquid extraction[5] or Protein precipitation[6]Liquid-liquid extraction[7]
Run Time ~3 minutes[8]>10 minutes
Selectivity High (based on mass-to-charge ratio)Lower (potential for interference)[7]
Sensitivity High[5]Moderate[7]

Experimental Protocols

A detailed methodology for the validated UPLC-MS/MS method is provided below, offering a reproducible protocol for researchers.

Validated UPLC-MS/MS Method

This method was established for the simultaneous quantitation of celecoxib and its metabolites in rat blood.[5]

1. Sample Preparation (Salting-out Liquid-Liquid Extraction) [5]

  • To a 50 µL plasma sample, add an internal standard.

  • Add acetonitrile (B52724) for protein precipitation.

  • Add a salting-out agent (e.g., ammonium (B1175870) sulfate).

  • Vortex and centrifuge to separate the layers.

  • Collect the supernatant for analysis.

2. UPLC Conditions [5][6]

  • Column: Atlantis T3 column (2.1 mm × 100 mm, 3 µm) or equivalent.[6]

  • Mobile Phase: A gradient of 10 mM ammonium formate (B1220265) in 5% acetonitrile and 95% acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 10 µL.[9]

3. Mass Spectrometry Conditions [5][9]

  • Mass Spectrometer: API 5500 Qtrap or equivalent triple quadrupole mass spectrometer.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[5] An alternating polarity switching mode can also be used.[6]

  • Scan Type: Multiple Reaction Monitoring (MRM).[5]

  • Key Instrument Settings:

    • Ionspray Voltage: -4500 V[5]

    • Temperature: 700 °C[5]

    • Nebulizer Gas: 30 psi[5]

    • Turbo Gas: 30 psi[5]

    • Curtain Gas: 20 psi[5]

4. Data Analysis [5]

  • The peak area ratios of the analytes to the internal standard are calculated.

  • A calibration curve is constructed using a least-squares linear regression with a 1/x² weighting.[5]

  • The concentration of the analytes in the samples is determined from the calibration curve.

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the biotransformation of Celecoxib, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Extraction Salting-out Liquid-Liquid Extraction Precipitation->Extraction Supernatant Collect Supernatant Extraction->Supernatant UPLC UPLC Separation Supernatant->UPLC Inject MS MS/MS Detection (MRM) UPLC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for UPLC-MS/MS analysis.

G Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib (M3) Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib (M2) Hydroxycelecoxib->Carboxycelecoxib Alcohol/Aldehyde Dehydrogenase Glucuronides Glucuronide Conjugates (M1, M5) Hydroxycelecoxib->Glucuronides UGTs Carboxycelecoxib->Glucuronides UGTs

Caption: Metabolic pathway of Celecoxib.

Conclusion

The validated UPLC-MS/MS method presented offers a sensitive, specific, and rapid approach for the simultaneous determination of Celecoxib and its major metabolites, including glucuronide conjugates.[5] Its superior performance in terms of lower limits of quantification and shorter analysis time makes it the method of choice over traditional HPLC-UV techniques for pharmacokinetic and metabolism studies.[5][7] The detailed protocol and workflows provided in this guide serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

References

A Comparative Guide to the Bioanalytical Methods for Celecoxib Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of celecoxib (B62257) carboxylic acid, the primary inactive metabolite of celecoxib, in biological matrices. Understanding the accuracy and precision of these methods is critical for pharmacokinetic and metabolism studies in drug development. This document presents supporting experimental data from two distinct high-performance liquid chromatography (HPLC) based methods: a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a more conventional HPLC with Ultraviolet (UV) detection method.

Metabolic Pathway of Celecoxib

Celecoxib undergoes extensive metabolism in the liver. The primary pathway involves the oxidation of the methyl group to a hydroxymethyl group, forming hydroxycelecoxib. This reaction is principally catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4. Subsequently, cytosolic alcohol dehydrogenases further oxidize hydroxycelecoxib to the inactive celecoxib carboxylic acid.

Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9, CYP3A4 This compound This compound Hydroxycelecoxib->this compound Alcohol Dehydrogenase

Metabolic conversion of celecoxib to its carboxylic acid metabolite.

Comparison of Analytical Method Performance

The following tables summarize the accuracy and precision data for two different analytical methods for the quantification of this compound. It is important to note that the UPLC-MS/MS method was validated in rat blood, while the HPLC-UV method was validated in human plasma. This difference in biological matrix may contribute to variations in performance characteristics.

Table 1: UPLC-MS/MS Method Performance in Rat Blood

AnalyteConcentration (nM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Carboxycelecoxib (M2)104.86.5103.2101.5
1003.24.1101.8100.7
10002.53.3100.9100.2
100002.12.8100.5100.1

Table 2: HPLC-UV Method Performance in Human Plasma

AnalyteConcentration (ng/mL)Intra-assay Variability (%CV)Inter-assay Variability (%CV)
Carboxycelecoxib1012.614.2
1006.88.5
5004.04.9

Experimental Protocols

UPLC-MS/MS Method for this compound in Rat Blood

This method allows for the simultaneous quantification of celecoxib and its metabolites.

Sample Preparation: A salting-out liquid-liquid extraction method is employed. To 50 µL of rat blood, an internal standard is added, followed by acetonitrile (B52724) for protein precipitation and salt solution to facilitate phase separation. The organic layer is then evaporated and the residue is reconstituted for analysis.

Chromatographic Conditions:

  • Instrument: Waters Acquity UPLC system

  • Column: Waters BEH C18, 1.7 µm, 100 mm × 2.1 mm

  • Mobile Phase A: 2.5 mM Ammonium Acetate in water, pH 4.5

  • Mobile Phase B: 100% Acetonitrile

  • Gradient: A time-programmed gradient is used to separate the analytes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Instrument: API 5500 Qtrap triple quadrupole mass spectrometer

  • Ionization Mode: Negative Ion Electrospray (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Transitions: Specific precursor and product ion transitions are monitored for this compound and the internal standard.

HPLC-UV Method for this compound in Human Plasma

This method also allows for the simultaneous determination of celecoxib and its primary metabolites.

Sample Preparation: Solid-phase extraction (SPE) is utilized for sample cleanup and concentration. Plasma samples are loaded onto a conditioned SPE cartridge, washed to remove interferences, and then the analytes are eluted. The eluate is evaporated and the residue is reconstituted before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column

  • Detection: UV absorbance at 254 nm

  • Separation: A gradient elution is performed to resolve celecoxib, hydroxycelecoxib, and carboxycelecoxib.

Experimental Workflow Visualization

The following diagram illustrates a typical bioanalytical workflow for the quantification of this compound using a UPLC-MS/MS method.

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC_Separation Chromatographic Separation (UPLC) Reconstitution->UPLC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) UPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

A typical bioanalytical workflow for this compound analysis.

A Comparative Guide to Validated HPLC Methods for Celecoxib Analysis: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Celecoxib, a selective COX-2 inhibitor. The focus is on two critical validation parameters: linearity and range. Understanding these parameters is crucial for selecting an appropriate analytical method for routine quality control, stability studies, and pharmacokinetic analysis. This document presents supporting experimental data from various studies, detailed methodologies, and a visual representation of a typical HPLC workflow.

Performance Comparison of Analytical Methods

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The following table summarizes these key performance characteristics for several validated HPLC methods for Celecoxib analysis.

Method ReferenceLinearity Range (µg/mL)Correlation Coefficient (r²)
Method 1 50 - 500> 0.999[1]
Method 2 0.01 - 2.0Not explicitly stated, but linearity was confirmed[2]
Method 3 0 - 160.999[3]
Method 4 14 - 260.999940[4]

Experimental Protocols

A detailed understanding of the experimental protocol is essential for replicating and adapting analytical methods. Below is a representative experimental protocol for a validated RP-HPLC method for the analysis of Celecoxib in pharmaceutical dosage forms.

Protocol: Analysis of Celecoxib in Bulk and Pharmaceutical Dosage Forms

This protocol is a composite based on several validated methods and represents a common approach to Celecoxib analysis.

1. Materials and Reagents:

  • Celecoxib Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Triethylamine

  • Water (HPLC Grade or equivalent)

  • 0.45 µm Membrane Filters

2. Chromatographic Conditions:

ParameterCondition
Instrument Agilent HPLC with a UV-Vis detector or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile, Water, Triethylamine, and Orthophosphoric acid (600:400:1:1 v/v/v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 220 nm[4]
Injection Volume 20 µL[4]
Column Temperature Ambient

3. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare the mobile phase composition as detailed above. Filter the mixture through a 0.45 µm membrane filter and degas by sonication before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of Celecoxib reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., methanol or mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the desired linear range (e.g., 50, 100, 200, 300, 400, 500 µg/mL).

  • Sample Preparation (from Capsules):

    • Weigh and finely powder the contents of not fewer than 20 capsules.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Celecoxib (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.

    • Add a portion of the diluent (approximately 70% of the flask volume) and sonicate for 15-20 minutes to ensure complete dissolution.

    • Bring the solution to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

    • Perform a final dilution if necessary to bring the concentration into the range of the calibration curve.

4. System Suitability:

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times (typically five or six replicates). The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak areas is less than 2.0%.

5. Linearity and Range Verification:

Inject the prepared working standard solutions in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration of Celecoxib. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999. The range is the concentration interval over which linearity, accuracy, and precision are acceptable.

Experimental Workflow

The following diagram illustrates the logical workflow of a typical validated HPLC method for the quantification of Celecoxib.

HPLC_Workflow cluster_prep cluster_hplc cluster_analysis prep Preparation hplc_system HPLC System mobile_phase Mobile Phase Preparation injection Injection mobile_phase->injection standard_prep Standard Solution Preparation standard_prep->injection sample_prep Sample Solution Preparation sample_prep->injection data_analysis Data Analysis separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection peak_integration Peak Integration & Area Measurement detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Celecoxib calibration_curve->quantification

Caption: Workflow of a validated HPLC method for Celecoxib analysis.

Alternative Analytical Approaches

While RP-HPLC with UV detection is a widely used and robust method, other techniques are available for the quantification of Celecoxib, each with its own advantages and disadvantages.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for the analysis of Celecoxib in biological matrices where concentrations can be very low. The linearity range for LC-MS/MS methods can be significantly wider, for example, from 5.047 to 2518.667 ng/mL in human plasma.

  • UV-Visible Spectrophotometry: This is a simpler and more cost-effective technique but is less specific than HPLC. It is often used for the analysis of bulk drug substances and simple formulations where interference from excipients is minimal. A typical linearity range for a UV spectrophotometric method for Celecoxib is 2-28 µg/mL.[5]

The choice of analytical method will depend on the specific application, the required sensitivity and selectivity, and the available instrumentation. For routine quality control of pharmaceutical formulations, a validated HPLC-UV method is often sufficient. However, for bioanalytical studies, the superior sensitivity of LC-MS/MS is generally preferred.

References

A Head-to-Head Battle of NSAIDs: Unveiling the Comparative Efficacy and Mechanisms of Celecoxib and the Novel Dual Inhibitor CG100649

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an in-depth comparative analysis of the well-established COX-2 inhibitor, Celecoxib (B62257), against the novel nonsteroidal anti-inflammatory drug (NSAID), CG100649 (also known as Polmacoxib). This document synthesizes preclinical and clinical data to illuminate the distinct mechanisms, potency, pharmacokinetics, and clinical outcomes of these two anti-inflammatory agents.

This comprehensive comparison delves into the nuanced differences in their modes of action, supported by detailed experimental protocols and quantitative data. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their comparative pharmacology.

At a Glance: Key Distinctions

FeatureCelecoxibCG100649 (Polmacoxib)
Primary Mechanism Selective COX-2 InhibitorDual Inhibitor of COX-2 and Carbonic Anhydrase (CA)
Potency (in vitro) Potent COX-2 inhibitorMore potent than Celecoxib in inhibiting COX-2 activity in certain cell lines[1][2][3]
Clinical Efficacy (Osteoarthritis) Effective in managing pain and inflammationNon-inferior to Celecoxib in pain relief, with some evidence of a more rapid onset of action[4][5][6]
Pharmacokinetics Shorter half-lifeMore sustained effect due to a longer half-life[7][8]
Safety Profile Known cardiovascular and gastrointestinal risksDesigned for potentially improved cardiovascular and gastrointestinal safety[5][6][9]

Mechanism of Action: A Tale of Two Inhibitors

Celecoxib is a well-characterized selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] By targeting COX-2, an enzyme upregulated during inflammation, Celecoxib effectively reduces the production of prostaglandins, key mediators of pain and inflammation. Its selectivity for COX-2 over COX-1 is a key feature, intended to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

CG100649, on the other hand, presents a novel dual-inhibitory mechanism. It not only potently inhibits COX-2 but also targets carbonic anhydrase (CA) isozymes I and II.[10][11] This dual action is hypothesized to contribute to a unique "tissue-specific" delivery mechanism. By binding to carbonic anhydrase in red blood cells, CG100649 is transported to inflamed tissues where it can exert its anti-inflammatory effects, potentially leading to lower systemic exposure and an improved safety profile.[12]

Signaling Pathway of COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation NSAID Celecoxib or CG100649 NSAID->COX2

Caption: General signaling pathway of COX-2 inhibition by NSAIDs.

Proposed Mechanism of CG100649 Tissue-Specific Delivery

CG100649_Delivery cluster_blood Bloodstream cluster_tissue Inflamed Tissue RBC Red Blood Cell CG100649_bound CG100649 (Bound to CA) CG100649_free CG100649 (Free) CG100649_bound->CG100649_free Release COX2_tissue COX-2 CG100649_free->COX2_tissue Inhibition

Caption: Proposed tissue-specific delivery of CG100649.

In Vitro Potency: A Clearer Winner

Preclinical studies have demonstrated the superior potency of CG100649 in inhibiting COX-2 activity compared to Celecoxib in certain human colon cancer cell lines.

Cell LineDrug Concentration% PGE2 Inhibition by CG100649% PGE2 Inhibition by CelecoxibReference
HCA-70.01 µg/ml>95%61%[1][3]
HT-290.001 µg/ml90%45%[1][3]

These findings suggest that CG100649 can achieve a greater reduction in prostaglandin (B15479496) E2 (PGE2) production at lower concentrations.[1][3]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to determine the in vitro potency of COX-2 inhibitors involves measuring the production of PGE2 in cell culture.

InVitro_Assay Start Cancer Cell Culture (e.g., HCA-7, HT-29) Treatment Treat cells with varying concentrations of CG100649 or Celecoxib Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation Collection Collect Culture Media Incubation->Collection Analysis Measure PGE2 levels (e.g., Mass Spectrometry) Collection->Analysis End Determine % Inhibition Analysis->End

Caption: Workflow for in vitro COX-2 inhibition assay.

The protocol for such an assay, as described in the literature, generally involves the following steps:

  • Cell Culture: Human colon cancer cell lines known to express COX-2, such as HCA-7 and HT-29, are cultured under standard conditions.[1]

  • Drug Treatment: The cultured cells are treated with a range of concentrations of either CG100649 or Celecoxib.[1]

  • Incubation: The cells are incubated with the drugs for a specified period, typically 24 hours, to allow for the inhibition of COX-2 activity.[1]

  • Sample Collection: The culture media is collected from each treatment group.[1]

  • PGE2 Measurement: The concentration of PGE2 in the collected media is quantified using a sensitive analytical method such as mass spectrometry.[1]

  • Data Analysis: The percentage of PGE2 inhibition for each drug concentration is calculated relative to a vehicle control to determine the inhibitory potency.[1]

Clinical Efficacy in Osteoarthritis: A Non-Inferiority Finding with a Twist

A Phase III, randomized, double-blind, multicenter clinical trial (NCT01765296) was conducted to evaluate the efficacy and safety of CG100649 (Polmacoxib) compared to Celecoxib and a placebo in patients with osteoarthritis of the hip or knee.[4][6][13]

Parameter (Change from Baseline at Week 6)Polmacoxib (B1684378) (2 mg) vs. PlaceboPolmacoxib (2 mg) vs. Celecoxib (200 mg)Reference
WOMAC-Pain Subscale Superiority demonstrated (p = 0.011)Non-inferiority demonstrated (p = 0.425)[4][6]
WOMAC-Physical Function (at Week 3) Statistically significant improvement over placebo (p = 0.003)Celecoxib did not show a statistically significant improvement over placebo (p = 0.069)[5]

The study concluded that 2 mg of Polmacoxib was superior to placebo and non-inferior to 200 mg of Celecoxib in reducing pain in osteoarthritis patients over a 6-week period.[4][6] Notably, at the 3-week mark, Polmacoxib showed a statistically significant improvement in physical function over placebo, a result not observed with Celecoxib.[5]

Experimental Protocol: Phase III Clinical Trial for Osteoarthritis

The design of the Phase III clinical trial was crucial for assessing the comparative efficacy and safety of the two drugs.

Clinical_Trial_Workflow Screening Screening of Osteoarthritis Patients (Knee or Hip) Randomization Randomization (2:2:1 ratio) Screening->Randomization Treatment 6-Week Double-Blind Treatment Randomization->Treatment Group1 Polmacoxib 2 mg (n=146) Group2 Celecoxib 200 mg (n=145) Group3 Placebo (n=71) Endpoint Primary Endpoint Assessment: Change in WOMAC-Pain Subscale at Week 6 Group1->Endpoint Group2->Endpoint Group3->Endpoint Extension Optional 18-Week Open-Label Extension (All patients on Polmacoxib 2 mg) Endpoint->Extension

Caption: Workflow of the Phase III clinical trial comparing Polmacoxib and Celecoxib.

The key elements of the trial protocol were as follows:

  • Study Design: A 6-week, Phase III, randomized, double-blind, parallel-group trial with an 18-week open-label extension.[6]

  • Patient Population: 362 patients with osteoarthritis of the hip or knee were randomized.[4]

  • Treatment Arms: Patients were randomized to receive either Polmacoxib 2 mg once daily, Celecoxib 200 mg once daily, or a placebo.[6]

  • Primary Endpoint: The primary measure of efficacy was the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC)-Pain subscale at week 6.[13]

  • Secondary Endpoints: These included changes in the total WOMAC-OA Index, stiffness, and physical function subscales, as well as Physician's and Subject's Global Assessments.[6]

  • Safety Assessment: Adverse events were monitored and recorded throughout the study.[6]

Pharmacokinetics and Safety: A Sustained Presence and a Favorable Profile

A study in healthy volunteers revealed key differences in the pharmacokinetic profiles of CG100649 and Celecoxib.

Pharmacokinetic ParameterCG100649 (2 mg)Celecoxib (200 mg)Reference
Cmax (plasma) 3.5 ± 0.9 ng/ml889.9 ± 209.3 ng/ml[7]
tmax 5.6 ± 1.0 h2.9 ± 1.0 h[7]
Effect on PGI-M excretion Dose-dependent and more sustained (up to 240 h)Less sustained[7][8]

CG100649 exhibited a much lower peak plasma concentration (Cmax) and a longer time to reach peak concentration (tmax) compared to Celecoxib.[7] Importantly, the inhibitory effect of CG100649 on the urinary excretion of a prostacyclin metabolite (PGI-M), a marker of COX-2 activity, was more sustained than that of Celecoxib.[7][8]

In the Phase III clinical trial, both Polmacoxib and Celecoxib were relatively well-tolerated.[4][6] Gastrointestinal and general disorder adverse events were more frequent with both active treatments compared to placebo.[4][6] The long-term extension of the study suggested that Polmacoxib is safe for long-term use in the studied population.[4]

Conclusion

The novel NSAID CG100649 (Polmacoxib) emerges as a compelling alternative to Celecoxib, distinguished by its dual inhibitory mechanism targeting both COX-2 and carbonic anhydrase. Preclinical data highlight its superior in vitro potency, while clinical evidence from a robust Phase III trial demonstrates its non-inferiority to Celecoxib in managing osteoarthritis pain, with indications of a faster onset of action in improving physical function. The pharmacokinetic profile of CG100649, characterized by a sustained effect, coupled with a favorable safety profile in clinical trials, positions it as a promising next-generation NSAID. For researchers and drug developers, CG100649 represents a significant advancement in the pursuit of more effective and safer anti-inflammatory therapies. Further investigation into its long-term cardiovascular safety and efficacy in other inflammatory conditions is warranted.

References

The Influence of CYP2C9 Genetic Variations on Celecoxib Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the impact of genetic polymorphisms in the Cytochrome P450 2C9 (CYP2C9) enzyme on the metabolism of the nonsteroidal anti-inflammatory drug (NSAID), celecoxib (B62257). Understanding these genetic influences is critical for optimizing drug efficacy and minimizing adverse reactions, paving the way for personalized medicine approaches in drug development and clinical practice.

Celecoxib, a selective COX-2 inhibitor, is extensively metabolized in the liver, primarily by the CYP2C9 enzyme.[1][2] Genetic variations in the CYP2C9 gene can lead to significant inter-individual differences in celecoxib plasma concentrations, potentially affecting both its therapeutic effects and its safety profile.[1][3] This guide synthesizes key experimental data, outlines typical research methodologies, and visually represents the metabolic pathways and experimental workflows involved in studying these pharmacogenetic interactions.

Comparative Pharmacokinetic Data

Genetic polymorphisms in CYP2C9 lead to distinct metabolizer phenotypes: normal metabolizers (NM), intermediate metabolizers (IM), and poor metabolizers (PM).[3] These phenotypes correlate with significant differences in how individuals process celecoxib, as demonstrated by the pharmacokinetic data summarized below.

CYP2C9 GenotypeMetabolizer PhenotypeArea Under the Curve (AUC₀₋∞) of Celecoxib (ng·h/mL)Maximum Plasma Concentration (Cmax) of Celecoxib (ng/mL)Apparent Oral Clearance (CL/F) of Celecoxib (L/h)Elimination Half-life (t₁/₂) of Celecoxib (h)Reference
1/1Normal Metabolizer (EM)BaselineBaselineBaselineBaseline[4][5]
1/3Intermediate Metabolizer (IM)1.63-fold increase1.46-fold increase39.6% decreaseProlonged[4][5][6]
1/13Intermediate Metabolizer (IM)Similar to 1/3Similar to 1/3Similar to 1/3Similar to 1/3[4][5]
3/3Poor Metabolizer (PM)Markedly higherMarkedly higherLowerProlonged[4][5]

Note: The CYP2C92 allele has not been shown to have a significant influence on celecoxib pharmacokinetics.[7] In contrast, the CYP2C93 allele is associated with a significant reduction in enzyme activity.[2][7][8] Individuals who are homozygous for the CYP2C93 allele (3/*3) are classified as poor metabolizers and exhibit substantially increased exposure to celecoxib.[4][7]

Experimental Protocols for Pharmacokinetic Analysis

The following outlines a typical experimental design for investigating the impact of CYP2C9 polymorphisms on celecoxib pharmacokinetics, based on methodologies reported in the scientific literature.[5][7]

1. Subject Recruitment and Genotyping:

  • Inclusion Criteria: Healthy volunteers of a specific age range and body mass index.[9] Subjects are genotyped for various CYP2C9 alleles, including CYP2C91 (wild-type), CYP2C92, and CYP2C9*3, to categorize them into different metabolizer groups (e.g., extensive, intermediate, and poor metabolizers).[5][7][9]

  • Exclusion Criteria: History of cardiovascular, renal, or liver disease, hypersensitivity to celecoxib or sulfonamides, and recent use of interacting medications.[9]

  • Genotyping Method: DNA is typically extracted from whole blood samples. Polymerase Chain Reaction (PCR) followed by restriction fragment length polymorphism (RFLP) analysis or direct sequencing is used to identify the specific CYP2C9 alleles.

2. Study Design and Drug Administration:

  • A single-dose, open-label study design is commonly employed.[5][7][9]

  • After an overnight fast, subjects receive a single oral dose of celecoxib (e.g., 200 mg).[5]

  • Standardized meals are provided at specified time points after drug administration.

3. Pharmacokinetic Sampling and Analysis:

  • Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).[5]

  • Plasma is separated by centrifugation and stored at -70°C until analysis.

  • Concentrations of celecoxib and its primary metabolites (e.g., hydroxy-celecoxib and carboxy-celecoxib) in plasma are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5][7]

4. Data Analysis:

  • Pharmacokinetic parameters, including AUC, Cmax, CL/F, and t₁/₂, are calculated using non-compartmental analysis.

  • Statistical tests (e.g., ANOVA) are used to compare the pharmacokinetic parameters among the different CYP2C9 genotype groups.[8]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow cluster_subjects Subject Recruitment & Genotyping cluster_study Study Design cluster_analysis Sample & Data Analysis s1 Healthy Volunteers s2 Inclusion/Exclusion Criteria s1->s2 s3 CYP2C9 Genotyping s2->s3 d1 Single Oral Dose of Celecoxib s3->d1 d2 Serial Blood Sampling d1->d2 a1 Plasma Separation d2->a1 a2 HPLC-MS/MS Analysis of Celecoxib & Metabolites a1->a2 a3 Pharmacokinetic Parameter Calculation a2->a3 a4 Statistical Comparison a3->a4 r1 Normal Metabolizer Data a4->r1 r2 Intermediate Metabolizer Data a4->r2 r3 Poor Metabolizer Data a4->r3

Caption: Experimental workflow for assessing the impact of CYP2C9 polymorphisms on celecoxib pharmacokinetics.

Celecoxib_Metabolism cluster_cyp2c9 CYP2C9-mediated Metabolism cluster_other_enzymes Other Metabolic Pathways Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib Hydroxylation Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Oxidation Excretion Excretion Carboxycelecoxib->Excretion Further Metabolism & Excretion CYP2C9 CYP2C9 (Normal, Intermediate, or Poor Activity) CYP2C9->Hydroxycelecoxib CYP3A4 CYP3A4 (minor) CYP3A4->Hydroxycelecoxib ADH Alcohol Dehydrogenase (ADH) ADH->Carboxycelecoxib

Caption: Metabolic pathway of celecoxib highlighting the central role of CYP2C9.

Clinical Implications and Dosing Recommendations

The variations in celecoxib metabolism due to CYP2C9 polymorphisms have direct clinical consequences. Individuals who are poor metabolizers have a higher risk of adverse drug reactions, including gastrointestinal bleeding and cardiovascular events, due to increased drug exposure.[2][10][11]

Recognizing this, the U.S. Food and Drug Administration (FDA) and the Clinical Pharmacogenetics Implementation Consortium (CPIC) have issued dosing recommendations for celecoxib based on CYP2C9 genotype.[2][12][13][14]

  • **CYP2C9 Normal Metabolizers (1/1): Standard dosing is recommended.[13][14]

  • **CYP2C9 Intermediate Metabolizers (e.g., 1/2, 1/3): For those with moderately reduced metabolism (Activity Score of 1), initiating therapy with the lowest recommended dose should be considered.[13][14]

  • **CYP2C9 Poor Metabolizers (e.g., 2/3, 3/3): It is recommended to initiate therapy with 25-50% of the lowest recommended starting dose.[12][13][14] In some cases, an alternative medication not metabolized by CYP2C9 may be considered.[10][12]

Conclusion

The metabolism of celecoxib is significantly influenced by genetic polymorphisms in the CYP2C9 gene. The evidence strongly supports the use of CYP2C9 genotype information to guide celecoxib dosing, thereby enhancing safety and personalizing treatment. For drug development professionals, considering the impact of CYP2C9 variants is crucial in the design of clinical trials and in the development of future NSAIDs to ensure a better therapeutic index across diverse patient populations.

References

Whole Blood vs. Plasma: A Comparative Analysis of Celecoxib Metabolite Concentrations for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of biological matrix for pharmacokinetic analysis is critical. This guide provides a detailed comparison of celecoxib (B62257) and its metabolite concentrations in whole blood versus plasma, supported by experimental data, to inform methodological decisions in drug metabolism studies.

A pivotal study has demonstrated that for celecoxib, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), whole blood analysis may offer a more comprehensive and accurate representation of its in vivo pharmacokinetic profile compared to plasma analysis. This is attributed to the preferential distribution of celecoxib and some of its key metabolites into blood cells.

Quantitative Data Summary

The following table summarizes the comparative pharmacokinetic parameters of celecoxib and its major metabolites, carboxycelecoxib (M2) and hydroxycelecoxib (M3), in rat whole blood and plasma following a single oral administration of 20 mg/kg celecoxib. The data clearly indicates significantly higher concentrations of celecoxib and its metabolite M3 in whole blood.

AnalyteMatrixCmax (nM)AUC (0-48h) (nM*h)
Celecoxib Whole Blood23500 ± 2500128000 ± 15000
Plasma9800 ± 120054000 ± 7000
Carboxycelecoxib (M2) Whole Blood1800 ± 30019000 ± 3000
Plasma1500 ± 20017000 ± 2000
Hydroxycelecoxib (M3) Whole Blood4800 ± 80025000 ± 4000
Plasma1900 ± 30011000 ± 2000

Data sourced from a study in Sprague-Dawley rats.[1][2]

Experimental Protocols

Analysis of Celecoxib and its Metabolites in Rat Whole Blood

This protocol details the UPLC-MS/MS method used to quantify celecoxib and its metabolites in rat whole blood.[1][2]

Sample Preparation:

  • Aliquots of 100 µL of rat whole blood are mixed with an internal standard.

  • Proteins are precipitated by adding 20 µL of 1 M zinc sulfate, followed by vortexing for 1 minute.

  • A salting-out liquid-liquid extraction is performed by adding 400 µL of acetonitrile (B52724) containing 50 mg/mL of sodium chloride and vortexing for 5 minutes.

  • After centrifugation at 13,000 rpm for 10 minutes, the upper organic layer is transferred to a new tube.

  • The solvent is evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in the mobile phase for analysis.

UPLC-MS/MS Conditions:

  • Chromatography: Waters ACQUITY UPLC system with a BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 2.5 mM ammonium (B1175870) acetate (B1210297) in water (pH 4.5) and acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry: API 5500 QTrap mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Analysis of Celecoxib in Human Plasma

This protocol outlines a typical HPLC method for the quantification of celecoxib in human plasma.[3][4][5][6]

Sample Preparation:

  • To 0.5 mL of human plasma, an internal standard is added.

  • The drug and internal standard are extracted using a liquid-liquid extraction with a mixture of n-hexane and isoamyl alcohol (97:3 v/v).

  • The organic layer is separated and evaporated to dryness.

  • The residue is reconstituted in the mobile phase.

HPLC Conditions:

  • Chromatography: A C18 µ-Bondapak HPLC column.

  • Mobile Phase: A mixture of 0.01M KH2PO4 (pH 4.0) and acetonitrile (60:40 v/v).

  • Detection: UV detection at 260 nm.

Visualizing the Workflow and Metabolism

To further clarify the experimental process and the metabolic fate of celecoxib, the following diagrams are provided.

experimental_workflow cluster_whole_blood Whole Blood Analysis cluster_plasma Plasma Analysis WB_Sample Whole Blood Sample WB_Precipitation Protein Precipitation (Zinc Sulfate) WB_Sample->WB_Precipitation WB_Extraction Salting-Out Liquid-Liquid Extraction (Acetonitrile/NaCl) WB_Precipitation->WB_Extraction WB_Analysis UPLC-MS/MS Analysis WB_Extraction->WB_Analysis Result1 Result1 WB_Analysis->Result1 Higher Concentrations (Celecoxib, M3) P_Sample Plasma Sample P_Extraction Liquid-Liquid Extraction (n-hexane/isoamyl alcohol) P_Sample->P_Extraction P_Analysis HPLC-UV Analysis P_Extraction->P_Analysis Result2 Result2 P_Analysis->Result2 Lower Concentrations

Caption: Experimental workflow for whole blood vs. plasma analysis.

celecoxib_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib (M3) Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib (M2) Hydroxycelecoxib->Carboxycelecoxib Alcohol/Aldehyde Dehydrogenase Carboxycelecoxib_Glucuronide Carboxycelecoxib Glucuronide Carboxycelecoxib->Carboxycelecoxib_Glucuronide UGTs Excretion Excretion Carboxycelecoxib_Glucuronide->Excretion Excretion (Urine & Feces)

Caption: Metabolic pathway of celecoxib.[7][8][9]

Conclusion

The presented data underscores the importance of matrix selection in pharmacokinetic studies of celecoxib. The preferential partitioning of celecoxib and its primary active metabolite, hydroxycelecoxib, into blood cells suggests that whole blood analysis provides a more accurate assessment of the total systemic exposure to these compounds. Researchers should consider these findings when designing bioanalytical methods for celecoxib and its metabolites to ensure the generation of robust and representative pharmacokinetic data. While the direct comparison is based on animal studies, the fundamental metabolic pathways are similar in humans, suggesting that this observation may have clinical relevance.[1] Further investigation into the distribution of celecoxib and its metabolites in human whole blood versus plasma is warranted to confirm these findings.

References

A Comparative Guide to System Suitability Testing for the HPLC Analysis of Celecoxib Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of system suitability testing (SST) parameters for the High-Performance Liquid Chromatography (HPLC) analysis of Celecoxib carboxylic acid, a key metabolite of Celecoxib. The information presented herein is essential for researchers, scientists, and drug development professionals to ensure the reliability, accuracy, and precision of their analytical data. The guide outlines standardized experimental protocols and compares different analytical methods based on published data for Celecoxib, offering a robust framework for the analysis of its carboxylic acid metabolite.

Experimental Protocols

System suitability testing is a critical component of chromatographic analysis, verifying that the analytical system is performing adequately for the intended analysis.[1][2] The following protocols are derived from established methods for Celecoxib analysis and are adaptable for this compound.

Standard Solution Preparation:

A stock solution of this compound is prepared by dissolving an accurately weighed amount of the reference standard in a suitable solvent, typically methanol (B129727) or a mixture of the mobile phase, to achieve a known concentration (e.g., 100 µg/mL).[3] Working standard solutions are then prepared by diluting the stock solution to the desired concentration for analysis.

Chromatographic Conditions:

Several HPLC methods have been reported for the analysis of Celecoxib and its related compounds. A common approach involves reversed-phase chromatography. Below are two representative methods that can be adapted for this compound analysis.

Method A: Isocratic Elution

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% triethylamine (B128534) in water, pH adjusted to 2.3 with phosphoric acid) and an organic modifier (e.g., a 50:50 v/v mixture of methanol and acetonitrile).[4] A typical starting ratio could be 60:40 (aqueous:organic).

  • Flow Rate: 1.0 mL/min[4][5]

  • Detection Wavelength: 255 nm[4]

  • Injection Volume: 20 µL[4]

  • Column Temperature: 40°C[4]

Method B: Alternative Isocratic Elution

  • Column: C18

  • Mobile Phase: A mixture of acetonitrile, water, triethylamine, and orthophosphoric acid (e.g., 600:400:1:1 v/v/v/v).[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 220 nm[5]

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Ambient.

System Suitability Parameters

Prior to sample analysis, a series of system suitability tests must be performed to ensure the chromatographic system is functioning correctly.[1][6] The acceptance criteria are based on guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][6]

Table 1: Comparison of System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0[7][8]Measures peak symmetry. A value greater than 2 indicates significant peak tailing, which can affect accuracy and precision.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency. Higher values signify better separation efficiency and sharper peaks.
Resolution (Rs) Rs ≥ 2.0 between the analyte peak and the nearest eluting peak (e.g., an impurity or another component).[7]Measures the degree of separation between two adjacent peaks.
Repeatability (%RSD) %RSD ≤ 2.0% for peak area and retention time from at least five replicate injections of the standard solution.[5][7][8]Assesses the precision of the analytical system under the same operating conditions over a short interval of time.
Retention Time (RT) Consistent between injections (within ±2%).[7]Confirms the stability of the chromatographic system.

Data Presentation

The following table summarizes hypothetical performance data for the two described HPLC methods, illustrating how system suitability results can be presented for comparison.

Table 2: Illustrative System Suitability Data for this compound Analysis

ParameterMethod AMethod BAcceptance Criteria
Tailing Factor (T) 1.21.5≤ 2.0
Theoretical Plates (N) 55004800≥ 2000
Resolution (Rs) 3.52.8≥ 2.0
Repeatability (%RSD of Peak Area) 0.8%1.1%≤ 2.0%
Retention Time (min) 6.29.5[5]Consistent (±2%)

Visualizing the Experimental Workflow

The logical flow of performing a system suitability test before proceeding with sample analysis is crucial. The following diagram, generated using Graphviz, illustrates this workflow.

experimental_workflow prep Prepare Mobile Phase and Standard Solutions equilibrate Equilibrate HPLC System with Mobile Phase prep->equilibrate inject Inject Standard Solution (5-6 Replicates) equilibrate->inject acquire Acquire Chromatographic Data inject->acquire calculate Calculate SST Parameters (T, N, Rs, %RSD) acquire->calculate evaluate Evaluate Against Acceptance Criteria calculate->evaluate pass System is Suitable evaluate->pass Pass fail System is Not Suitable evaluate->fail Fail analyze Proceed with Sample Analysis pass->analyze troubleshoot Troubleshoot System (Check Column, Mobile Phase, etc.) fail->troubleshoot troubleshoot->equilibrate

Caption: Workflow for HPLC System Suitability Testing.

This guide provides a foundational understanding and practical framework for implementing system suitability testing for the analysis of this compound. By adhering to these protocols and acceptance criteria, researchers can ensure the generation of high-quality, reliable, and reproducible chromatographic data.

References

Robustness Testing of Analytical Methods for Celecoxib Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the robustness testing of analytical methods for Celecoxib and its related substance, Celecoxib carboxylic acid. Robustness is a critical parameter in the validation of analytical procedures, demonstrating the reliability of a method with respect to deliberate variations in its parameters. This document outlines the typical experimental protocols for robustness testing of a High-Performance Liquid Chromatography (HPLC) method, presents a comparative discussion of analytical approaches, and provides templates for data presentation.

Introduction to Robustness Testing

Robustness testing is a systematic evaluation of an analytical method's capacity to remain unaffected by small, yet deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. For the analysis of Celecoxib and its impurities, such as this compound, a robust method ensures consistent and accurate results, which is crucial for quality control and regulatory compliance.

According to the International Council on Harmonisation (ICH) guidelines, robustness should be considered during the development phase and is demonstrated by varying parameters such as:

  • Flow rate of the mobile phase

  • Composition of the mobile phase (e.g., percentage of organic solvent)

  • pH of the mobile phase buffer

  • Column temperature

  • Wavelength of detection

The stability of analytical solutions over a specific period is also a key aspect of robustness.

Comparative Analytical Methods for Celecoxib and Impurities

Several analytical methods have been developed for the quantification of Celecoxib and the determination of its process-related impurities and degradation products. The most common of these is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection.

Method 1: Isocratic RP-HPLC with C18 Column

A widely used approach involves an isocratic elution on a C18 stationary phase. This method is often favored for its simplicity and cost-effectiveness. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.

Method 2: Gradient RP-HPLC

For complex separations involving multiple impurities with different polarities, a gradient elution method may be employed. By systematically changing the mobile phase composition during the analysis, better resolution between the main component (Celecoxib) and its impurities, including the more polar this compound, can be achieved.

Alternative Approaches

While RP-HPLC with UV detection is the most common, other techniques such as Ultra-Performance Liquid Chromatography (UPLC) offer faster analysis times and improved resolution due to the use of smaller particle size columns. For the quantification of trace-level genotoxic impurities, more sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed.[1]

Experimental Protocol for Robustness Testing

The following is a detailed methodology for conducting a robustness study for an analytical method intended for the quantification of Celecoxib and this compound.

Objective: To assess the robustness of the HPLC method for the analysis of Celecoxib and this compound by deliberately varying key chromatographic parameters.

Materials:

  • Celecoxib reference standard

  • This compound reference standard

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • Analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate, orthophosphoric acid)

  • High-purity water

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Standard Solution Preparation: Prepare a standard solution containing known concentrations of Celecoxib and this compound in a suitable diluent.

  • System Suitability: Before initiating the robustness study, perform a system suitability test under the nominal (standard) method conditions to ensure the chromatographic system is performing adequately. Key system suitability parameters include resolution, tailing factor, and theoretical plates.

  • Variation of Method Parameters: Analyze the standard solution under the nominal conditions and then under the deliberately varied conditions as outlined in the table below. Each varied condition should be tested in triplicate.

  • Data Analysis: For each condition, record the retention time, peak area, resolution between Celecoxib and this compound, and the tailing factor for each peak. Calculate the mean, standard deviation, and relative standard deviation (%RSD) for these parameters across the replicate injections for each condition.

The following diagram illustrates the logical workflow of a robustness test:

Robustness_Testing_Workflow A Identify Critical Method Parameters B Define Variation Ranges for Each Parameter A->B C Prepare Standard and Sample Solutions B->C D Perform Analysis under Nominal Conditions (Control) C->D E Systematically Vary One Parameter at a Time D->E F Analyze Samples under Each Varied Condition E->F G Record Chromatographic Data (RT, Peak Area, Resolution) F->G H Calculate Mean, SD, and %RSD for Each Parameter G->H I Compare Results to Acceptance Criteria H->I J Report Findings and Conclude on Method Robustness I->J

Caption: Logical workflow of a robustness test.

Data Presentation and Comparison

The quantitative data obtained from the robustness study should be summarized in a clear and structured table to facilitate comparison. Due to the lack of publicly available, detailed quantitative robustness data specifically for this compound, the following table is presented as a template with illustrative data.

Table 1: Illustrative Robustness Data for the Analysis of this compound

ParameterVariationRetention Time (min)Peak AreaResolution (from Celecoxib)Tailing Factor
Nominal Condition -4.52125,4003.21.1
Flow Rate (mL/min) 0.95.02139,3003.51.1
1.14.11114,0003.01.1
Mobile Phase pH 2.84.48124,9003.11.2
3.24.56125,8003.31.1
Column Temperature (°C) 354.45126,1003.31.0
454.59124,7003.11.1
Wavelength (nm) 2524.52126,5003.21.1
2564.53124,3003.21.1

Acceptance Criteria:

  • Relative Standard Deviation (%RSD) of Peak Area: Typically should not be more than 2.0%.

  • Resolution: Should remain greater than a predefined value (e.g., >2.0) to ensure adequate separation.

  • Tailing Factor: Should remain within the acceptable range (e.g., ≤ 2.0).

The following diagram illustrates the relationship between the varied parameters and the assessed outcomes in a robustness study:

Robustness_Parameters_and_Outcomes cluster_0 Varied Parameters cluster_1 Assessed Outcomes FlowRate Flow Rate RetentionTime Retention Time FlowRate->RetentionTime Resolution Resolution FlowRate->Resolution MobilePhase Mobile Phase Composition MobilePhase->RetentionTime MobilePhase->Resolution pH pH pH->RetentionTime TailingFactor Tailing Factor pH->TailingFactor Temperature Column Temperature Temperature->RetentionTime Temperature->Resolution Wavelength Detection Wavelength PeakArea Peak Area / Assay Wavelength->PeakArea

Caption: Parameters and outcomes in robustness testing.

Conclusion

References

Safety Operating Guide

Proper Disposal of Celecoxib Carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of celecoxib (B62257) carboxylic acid (CAS No: 170571-01-4) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Hazard Assessment

Celecoxib carboxylic acid is the main metabolite of the drug Celecoxib. While some safety data sheets (SDS) for related compounds may not classify it as hazardous under the Globally Harmonized System (GHS), the SDS for this compound specifically indicates it is harmful if swallowed.[1] The parent compound, Celecoxib, is known to be toxic to aquatic life with long-lasting effects.[2][3] Therefore, it is imperative to handle this compound as a hazardous chemical waste and prevent its release into the environment.[4][5]

Key Hazard Information:

Hazard ClassificationDescriptionPrimary Reference
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]
Environmental Hazard Water hazard class 1: Slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water courses, or sewage systems.[4]
Aquatic Toxicity (Parent Compound) The parent compound, Celecoxib, is toxic to aquatic life and may cause long-term adverse effects.[2][3]
Required Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the following standard laboratory PPE to minimize exposure:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Protective Clothing: A standard laboratory coat.[3]

Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[6]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with local, regional, and national regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[7] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3][8]

Step 1: Waste Segregation

  • Isolate waste containing this compound from other waste streams to prevent unintended chemical reactions.[8]

  • Maintain separate waste containers for solid and liquid forms.

Step 2: Containerization

  • Solid Waste: Place pure this compound powder, contaminated weighing papers, pipette tips, and other contaminated disposable labware into a designated, sealable, and chemically compatible hazardous waste container.[3][7]

  • Liquid Waste: Collect solutions containing this compound in a leak-proof, screw-cap container that is chemically compatible with the solvent used.[7][9]

  • Ensure containers are in good condition, free from damage, and have secure closures.[7] Do not fill containers beyond 90% capacity to allow for expansion.[9]

Step 3: Labeling

  • Immediately label the waste container as soon as the first item of waste is added.[8]

  • The label must, at a minimum, include the following information:[7][9]

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " (no abbreviations or formulas)

    • A list of all chemical constituents, including solvents and their approximate concentrations.

    • The date waste accumulation began.

    • The name of the principal investigator and the specific laboratory location (building and room number).

    • Applicable hazard warnings (e.g., "Acutely Toxic").

Step 4: Storage

  • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[9]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]

  • Ensure secondary containment is used to prevent spills from reaching drains.[8]

  • Waste must be removed from the laboratory within specified time limits (e.g., up to one year for partially filled containers in an SAA, or within three days once full).[9][10]

Step 5: Final Disposal

  • Arrange for waste pickup through your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]

  • Do not transport hazardous waste yourself.[8]

  • Complete a chemical waste collection request form as required by your institution.[8]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or vacuum the material into a suitable container for disposal, avoiding dust generation.[6][11]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

  • Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly.[11]

  • Report the spill to your EHS department.

Diagrams

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.

G start Start: Generate This compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_container Place in a sealed, compatible SOLID waste container. is_solid->solid_container Solid liquid_container Place in a leak-proof, compatible LIQUID waste container. is_solid->liquid_container Liquid label_waste Immediately label container with: 'Hazardous Waste', full chemical names, PI info, and start date. solid_container->label_waste liquid_container->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store_waste is_full Is container full or accumulation time limit reached? store_waste->is_full request_pickup Arrange for pickup by EHS or licensed contractor. is_full->request_pickup Yes continue_accumulation Continue waste accumulation. is_full->continue_accumulation No end End: Waste properly disposed. request_pickup->end continue_accumulation->store_waste

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Celecoxib Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Celecoxib carboxylic acid, a metabolite of the selective COX-2 inhibitor, Celecoxib.[1][2] Adherence to these protocols is critical for minimizing exposure risk and ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed.[3] While specific hazard data for the carboxylic acid metabolite is limited, the safety profile of the parent compound, Celecoxib, indicates potential for organ damage through prolonged or repeated exposure and it is suspected of damaging fertility or the unborn child.[4][5][6] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Exposure Route Required PPE Specifications & Best Practices
Dermal (Skin) Contact Chemical-resistant glovesNitrile or Viton™ gloves are recommended. Double-gloving is advised for handling potent compounds. Regularly inspect gloves for tears or punctures and change them frequently.[7]
Protective clothingA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn to prevent skin contact.[7][8]
Inhalation Respiratory ProtectionFor operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is essential. All handling of powdered this compound should be conducted within a certified chemical fume hood.[7][9]
Eye Contact Eye ProtectionChemical safety goggles or safety glasses with side shields are mandatory to protect against splashes and airborne particles.[7][9]

Operational and Disposal Plans: A Step-by-Step Protocol

A systematic workflow is crucial for minimizing risk when handling this compound. The following protocol outlines the necessary steps from preparation to disposal.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.[7]

  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.[7]

  • Gather PPE: Confirm the availability of all required personal protective equipment as specified in Table 1.[7]

2. Donning PPE:

  • Put on the protective gown, ensuring complete coverage.

  • Don the appropriate respiratory protection.

  • Wear safety goggles or glasses.

  • Put on the inner and then the outer pair of chemical-resistant gloves.[7]

3. Handling this compound:

  • Conduct all manipulations of the compound within the certified chemical fume hood to minimize inhalation exposure.[4][7]

  • When weighing or transferring the solid compound, do so carefully to avoid the generation of dust.[8][9]

  • Use dedicated laboratory equipment (spatulas, glassware, etc.) for handling the compound to prevent cross-contamination.[7]

4. Decontamination:

  • Following the procedure, decontaminate all work surfaces and equipment using an appropriate cleaning agent.[7]

5. Waste Disposal:

  • Dispose of all contaminated PPE, disposable labware, and excess chemical waste in a clearly labeled hazardous waste container in accordance with local, regional, and national regulations.[7][10] Do not allow the product to enter drains.[9]

6. Post-Handling:

  • Doff PPE in the reverse order of donning, being careful to avoid self-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[9][10]

Emergency Procedures: Chemical Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_ppe Personal Protection cluster_cleanup Containment & Cleanup cluster_disposal Final Steps Evacuate Evacuate Area Alert Alert Others Evacuate->Alert Restrict Restrict Access Alert->Restrict Don_PPE Don Full PPE (including respiratory protection) Restrict->Don_PPE Contain_Powder Cover Powder Spill with Absorbent Material Don_PPE->Contain_Powder If solid Clean_Liquid Absorb Liquid Spill Don_PPE->Clean_Liquid If liquid Collect Collect Waste Contain_Powder->Collect Clean_Liquid->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste in Labeled Container Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.